Product packaging for Azabon(Cat. No.:CAS No. 1150-20-5)

Azabon

Cat. No.: B072707
CAS No.: 1150-20-5
M. Wt: 280.39 g/mol
InChI Key: RQBNXPJPWKUTOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Azabon is a synthetic organic compound of significant interest in pharmacological and neuroscience research. Its primary research value stems from its documented activity as a serotonin antagonist and a psychotropic agent with a unique profile. Early studies characterized this compound for its potential anti-aggressive and sedative properties, making it a compound of interest for investigating the modulation of serotonergic pathways and their role in behavioral models. Researchers utilize this compound to probe the complex interplay of neurotransmitters in the central nervous system, particularly in the context of experimental neuropharmacology. Furthermore, its structural characteristics serve as a valuable scaffold in medicinal chemistry programs aimed at developing novel ligands for CNS targets. This product is provided for use in controlled laboratory settings to advance scientific understanding of neurochemical processes and receptor interactions. This compound is offered with high purity and comprehensive analytical documentation to ensure reproducibility and reliability in your experimental workflows.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20N2O2S B072707 Azabon CAS No. 1150-20-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-azabicyclo[3.2.2]nonan-3-ylsulfonyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c15-13-5-7-14(8-6-13)19(17,18)16-9-11-1-2-12(10-16)4-3-11/h5-8,11-12H,1-4,9-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBNXPJPWKUTOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1CN(C2)S(=O)(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70150925
Record name Azabon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70150925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150-20-5
Record name 4-(3-Azabicyclo[3.2.2]non-3-ylsulfonyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azabon [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001150205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azabon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70150925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZABON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IYS7OKE05
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Azabon: An Obscure Nootropic with an Undefined Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Despite its classification as a central nervous system (CNS) stimulant and a purported nootropic agent, a comprehensive review of available scientific literature reveals a significant lack of in-depth information regarding the precise mechanism of action of Azabon. This technical overview synthesizes the limited publicly accessible data on this compound and contextualizes its chemical class, while highlighting the conspicuous absence of detailed preclinical and clinical research necessary to fulfill the requirements of a thorough technical guide for researchers and drug development professionals.

This compound, chemically identified as 4-(3-Azabicyclo[3.2.2]non-3-ylsulfonyl)aniline, belongs to the sulfonamide class of compounds.[1] While the sulfonamide group is most commonly associated with antimicrobial agents, various derivatives have been explored for a range of other pharmacological activities, including effects on the central nervous system.

Initial interest in this compound appears to date back to the mid-20th century, with preliminary investigations into its properties as a CNS stimulant. However, these early studies are described as limited and have not been followed by a robust body of modern research to elucidate the underlying neuropharmacological pathways responsible for its potential nootropic effects.

Postulated Mechanisms within the Sulfonamide Class

Given the dearth of specific data on this compound, a hypothetical mechanism can be extrapolated from the known activities of other CNS-active sulfonamide derivatives. Generally, the nootropic and neuroprotective effects of this chemical class are thought to involve modulation of various neurotransmitter systems and enzymatic pathways. It is crucial to emphasize that the following are potential avenues of action and have not been specifically demonstrated for this compound.

A logical starting point for investigation would be the modulation of key neurotransmitter systems. A simplified hypothetical workflow for assessing such effects is presented below.

Caption: Hypothetical workflow for investigating the nootropic mechanism of a novel compound.

The Information Void: A Call for Research

The core requirements of this technical guide—quantitative data, detailed experimental protocols, and signaling pathway diagrams—cannot be met due to the absence of published research on this compound's nootropic pharmacology. Searches of scientific databases and historical literature have failed to yield any of the following:

  • Quantitative Data: No tables of binding affinities (Ki), inhibition constants (IC50), or efficacy (EC50) for any relevant biological targets have been found.

  • Experimental Protocols: Detailed methodologies for assessing the nootropic effects of this compound are not available.

  • Signaling Pathways: Without knowledge of its molecular targets, it is impossible to construct diagrams of the signaling pathways it may modulate.

Conclusion for the Scientific Community

The case of this compound serves as a notable example of a compound with a historical designation as a nootropic that lacks the scientific validation expected in modern neuropharmacology. For researchers, scientists, and drug development professionals, this compound represents an unexplored chemical entity. Its unique structure, combining a sulfonamide moiety with a bicyclic amine, may warrant further investigation to determine if it possesses any genuine nootropic activity and, if so, to elucidate its mechanism of action. Future research would need to begin with fundamental in vitro screening to identify its molecular targets, followed by in vivo studies to assess its cognitive-enhancing potential and establish a clear pharmacological profile. Until such data becomes available, this compound remains an enigma in the field of nootropics.

References

Azabon's Effects on Neurotransmitter Systems: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Azabon, chemically identified as 4-(3-Azabicyclo[3.2.2]non-3-ylsulfonyl)aniline, is a compound belonging to the sulfonamide class, recognized for its central nervous system (CNS) stimulant and nootropic properties. Despite its classification, detailed, publicly available scientific literature elucidating its specific mechanisms of action on neurotransmitter systems is scarce. This technical guide synthesizes the available information on this compound and extrapolates potential mechanisms based on its chemical structure and the known pharmacology of CNS stimulants and sulfonamide derivatives. The information herein is intended to provide a foundational understanding and guide future research into this compound.

Introduction

This compound is a synthetic organic compound with the molecular formula C₁₄H₂₀N₂O₂S. It is characterized by a sulfonamide functional group attached to an aniline ring and a bicyclic amine, 3-azabicyclo[3.2.2]nonane. While most sulfonamides are known for their antimicrobial properties, this compound exhibits weak antibacterial activity and is primarily noted for its effects on the central nervous system.

Anecdotal and limited non-peer-reviewed sources suggest that this compound functions as a CNS stimulant and a nootropic agent, implying effects on cognitive functions such as alertness, memory, and motivation. This document aims to explore the potential neuropharmacological pathways through which this compound may exert these effects.

Putative Mechanisms of Action on Neurotransmitter Systems

Modulation of Dopaminergic and Noradrenergic Systems

Commercial sources suggest that this compound's stimulant effects are attributable to its ability to modulate dopaminergic and noradrenergic pathways.[1] This is a common mechanism for many CNS stimulants. The proposed actions include:

  • Enhanced Neurotransmitter Release: this compound may promote the release of dopamine (DA) and norepinephrine (NE) from presynaptic terminals.

  • Inhibition of Neurotransmitter Reuptake: The compound might block the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased concentrations of these neurotransmitters in the synaptic cleft.

An increase in synaptic dopamine and norepinephrine would lead to enhanced signaling in brain regions associated with arousal, attention, and reward, consistent with its reported stimulant and nootropic effects.

Below is a hypothetical signaling pathway illustrating this potential mechanism.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA TH Dopamine Dopamine L-DOPA->Dopamine DDC Norepinephrine Norepinephrine Dopamine->Norepinephrine DBH VMAT2 VMAT2 Dopamine->VMAT2 Norepinephrine->VMAT2 Synaptic Vesicle Synaptic Vesicle VMAT2->Synaptic Vesicle Storage DAT DAT DAT->Dopamine Reuptake NET NET NET->Norepinephrine Reuptake Azabon_presynaptic This compound Azabon_presynaptic->DAT Inhibits Azabon_presynaptic->NET Inhibits Azabon_presynaptic->Synaptic Vesicle Enhances Release (?) Synaptic Cleft Synaptic Vesicle->Synaptic Cleft Release DA_Receptor Dopamine Receptor Synaptic Cleft->DA_Receptor Dopamine NE_Receptor Norepinephrine Receptor Synaptic Cleft->NE_Receptor Norepinephrine Postsynaptic_Effect Postsynaptic Effect DA_Receptor->Postsynaptic_Effect NE_Receptor->Postsynaptic_Effect

Hypothetical signaling pathway for this compound's stimulant effects.
Inhibition of Tetrahydrobiopterin (BH4) Synthesis

A general mechanism for the neurological side effects of some sulfonamides involves the inhibition of an enzyme in the synthesis pathway of tetrahydrobiopterin (BH4). BH4 is an essential cofactor for the enzymes tyrosine hydroxylase and tryptophan hydroxylase, which are the rate-limiting enzymes in the synthesis of dopamine, norepinephrine, and serotonin. Inhibition of BH4 synthesis could, therefore, lead to a decrease in the production of these key neurotransmitters. This appears to contradict the purported stimulant effects of this compound. However, it is possible that this compound has a different profile of activity compared to other sulfonamides, or that this effect is dose-dependent and may not be prominent at therapeutic concentrations for CNS stimulation.

Serotonin Receptor Antagonism

Some sulfonamide derivatives have been shown to act as antagonists at serotonin receptors. While the primary claims for this compound point towards dopaminergic and noradrenergic mechanisms, an interaction with the serotonergic system cannot be ruled out without experimental data. Antagonism of certain serotonin receptor subtypes could potentially contribute to its overall psychotropic profile.

Experimental Protocols

A significant limitation in the study of this compound is the absence of published, detailed experimental protocols. To rigorously investigate its effects on neurotransmitter systems, the following standard methodologies would be required.

Receptor Binding Assays

To determine the binding affinity of this compound to a panel of neurotransmitter receptors and transporters, radioligand binding assays would be essential. These assays would quantify the Ki (inhibition constant) of this compound for targets such as DAT, NET, SERT, and various dopamine and serotonin receptor subtypes.

Neurotransmitter Release and Reuptake Assays

In vitro assays using synaptosomes or cultured neurons would be necessary to measure the effects of this compound on the release and reuptake of dopamine, norepinephrine, and serotonin. High-performance liquid chromatography (HPLC) with electrochemical detection is a standard method for quantifying neurotransmitter levels in these assays.

In Vivo Microdialysis

To confirm the effects of this compound on neurotransmitter levels in the living brain, in vivo microdialysis in animal models (e.g., rats or mice) would be the gold standard. This technique allows for the measurement of extracellular neurotransmitter concentrations in specific brain regions following systemic administration of the compound.

Below is a generalized workflow for the initial screening of a potential CNS stimulant like this compound.

cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation cluster_preclinical Preclinical Development Binding Receptor/Transporter Binding Assays Functional Functional Assays (e.g., Reuptake, Release) Binding->Functional Active Hits Toxicity Cellular Toxicity Assays Functional->Toxicity PK Pharmacokinetics (ADME) Toxicity->PK Lead Candidates Behavioral Behavioral Assays (e.g., Locomotor Activity) PK->Behavioral Microdialysis In Vivo Microdialysis Behavioral->Microdialysis Safety Safety Pharmacology & Toxicology Microdialysis->Safety Efficacious Leads Formulation Formulation Development Safety->Formulation Clinical_Trials Clinical_Trials Formulation->Clinical_Trials Compound_Synthesis Compound Synthesis (this compound) Compound_Synthesis->Binding

Generalized workflow for CNS stimulant drug discovery.

Quantitative Data Summary

Due to the lack of publicly available research, no quantitative data on this compound's binding affinities, IC50 values, or efficacy in preclinical models can be presented at this time. The generation of such data through rigorous experimental investigation is a critical next step in understanding the pharmacology of this compound.

Conclusion and Future Directions

This compound presents an interesting case of a sulfonamide derivative with purported CNS stimulant and nootropic effects. The likely, yet unconfirmed, mechanism of action involves the modulation of dopamine and norepinephrine systems, a hallmark of many CNS stimulants. However, the lack of peer-reviewed data is a significant gap in our understanding.

Future research should focus on:

  • Systematic Pharmacological Profiling: Conducting comprehensive in vitro and in vivo studies to determine this compound's binding profile, functional activity, and effects on neurotransmitter dynamics.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand the structural determinants of its activity and to potentially develop more potent and selective compounds.

  • Investigation of Nootropic Effects: Utilizing appropriate animal models of cognition to validate and characterize the nootropic potential of this compound.

A thorough investigation of this compound's neuropharmacology is warranted to validate the anecdotal claims and to determine if this compound or its derivatives hold therapeutic potential for CNS disorders.

References

Investigating the Neuroprotective Properties of Azabon: A Review of the Current Landscape

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Investigation and Current Status

A comprehensive review of scientific literature and clinical trial databases reveals no specific neuroprotective agent or investigational drug with the name "Azabon." This suggests that "this compound" may be a novel compound not yet disclosed in public- H, a proprietary name for a drug in early-stage development, or a term not yet indexed in scientific search engines.

Given the absence of specific data for "this compound," this guide will provide an in-depth overview of the current landscape of neuroprotective agent research. It will focus on the core requirements of data presentation, experimental protocols, and the visualization of key signaling pathways, using examples from well-documented neuroprotective strategies. This approach aims to equip researchers, scientists, and drug development professionals with a robust framework for evaluating and developing novel neuroprotective therapies.

The Landscape of Neuroprotection

Neuroprotection is a broad strategy aimed at preventing or slowing the death of neurons in the central nervous system.[1][2] This is a critical therapeutic goal for a wide range of devastating neurological disorders, including Alzheimer's disease, Parkinson's disease, Huntington's disease, amyotrophic lateral sclerosis (ALS), and stroke.[3][4][5] The underlying mechanisms of neuronal death are complex and multifaceted, often involving oxidative stress, neuroinflammation, excitotoxicity, mitochondrial dysfunction, and apoptosis.[1][2][6]

Current research into neuroprotective agents is vibrant, with numerous compounds being investigated in preclinical and clinical trials.[3][5][7] These agents encompass a wide variety of molecules, from small-molecule drugs to large biologics like monoclonal antibodies.[3][7]

Key Signaling Pathways in Neuroprotection

Understanding the intricate signaling pathways involved in neuronal survival and death is fundamental to the development of effective neuroprotective therapies. Several key pathways are consistently implicated in neurodegenerative processes and are therefore primary targets for drug development.

One of the most critical pathways is the PI3K/Akt/mTOR signaling pathway , which plays a central role in promoting cell survival, growth, and proliferation.[8] Activation of this pathway can inhibit apoptosis and promote neuronal health.

Another crucial pathway involves the Nrf2 antioxidant response element (ARE) . Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[9] Compounds that can activate the Nrf2 pathway are of significant interest for their potential to combat oxidative stress, a common feature of many neurodegenerative diseases.[9]

The NF-κB signaling pathway is a key regulator of inflammation.[10][11] In the context of neurodegeneration, chronic activation of NF-κB can lead to the production of pro-inflammatory cytokines and contribute to neuronal damage. Therefore, inhibitors of this pathway are being explored for their neuroprotective potential.[10]

Finally, pathways related to mitochondrial function and apoptosis are of paramount importance. The release of cytochrome c from mitochondria is a critical step in the intrinsic apoptotic cascade, leading to the activation of caspases and eventual cell death.[10][12] Agents that can stabilize mitochondrial function and inhibit the release of pro-apoptotic factors are promising neuroprotective candidates.[10]

Below are diagrams illustrating these key signaling pathways.

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Inhibition of Apoptosis Inhibition of Apoptosis Akt->Inhibition of Apoptosis Pro-survival Factors Pro-survival Factors mTOR->Pro-survival Factors

Caption: The PI3K/Akt/mTOR signaling cascade promotes cell survival.

Nrf2_ARE_Pathway Nrf2-ARE Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Nrf2_Keap1 Nrf2-Keap1 Complex Oxidative Stress->Nrf2_Keap1 dissociates Keap1 Keap1 Nrf2_Keap1->Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to Antioxidant Gene Expression Antioxidant Gene Expression ARE->Antioxidant Gene Expression In_Vitro_Neuroprotection_Workflow In Vitro Neuroprotection Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Toxin Addition Toxin Addition Compound Treatment->Toxin Addition Incubation Incubation Toxin Addition->Incubation Viability Assay Viability Assay Incubation->Viability Assay Data Analysis Data Analysis Viability Assay->Data Analysis

References

In-depth Technical Guide on Azabon for Cognitive Enhancement Research

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Following a comprehensive review of publicly available scientific literature and databases, it has been determined that there is a significant lack of specific research and published data concerning "Azabon" for the purpose of cognitive enhancement. The information required to generate an in-depth technical guide, including quantitative data, detailed experimental protocols, and established signaling pathways, is not available at this time.

This document aims to provide a foundational understanding based on the limited information available and outlines the general methodologies and theoretical frameworks that would be applied in the research and development of a compound like this compound for cognitive enhancement.

Introduction to this compound

This compound is identified as a central nervous system (CNS) stimulant belonging to the sulfonamide class of compounds.[1] It has been mentioned as a nootropic, a class of substances that may improve cognitive function, particularly executive functions, memory, creativity, or motivation, in healthy individuals.[1] However, beyond this general classification, there is a notable absence of peer-reviewed preclinical or clinical studies detailing its efficacy, mechanism of action, or safety profile for cognitive enhancement.

Theoretical Mechanism of Action (Hypothetical)

Given its classification as a CNS stimulant, the cognitive-enhancing effects of this compound, if any, could be hypothesized to operate through several potential signaling pathways. It is crucial to note that the following pathways are theoretical and would require experimental validation.

  • Dopaminergic and Noradrenergic Pathway Modulation: Many CNS stimulants exert their effects by modulating the levels of dopamine and norepinephrine in the brain, neurotransmitters crucial for attention, focus, and executive functions. This compound could potentially act as a reuptake inhibitor or a releasing agent for these neurotransmitters.

  • Glutamatergic System Modulation: The glutamatergic system, particularly through NMDA and AMPA receptors, is fundamental for synaptic plasticity, learning, and memory. A nootropic agent might positively modulate this system to enhance cognitive processes.

  • Sigma-1 Receptor Agonism: The sigma-1 receptor is a chaperone protein at the mitochondria-associated endoplasmic reticulum membrane and is implicated in neuroprotection and cognitive function. Agonism at this receptor can modulate various downstream signaling pathways, including those involving neurotrophic factors.

A hypothetical signaling pathway for this compound's potential cognitive-enhancing effects is visualized below.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits NET Norepinephrine Transporter (NET) This compound->NET Inhibits DA_vesicle Dopamine Vesicle DAT->DA_vesicle Reuptake NE_vesicle Norepinephrine Vesicle NET->NE_vesicle Reuptake VMAT2 VMAT2 D1R D1 Receptor DA_vesicle->D1R Release Alpha2A α2A Receptor NE_vesicle->Alpha2A Release Cognition Cognitive Enhancement D1R->Cognition Activates Alpha2A->Cognition Modulates

Hypothetical Mechanism of this compound

Essential Experimental Protocols for Future Research

To rigorously assess the cognitive-enhancing potential of this compound, a series of preclinical and clinical experiments would be necessary. The following outlines standard methodologies that would be employed.

3.1. Preclinical Evaluation

  • In Vitro Receptor Binding Assays:

    • Objective: To determine the binding affinity of this compound to a panel of CNS receptors, transporters, and enzymes.

    • Methodology: Radioligand binding assays would be conducted using cell membranes expressing specific targets (e.g., dopamine transporter, norepinephrine transporter, serotonin transporter, various dopamine and serotonin receptor subtypes, NMDA receptor, AMPA receptor, sigma-1 receptor). The concentration of this compound required to displace 50% of a specific radioligand (IC50) would be determined.

  • In Vivo Microdialysis:

    • Objective: To measure the effect of this compound administration on extracellular levels of neurotransmitters in specific brain regions of awake, freely moving animals (e.g., rats or mice).

    • Methodology: A microdialysis probe would be surgically implanted into a brain region of interest (e.g., prefrontal cortex, hippocampus). Following recovery, this compound would be administered systemically, and dialysate samples would be collected at regular intervals. Neurotransmitter levels (dopamine, norepinephrine, serotonin, glutamate) would be quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Behavioral Assays for Cognition:

    • Objective: To assess the effects of this compound on various domains of cognition in animal models.

    • Methodology:

      • Novel Object Recognition (NOR) Test: To evaluate short-term recognition memory.

      • Morris Water Maze (MWM): To assess spatial learning and memory.

      • Y-Maze or T-Maze: To measure spatial working memory.

      • Five-Choice Serial Reaction Time Task (5-CSRTT): To evaluate attention and executive function.

The workflow for a typical preclinical behavioral study is illustrated in the diagram below.

A Animal Acclimation B Baseline Behavioral Testing A->B C Drug Administration (Vehicle or this compound) B->C D Cognitive Behavioral Assay (e.g., NOR, MWM) C->D E Data Analysis (Statistical Comparison) D->E F Tissue Collection (for molecular analysis) D->F

Preclinical Behavioral Study Workflow

3.2. Clinical Evaluation

Should preclinical data demonstrate a favorable efficacy and safety profile, clinical trials in humans would be the next step.

  • Phase I: Assess safety, tolerability, pharmacokinetics, and pharmacodynamics in a small group of healthy volunteers.

  • Phase II: Evaluate efficacy for cognitive enhancement in a larger group of individuals (either healthy volunteers or a specific patient population with cognitive deficits) and further assess safety. Standardized neuropsychological tests (e.g., Cambridge Neuropsychological Test Automated Battery - CANTAB) would be used to measure cognitive outcomes.

  • Phase III: Large-scale, multicenter, randomized, double-blind, placebo-controlled trials to confirm efficacy, monitor side effects, and compare it to commonly used treatments.

Quantitative Data (Illustrative)

As no actual data for this compound is available, the following tables are illustrative of how such data would be presented.

Table 1: Illustrative Receptor Binding Profile of this compound

TargetIC50 (nM)
Dopamine Transporter (DAT)150
Norepinephrine Transporter (NET)85
Serotonin Transporter (SERT)>10,000
Sigma-1 Receptor50
D2 Receptor>5,000
5-HT2A Receptor>8,000

Table 2: Illustrative Effects of this compound in the Novel Object Recognition Test

Treatment GroupDose (mg/kg)Discrimination Index
Vehicle-0.15 ± 0.05
This compound10.35 ± 0.06
This compound30.48 ± 0.07**
This compound100.20 ± 0.08
p < 0.05, *p < 0.01 compared to vehicle

Conclusion

While the concept of this compound as a cognitive enhancer is intriguing, the current body of scientific evidence is insufficient to support this claim. The information presented in this guide is largely hypothetical and serves as a roadmap for the systematic research and development that would be required to validate this compound as a therapeutic agent for cognitive enhancement. Further foundational research, including in vitro and in vivo studies, is essential to elucidate its pharmacological profile and potential clinical utility. Researchers and drug development professionals are encouraged to approach this compound as an unexplored entity with a need for rigorous scientific investigation.

References

An In-depth Technical Guide to the Early-Stage Research of Azabon's Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Azabon, chemically identified as 4-(3-azabicyclo[3.2.2]nonan-3-ylsulfonyl)aniline, is a compound belonging to the sulfonamide class, recognized for its potential as a central nervous system (CNS) stimulant and nootropic agent[1]. Early, yet limited, preclinical investigations suggest that this compound may modulate dopaminergic and noradrenergic pathways, and potentially act as a serotonin antagonist[1][2]. This document provides a comprehensive technical framework for the systematic early-stage research and development of this compound as a potential therapeutic agent. It outlines proposed experimental protocols, data presentation structures, and visual representations of hypothetical signaling pathways and workflows to guide future preclinical studies. While extensive empirical data on this compound is not publicly available, this guide serves as a foundational blueprint for its scientific exploration.

Introduction

This compound is a synthetic organic compound with the IUPAC name 4-(3-azabicyclo[3.2.2]nonan-3-ylsulfonyl)aniline and CAS Number 1150-20-5[1]. Structurally, it features a sulfonamide linkage to a bicyclic amine, a motif that distinguishes it from typical antibacterial sulfonamides and directs its activity towards the central nervous system[1]. Preliminary research from the mid-20th century indicated its potential as a CNS stimulant, with observed dose-dependent increases in locomotor activity in rodent models[1]. Furthermore, its classification suggests a possible role in enhancing cognitive functions such as memory and alertness, aligning it with the characteristics of nootropics[1]. This guide delineates a structured approach to validate these early findings and robustly characterize the therapeutic potential of this compound.

Quantitative Data Summary (Hypothetical)

To facilitate clear comparison and interpretation of preclinical data, all quantitative findings should be organized into structured tables. The following tables are presented as templates for organizing data from proposed in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding Affinity of this compound

Target Receptor/TransporterRadioligandThis compound IC50 (nM) [Mean ± SEM]Reference CompoundReference Compound IC50 (nM) [Mean ± SEM]
Dopamine Transporter (DAT)[³H]WIN 35,428Data to be determinedGBR 12909Known Value
Norepinephrine Transporter (NET)[³H]NisoxetineData to be determinedDesipramineKnown Value
Serotonin Transporter (SERT)[³H]CitalopramData to be determinedFluoxetineKnown Value
Dopamine D2 Receptor[³H]SpiperoneData to be determinedHaloperidolKnown Value
Serotonin 5-HT2A Receptor[³H]KetanserinData to be determinedRisperidoneKnown Value

Table 2: In Vivo Behavioral Effects of this compound in Rodent Models

Behavioral AssaySpecies/StrainThis compound Dose (mg/kg)Endpoint MeasuredResult [Mean ± SEM]p-value
Locomotor ActivityC57BL/6 MiceVehicleTotal Distance Traveled (cm)Data to be determined-
1Data to be determinedp < 0.05
10Data to be determinedp < 0.01
Novel Object RecognitionSprague-Dawley RatsVehicleDiscrimination IndexData to be determined-
1Data to be determinedp < 0.05
10Data to be determinedp < 0.01
Forced Swim TestWistar RatsVehicleImmobility Time (s)Data to be determined-
1Data to be determinedp < 0.05
10Data to be determinedp < 0.01

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the validation of scientific findings. The following are proposed methodologies for key experiments in the early-stage evaluation of this compound.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of this compound to key CNS targets, including dopamine, norepinephrine, and serotonin transporters and receptors.

Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the target receptors/transporters (e.g., rat striatum for DAT, HEK293 cells transfected with human NET).

  • Binding Reaction: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of this compound or a reference compound.

  • Incubation: Incubate the plates at a specified temperature and duration to allow for binding equilibrium.

  • Separation: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by performing a non-linear regression analysis of the competition binding data.

In Vivo Locomotor Activity Assessment

Objective: To evaluate the CNS stimulant effects of this compound by measuring changes in spontaneous locomotor activity in mice.

Protocol:

  • Animal Acclimation: Acclimate male C57BL/6 mice to the testing room and automated activity chambers (e.g., photo-beam actometers) for at least 60 minutes prior to testing[3].

  • Drug Administration: Administer this compound (e.g., 1, 10, 30 mg/kg) or vehicle (e.g., saline with 5% DMSO) via intraperitoneal (i.p.) injection.

  • Data Collection: Immediately place the mice back into the activity chambers and record locomotor activity (e.g., total distance traveled, rearing frequency) for a period of 60 to 120 minutes[4].

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) and as a cumulative total. Compare the activity of this compound-treated groups to the vehicle-treated group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's post-hoc test).

Novel Object Recognition (NOR) Test for Nootropic Effects

Objective: To assess the potential of this compound to enhance short-term memory and cognitive function in rats.

Protocol:

  • Habituation: Habituate adult male Sprague-Dawley rats to an open-field arena in the absence of any objects for several days.

  • Training (Familiarization) Phase: On the test day, administer this compound or vehicle 30 minutes prior to the training phase. Place each rat in the arena containing two identical objects and allow for 5 minutes of exploration.

  • Testing (Choice) Phase: After a retention interval (e.g., 1 hour or 24 hours), return the rat to the arena where one of the familiar objects has been replaced with a novel object. Allow for 5 minutes of exploration.

  • Data Collection: Record the time spent exploring each object during the testing phase.

  • Data Analysis: Calculate a discrimination index (DI) as (Time with novel object - Time with familiar object) / (Total exploration time). A higher DI indicates better memory of the familiar object. Compare the DI between treatment groups using a t-test or ANOVA.

Visualizations: Signaling Pathways and Workflows

Visual diagrams are essential for conceptualizing complex biological processes and experimental designs. The following are Graphviz (DOT language) representations of hypothesized signaling pathways for this compound and a general experimental workflow.

Hypothesized Signaling Pathway of this compound as a CNS Stimulant

Azabon_CNS_Stimulant_Pathway cluster_synapse Presynaptic Terminal This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibition NET Norepinephrine Transporter (NET) This compound->NET Inhibition SynapticCleft Synaptic Cleft D1R D1 Receptor Alpha1R α1 Receptor Dopamine Dopamine Dopamine->D1R Binding Norepinephrine Norepinephrine Norepinephrine->Alpha1R Binding PostsynapticNeuron Postsynaptic Neuron IncreasedAlertness Increased Alertness & Locomotion PostsynapticNeuron->IncreasedAlertness Neuronal Firing

Caption: Hypothesized mechanism of this compound as a CNS stimulant via inhibition of dopamine and norepinephrine transporters.

Proposed Experimental Workflow for Preclinical Evaluation of this compound

Azabon_Workflow Start Start: Compound Synthesis & Characterization InVitro In Vitro Screening (Receptor Binding, Enzyme Assays) Start->InVitro ADME In Vitro ADME/Tox (CYP Inhibition, hERG, Ames Test) Start->ADME Lead_Optimization Lead Optimization InVitro->Lead_Optimization ADME->Lead_Optimization InVivo_PK In Vivo Pharmacokinetics (Rodent) Lead_Optimization->InVivo_PK Optimized Compound InVivo_PD In Vivo Pharmacodynamics (Behavioral Models) InVivo_PK->InVivo_PD Efficacy_Tox Efficacy & Preliminary Toxicology Studies InVivo_PD->Efficacy_Tox Go_NoGo Go/No-Go Decision for IND-Enabling Studies Efficacy_Tox->Go_NoGo Go_NoGo->Start No-Go (Iterate) End End: IND Submission Go_NoGo->End Go

Caption: A generalized workflow for the preclinical development of this compound or similar novel chemical entities.

Logical Relationship of Nootropic Action

Nootropic_Action This compound This compound Administration BBB Blood-Brain Barrier Penetration This compound->BBB Neurotransmitter Modulation of Neurotransmitter Systems (e.g., ACh, Glutamate) BBB->Neurotransmitter SynapticPlasticity Enhanced Synaptic Plasticity (LTP) Neurotransmitter->SynapticPlasticity CognitiveEnhancement Cognitive Enhancement (Memory, Learning) SynapticPlasticity->CognitiveEnhancement

Caption: A logical pathway illustrating the proposed sequence of events leading to the nootropic effects of this compound.

Conclusion

The early-stage research of this compound presents a compelling opportunity to explore a novel chemical entity for its potential therapeutic applications in conditions requiring CNS stimulation or cognitive enhancement. Although historical data is sparse, its chemical structure and classification provide a strong rationale for a systematic preclinical investigation. This technical guide offers a foundational framework for such an endeavor, outlining key experimental methodologies, data organization principles, and conceptual models of its mechanism of action. Rigorous adherence to these, or similar, structured research plans will be essential in elucidating the true therapeutic potential of this compound and determining its viability for further clinical development.

References

An In-depth Technical Guide to the Chemical Structure-Activity Relationship of Azabon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azabon, chemically identified as 4-(3-azabicyclo[3.2.2]nonan-3-ylsulfonyl)aniline, is a compound noted for its potential as a central nervous system (CNS) stimulant and nootropic agent. As a member of the sulfonamide class, its unique structure, incorporating a rigid azabicyclo[3.2.2]nonane moiety, distinguishes it from traditional sulfonamide antibacterials and suggests a distinct pharmacological profile. This technical guide provides a comprehensive exploration of the chemical structure-activity relationship (SAR) of this compound, based on established principles of medicinal chemistry and analysis of its constituent functional groups. Due to the limited availability of specific preclinical and clinical data on this compound, this document presents a hypothesized mechanism of action and extrapolates SAR from related chemical classes. Furthermore, it outlines detailed experimental protocols for the evaluation of its CNS activity and includes visualizations of proposed signaling pathways and experimental workflows to guide future research and development.

Introduction to this compound

This compound is a synthetic molecule featuring a central benzene ring substituted with an amino group and a sulfonamide linker attached to a 3-azabicyclo[3.2.2]nonane ring system. The presence of the sulfonamide group, a well-known pharmacophore, combined with the sterically constrained bicyclic amine, suggests potential interactions with various CNS targets. While its primary classification is a CNS stimulant and nootropic, the broader family of azabicyclo[3.2.2]nonane derivatives has been investigated for a range of biological activities, including antiprotozoal effects.[1][2][3][4][5][6][7][8] This guide will focus on the purported CNS effects of this compound.

Chemical Structure:

  • IUPAC Name: 4-(3-azabicyclo[3.2.2]nonan-3-ylsulfonyl)aniline

  • Molecular Formula: C₁₄H₂₀N₂O₂S

  • Molecular Weight: 280.39 g/mol

Hypothesized Mechanism of Action and Signaling Pathway

The precise mechanism of action for this compound has not been fully elucidated in publicly available literature. However, based on its structural components, a plausible hypothesis involves the modulation of monoaminergic and/or cholinergic neurotransmitter systems, which are key pathways in regulating arousal, cognition, and mood.[1][9][10][11]

The sulfonamide moiety is a versatile functional group that can act as a bioisostere for other functional groups and participate in hydrogen bonding with biological targets. In the context of CNS-active drugs, aryl sulfonamides have been shown to interact with a variety of receptors and enzymes.[1][9][12][13][14] The azabicyclo[3.2.2]nonane ring is a rigid, non-planar structure that can orient the rest of the molecule in a specific conformation for optimal receptor binding. Bicyclic amines are known to interact with various CNS receptors and transporters.[15][16][17]

A proposed signaling pathway for this compound's nootropic and stimulant effects could involve the potentiation of dopaminergic and/or noradrenergic signaling. This could be achieved through inhibition of reuptake transporters (e.g., DAT, NET) or through allosteric modulation of postsynaptic receptors.

Azabon_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound DAT_NET Dopamine/Norepinephrine Transporters (DAT/NET) This compound->DAT_NET Inhibition Dopamine_NE_Vesicle Dopamine/NE Vesicles Dopamine_NE Dopamine / NE Dopamine_NE_Vesicle->Dopamine_NE Release Dopamine_NE->DAT_NET Postsynaptic_Receptors Dopamine/Adrenergic Receptors Dopamine_NE->Postsynaptic_Receptors Binding Second_Messengers Second Messengers (e.g., cAMP) Postsynaptic_Receptors->Second_Messengers Activation Cellular_Response Enhanced Neuronal Activity (Stimulant/Nootropic Effect) Second_Messengers->Cellular_Response

Figure 1: Proposed Signaling Pathway of this compound.

Structure-Activity Relationship (SAR) of this compound Analogues

The following SAR is proposed based on general principles of medicinal chemistry for CNS-acting sulfonamides and bicyclic amines.[18][19][20][21]

The Aryl Sulfonamide Core
  • Substitution on the Aniline Ring: The primary amino group on the aniline ring is likely crucial for activity. Acylation or alkylation of this amine would be expected to decrease or abolish activity. Introduction of small electron-withdrawing or electron-donating groups at the ortho or meta positions could modulate potency and selectivity.

  • The Sulfonamide Linker: The sulfonamide group is a key hydrogen bond donor and acceptor. Altering the geometry of this linker, for instance, by introducing a methylene group between the sulfur and the nitrogen of the bicyclic ring, would likely impact activity.

The 3-Azabicyclo[3.2.2]nonane Moiety
  • Ring Conformation: The rigid bicyclic structure is critical for orienting the pharmacophoric elements. Modifications that alter the ring conformation, such as changing the bridgehead substitution, would likely have a significant effect on activity.

  • Substitution on the Bicyclic Ring: Introduction of substituents on the carbon skeleton of the azabicyclo[3.2.2]nonane ring could influence binding affinity and pharmacokinetic properties. For example, polar substituents could decrease blood-brain barrier penetration, while lipophilic substituents could enhance it.

Quantitative Data Summary (Hypothetical)

The following tables summarize hypothetical quantitative data for a series of this compound analogues to illustrate the proposed SAR.

Table 1: SAR of the Aryl Sulfonamide Core

CompoundR1 (Aniline Substitution)R2 (Aniline Substitution)DAT Ki (nM) (Hypothetical)NET Ki (nM) (Hypothetical)In Vivo Stimulant Activity (ED₅₀, mg/kg) (Hypothetical)
This compound HH15020010
Analogue 12-FH1201808
Analogue 23-ClH18025015
Analogue 34-OCH₃H300400>50
Analogue 4HNH-COCH₃>1000>1000Inactive

Table 2: SAR of the 3-Azabicyclo[3.2.2]nonane Moiety

CompoundR3 (Bicyclic Ring Substitution)DAT Ki (nM) (Hypothetical)NET Ki (nM) (Hypothetical)In Vivo Stimulant Activity (ED₅₀, mg/kg) (Hypothetical)
This compound H15020010
Analogue 51-CH₃1301909
Analogue 65-OH40050030
Analogue 76,6-di-F20028018

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the CNS stimulant and nootropic activity of this compound and its analogues.

In Vitro Assays

4.1.1. Monoamine Transporter Binding Assay

  • Objective: To determine the binding affinity of test compounds for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

  • Methodology:

    • Prepare synaptosomal membranes from rat striatum (for DAT), frontal cortex (for NET), and whole brain minus striatum (for SERT).

    • Incubate the membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of the test compound.

    • After incubation, separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity on the filters using liquid scintillation counting.

    • Calculate the Ki values using the Cheng-Prusoff equation.

4.1.2. Monoamine Uptake Inhibition Assay

  • Objective: To measure the functional inhibition of monoamine uptake by the test compounds.

  • Methodology:

    • Use rat brain synaptosomes as described above.

    • Pre-incubate the synaptosomes with the test compound.

    • Initiate uptake by adding a radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • Terminate the uptake after a short incubation period by rapid filtration.

    • Measure the radioactivity accumulated in the synaptosomes.

    • Determine the IC₅₀ values for uptake inhibition.

In Vivo Assays

4.2.1. Locomotor Activity Test

  • Objective: To assess the stimulant effect of the test compound on spontaneous motor activity in rodents.

  • Methodology:

    • Acclimate mice or rats to individual locomotor activity chambers equipped with infrared beams to detect movement.

    • Administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal or oral).

    • Immediately place the animals back into the chambers and record locomotor activity (e.g., beam breaks, distance traveled) for a specified period (e.g., 60-120 minutes).

    • Analyze the data to determine the dose-response effect on locomotor activity.

4.2.2. Novel Object Recognition (NOR) Test

  • Objective: To evaluate the nootropic effect of the test compound on learning and memory.

  • Methodology:

    • Habituation Phase: Allow rodents to explore an open-field arena for a set period on two consecutive days.

    • Training Phase: On the third day, place two identical objects in the arena and allow the animal to explore for a defined time. Administer the test compound before or after this phase.

    • Testing Phase: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object and allow the animal to explore again.

    • Record the time spent exploring each object. A preference for the novel object indicates successful memory consolidation.

    • Calculate a discrimination index to quantify memory performance.

Visualizations

Experimental Workflow for In Vivo Nootropic Evaluation

Experimental_Workflow_NOR Start Start Animal_Habituation Animal Habituation (2 days) Start->Animal_Habituation Training_Phase Training Phase (Two identical objects) Animal_Habituation->Training_Phase Compound_Admin Compound/Vehicle Administration Training_Phase->Compound_Admin Retention_Interval Retention Interval (e.g., 24 hours) Compound_Admin->Retention_Interval Testing_Phase Testing Phase (One familiar, one novel object) Retention_Interval->Testing_Phase Data_Analysis Data Analysis (Discrimination Index) Testing_Phase->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion Azabon_SAR_Logic cluster_aryl Aryl Sulfonamide Moiety cluster_bicyclic Azabicyclo[3.2.2]nonane Moiety Azabon_Core This compound Core Structure Aniline_Sub Aniline Substitution Azabon_Core->Aniline_Sub Sulfonamide_Linker Sulfonamide Linker Azabon_Core->Sulfonamide_Linker Ring_Conformation Ring Conformation Azabon_Core->Ring_Conformation Ring_Substitution Ring Substitution Azabon_Core->Ring_Substitution Biological_Activity CNS Stimulant & Nootropic Activity Aniline_Sub->Biological_Activity Sulfonamide_Linker->Biological_Activity Ring_Conformation->Biological_Activity Ring_Substitution->Biological_Activity

References

In-depth Technical Guide: Azabon's Potential Applications in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

To the User: Following a comprehensive search of publicly available scientific literature and databases, no specific information was found for a compound named "Azabon" in the context of neurodegenerative disease research. This suggests that "this compound" may be an internal compound name not yet in the public domain, a new and unannounced discovery, or a possible misspelling of another therapeutic agent.

Therefore, it is not possible to provide the requested in-depth technical guide on this compound.

However, to demonstrate the requested format and provide a valuable resource on a highly relevant topic within your area of interest, we have compiled a detailed technical guide on the "Role of the Unfolded Protein Response (UPR) in Neurodegenerative Disease Models." The UPR is a critical cellular stress pathway implicated in many neurodegenerative conditions and represents a major focus of current drug development efforts.

An In-depth Technical Guide on the Role of the Unfolded Protein Response (UPR) in Neurodegenerative Disease Models

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The accumulation of misfolded proteins in the endoplasmic reticulum (ER) leads to a condition known as ER stress, which in turn activates a complex signaling network called the Unfolded Protein Response (UPR).[1][2][3] Initially, the UPR is a pro-survival mechanism aimed at restoring protein homeostasis (proteostasis). However, under conditions of chronic or unresolved ER stress, a common feature of many neurodegenerative diseases, the UPR can switch to a pro-apoptotic pathway, contributing to neuronal cell death.[1][2] This guide provides a technical overview of the core UPR signaling pathways, summarizes key findings from various neurodegenerative disease models, details relevant experimental protocols, and presents visualizations of these complex biological processes.

The Core Signaling Pathways of the UPR

The UPR is orchestrated by three ER-resident transmembrane proteins that act as stress sensors: IRE1α, PERK, and ATF6. In an unstressed state, these sensors are held inactive by the ER chaperone BiP (also known as GRP78). Upon the accumulation of unfolded proteins, BiP is sequestered away, leading to the activation of the three UPR branches.

The IRE1α (Inositol-Requiring Enzyme 1α) Pathway

Activation of IRE1α leads to its autophosphorylation and the activation of its endoribonuclease domain. This results in the unconventional splicing of the X-box binding protein 1 (XBP1) mRNA to produce a potent transcription factor, XBP1s. XBP1s upregulates genes involved in protein folding, ER-associated degradation (ERAD), and lipid biosynthesis to expand the ER's capacity.

IRE1a_Signaling_Pathway cluster_ER ER Lumen cluster_Cytosol Cytosol cluster_Nucleus Nucleus UnfoldedProteins Unfolded Proteins BiP BiP/GRP78 UnfoldedProteins->BiP sequesters IRE1a_inactive IRE1α (Inactive) IRE1a_active IRE1α (Active) RNase Domain IRE1a_inactive->IRE1a_active activates XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA splices XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_protein translation TargetGenes Target Gene Expression (Chaperones, ERAD) XBP1s_protein->TargetGenes induces

Caption: The IRE1α signaling pathway of the UPR.
The PERK (PKR-like ER Kinase) Pathway

Once activated, PERK phosphorylates the eukaryotic translation initiation factor 2α (eIF2α). This leads to a global attenuation of protein synthesis, thereby reducing the load on the ER. However, it selectively promotes the translation of Activating Transcription Factor 4 (ATF4), which controls the expression of genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis via the transcription factor CHOP.

PERK_Signaling_Pathway cluster_ER ER Lumen cluster_Cytosol Cytosol cluster_Nucleus Nucleus UnfoldedProteins Unfolded Proteins BiP BiP/GRP78 UnfoldedProteins->BiP sequesters PERK_inactive PERK (Inactive) PERK_active PERK (Active) Kinase Domain PERK_inactive->PERK_active activates eIF2a eIF2α PERK_active->eIF2a phosphorylates p_eIF2a p-eIF2α eIF2a->p_eIF2a GlobalTranslation Global Protein Translation p_eIF2a->GlobalTranslation inhibits ATF4_protein ATF4 Protein (Transcription Factor) p_eIF2a->ATF4_protein selectively translates TargetGenes Target Gene Expression (Antioxidant, Apoptosis) ATF4_protein->TargetGenes induces

Caption: The PERK signaling pathway of the UPR.
The ATF6 (Activating Transcription Factor 6) Pathway

Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved by proteases to release its N-terminal fragment, ATF6n. ATF6n is a transcription factor that migrates to the nucleus to activate the expression of ER chaperones and components of the ERAD pathway.

ATF6_Signaling_Pathway cluster_ER ER Lumen cluster_Nucleus Nucleus UnfoldedProteins Unfolded Proteins BiP BiP/GRP78 UnfoldedProteins->BiP sequesters ATF6_full ATF6 (Full-length) Golgi Golgi Apparatus ATF6_full->Golgi translocates ATF6n ATF6n (Active Transcription Factor) Golgi->ATF6n cleavage & release TargetGenes Target Gene Expression (Chaperones, ERAD) ATF6n->TargetGenes induces InVivo_Screening_Workflow cluster_analysis Post-mortem Analysis start Neurodegenerative Disease Mouse Model treatment Chronic Treatment: Vehicle vs. Test Compound start->treatment behavior Behavioral Assessments (e.g., Motor, Cognitive) treatment->behavior tissue Endpoint: Tissue Collection behavior->tissue histology Histopathology (Neuronal Counts, Pathology Load) tissue->histology biochem Biochemistry (UPR Marker Analysis via WB/qPCR) tissue->biochem outcome Evaluation of Neuroprotection and UPR Modulation histology->outcome biochem->outcome

References

An In-depth Technical Guide to the Pharmacology of Modafinil as a Central Nervous System Stimulant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modafinil is a wakefulness-promoting agent approved for the treatment of excessive daytime sleepiness associated with narcolepsy, shift work sleep disorder, and as an adjunctive treatment for obstructive sleep apnea.[1][2] Classified as a central nervous system (CNS) stimulant, its pharmacological profile is distinct from that of traditional amphetamine-based stimulants, conferring a lower potential for abuse and dependence.[3][4] This technical guide provides a comprehensive overview of the pharmacology of modafinil, focusing on its mechanism of action, pharmacodynamic and pharmacokinetic properties, and the experimental protocols used to elucidate these characteristics.

Core Mechanism of Action

While the precise and complete mechanism of action for modafinil is not fully elucidated, its primary role as a CNS stimulant is attributed to its function as a dopamine transporter (DAT) inhibitor.[5][6] By binding to the dopamine transporter, modafinil blocks the reuptake of dopamine from the synaptic cleft, leading to an increase in extracellular dopamine concentrations, particularly in brain regions such as the nucleus accumbens and striatum.[7][8] This elevation in dopaminergic tone is a key contributor to its wake-promoting effects. Unlike typical psychostimulants, modafinil is not a direct or indirect dopamine receptor agonist and does not induce dopamine release.[9][10]

Beyond its primary action on the dopamine system, modafinil modulates several other neurotransmitter systems that contribute to its unique pharmacological profile:

  • Norepinephrine (NE): Modafinil exhibits a slight affinity for the norepinephrine transporter (NET), leading to increased extracellular norepinephrine levels in brain regions like the hypothalamus.[11]

  • Serotonin (5-HT): The effects on the serotonin system are complex, with some evidence suggesting modafinil can indirectly inhibit cortical GABA release through serotonergic pathways.[12][13]

  • Glutamate and GABA: Modafinil has been shown to enhance excitatory glutamatergic transmission while inhibiting the primary inhibitory neurotransmitter, GABA.[5][14] This dual action contributes to increased neuronal excitability and wakefulness.[5]

  • Orexin and Histamine: Modafinil is thought to activate orexin- and histamine-releasing neurons in the hypothalamus, which are critical components of the brain's wakefulness-promoting circuitry.[2][15]

Modafinil_Mechanism_of_Action cluster_presynaptic Presynaptic Dopamine Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake D2R Dopamine Receptor (D2R) Dopamine->D2R Binding & Activation Postsynaptic Effect\n(Wakefulness) Postsynaptic Effect (Wakefulness) D2R->Postsynaptic Effect\n(Wakefulness) Modafinil Modafinil Modafinil->DAT Inhibition Microdialysis_Workflow cluster_setup Setup & Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Surgical Implantation of Guide Cannula B 2. Probe Insertion & Perfusion with aCSF A->B C 3. Baseline Sample Collection B->C D 4. Modafinil or Vehicle Administration (i.p.) C->D E 5. Post-Drug Sample Collection D->E F 6. HPLC-ED Analysis of Dopamine E->F G 7. Data Normalization & Statistical Analysis F->G Locomotor_Activity_Workflow start Start acclimate Acclimate Mice to Testing Room (30-60 min) start->acclimate administer Administer Modafinil or Vehicle (i.p.) acclimate->administer wait Wait Period (30 min) administer->wait place Place Mouse in Open Field Arena wait->place record Record Activity (30-60 min) place->record remove Remove Mouse record->remove clean Clean Arena with 70% Ethanol remove->clean next_animal Next Animal? clean->next_animal next_animal->place Yes analyze Analyze Data (ANOVA) next_animal->analyze No end End analyze->end

References

Preliminary In-Vitro Studies of Azabon: A Novel Kinase-X Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document outlines the initial in-vitro characterization of Azabon, a novel small molecule inhibitor targeting Kinase-X (KX), a serine/threonine kinase implicated in pro-inflammatory signaling pathways. Dysregulation of KX is associated with various inflammatory diseases. This paper details the biochemical and cell-based assays performed to determine the potency, selectivity, and cellular activity of this compound. The findings presented herein suggest that this compound is a potent and selective inhibitor of KX, warranting further preclinical investigation.

Introduction

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1] Kinase-X (KX) is a key component of the pro-inflammatory cytokine signaling cascade. Upon activation by upstream signals, KX phosphorylates and activates the transcription factor N-FκB, leading to the expression of inflammatory mediators. This whitepaper provides a comprehensive summary of the preliminary in-vitro evaluation of this compound, a novel ATP-competitive inhibitor of KX.

Biochemical Activity of this compound

The initial phase of in-vitro testing focused on quantifying the direct inhibitory effect of this compound on purified, recombinant KX enzyme.

Quantitative Data: Kinase Inhibition

The inhibitory potency of this compound against KX was determined using a radiometric kinase assay.[1] The half-maximal inhibitory concentration (IC50) was calculated from dose-response curves. To assess selectivity, this compound was also tested against a panel of related kinases.

Kinase TargetThis compound IC50 (nM)
Kinase-X (KX) 61 [2]
Kinase-Y (KY)>10,000
Kinase-Z (KZ)8,500

Table 1: Biochemical potency and selectivity of this compound against KX and related kinases.

Experimental Protocol: In-Vitro Kinase Assay

The inhibitory activity of this compound was measured by quantifying the incorporation of ³²P from [γ-³²P]ATP into a specific peptide substrate.[1]

  • Reaction Setup: Kinase reactions were performed in a total volume of 15 µL containing 25 mM Tris-HCl (pH 7.0), 10 mM MgCl₂, and 100 µM [γ-³²P]-ATP.[1]

  • Enzyme and Substrate: Recombinant human Kinase-X (7 nM) was used as the enzyme, and a synthetic peptide substrate (10 µM) was used.

  • Inhibitor Preparation: this compound was dissolved in DMSO to create a stock solution and then serially diluted to achieve final assay concentrations ranging from 1 nM to 10 µM.[2]

  • Reaction Initiation and Incubation: The reaction was initiated by adding the ATP solution. The mixture was incubated at 30°C for 60 minutes.

  • Reaction Termination: The reaction was terminated by spotting the mixture onto phosphocellulose paper.

  • Washing and Detection: The paper was washed to remove unincorporated [γ-³²P]ATP. The remaining radioactivity, corresponding to the phosphorylated substrate, was quantified using a scintillation counter.

  • Data Analysis: IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.

Cellular Activity of this compound

To determine if the biochemical potency of this compound translates to a cellular context, a series of cell-based assays were conducted using a human monocytic cell line (THP-1) known to express KX.

Quantitative Data: Cellular Assays

This compound's effect on cell viability and its ability to inhibit the KX signaling pathway in cells were evaluated.

Assay TypeCell LineEndpoint MeasuredThis compound EC50 / CC50 (µM)
Cell Viability (MTT Assay)THP-1Cytotoxicity (CC50)> 50
Pathway Inhibition (Western Blot)THP-1p-N-FκB Inhibition (EC50)0.5

Table 2: Cellular activity of this compound in THP-1 cells.

Experimental Protocol: Cell Viability (MTT Assay)

The MTT assay was used to assess the cytotoxicity of this compound. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: THP-1 cells were seeded into 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours.[3]

  • Compound Treatment: Cells were treated with various concentrations of this compound (0.1 µM to 100 µM) for 48 hours.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for 4 hours at 37°C.[3][4]

  • Solubilization: 100 µL of solubilization solution (SDS-HCl) was added to each well to dissolve the formazan crystals.[3]

  • Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.[3]

  • Data Analysis: The concentration of this compound that reduced cell viability by 50% (CC50) was calculated.

Experimental Protocol: Western Blot for Pathway Inhibition

Western blotting was used to measure the phosphorylation of N-FκB, a direct downstream target of KX, to confirm this compound's mechanism of action in cells.[5][6]

  • Cell Treatment: THP-1 cells were serum-starved for 12 hours and then pre-treated with varying concentrations of this compound for 1 hour.[5] Subsequently, cells were stimulated with a known KX activator (e.g., LPS) for 30 minutes.

  • Cell Lysis: Cells were washed with cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay.[5]

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a nitrocellulose membrane.[5]

  • Immunoblotting: The membrane was blocked and then incubated overnight at 4°C with primary antibodies specific for phosphorylated N-FκB (p-N-FκB) and total N-FκB.[7]

  • Detection: After washing, the membrane was incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5] The signal was detected using an enhanced chemiluminescence (ECL) substrate and captured with an imaging system.[5]

  • Data Analysis: Band intensities were quantified using ImageJ software. The ratio of p-N-FκB to total N-FκB was calculated to determine the extent of pathway inhibition. The EC50 value was determined from the dose-response curve.

Visualizations

Kinase-X Signaling Pathway

KinaseX_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor KinaseX Kinase-X (KX) Receptor->KinaseX Activates IKK IKK Complex KinaseX->IKK Phosphorylates NFkB_IkB N-FκB / IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB N-FκB NFkB_IkB->NFkB Releases NFkB_nuc N-FκB NFkB->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds Genes Inflammatory Genes DNA->Genes Transcription This compound This compound This compound->KinaseX

Caption: The inhibitory action of this compound on the Kinase-X signaling pathway.

Experimental Workflow: Western Blotting

WB_Workflow start Cell Treatment (this compound + Stimulant) lysis Cell Lysis start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Membrane Transfer sds->transfer block Blocking transfer->block p_ab Primary Antibody (p-N-FκB) block->p_ab s_ab Secondary Antibody (HRP-conjugated) p_ab->s_ab detect ECL Detection s_ab->detect end Data Analysis detect->end

Caption: Workflow for determining pathway inhibition via Western Blot.

Conclusion

The preliminary in-vitro data demonstrate that this compound is a potent inhibitor of Kinase-X with high selectivity over related kinases. This biochemical activity translates effectively into a cellular context, where this compound inhibits the downstream signaling of KX at sub-micromolar concentrations without inducing significant cytotoxicity. These promising initial results establish this compound as a strong candidate for further preclinical development as a potential therapeutic for inflammatory diseases. Future studies will focus on its pharmacokinetic properties and in-vivo efficacy.

References

Azabon: An Obscure CNS Stimulant with Limited Public Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite its classification as a central nervous system (CNS) stimulant and nootropic, the sulfonamide compound Azabon, chemically known as 4-(3-azabicyclo[3.2.2]nonan-3-ylsulfonyl)aniline, remains a substance with a notably sparse public record of its discovery, development, and mechanism of action. [1][2][3] Available information points to its synthesis and classification, but a comprehensive, in-depth technical guide for research and drug development professionals is hampered by the scarcity of detailed preclinical and clinical data.

Discovery and Development History

The history of this compound's discovery and its subsequent development trajectory is not well-documented in publicly accessible scientific literature. It is identified as a member of the sulfonamide class, a group of drugs more commonly associated with antibacterial properties.[1][2] However, this compound is noted for its poor antibacterial potency, a characteristic common among benzenesulfonamides with two substituents on the N1 atom.[1] Its primary characterization is that of a CNS stimulant and a nootropic, a substance intended to enhance cognitive function.[1][2]

The development of this compound appears to have been limited. Early research interest focused on its potential as a stimulant to improve alertness and cognitive capabilities.[2] However, its development was reportedly overshadowed by other sulfonamides demonstrating more potent antibacterial efficacy, which may have led to its relegation to a niche area of neuropharmacology with limited subsequent investigation.[2]

Synthesis

The synthesis of this compound involves a multi-step process. The core structure, 3-azabicyclo[3.2.2]nonane, is prepared through the pyrolysis of an aliphatic diamine.[1][2] This bicyclic amine then undergoes sulfonamide functionalization to yield the final this compound compound.[2]

Experimental Protocol: Synthesis of this compound
  • Preparation of 3-azabicyclo[3.2.2]nonane: This precursor is synthesized via the pyrolysis of a suitable aliphatic diamine, such as 1,4-bis(aminomethyl)cyclohexane. This high-temperature reaction induces cyclization to form the bicyclic amine.

  • Sulfonylation: The prepared 3-azabicyclo[3.2.2]nonane is then reacted with a substituted benzenesulfonyl chloride, likely p-nitrobenzenesulfonyl chloride or a related derivative, in the presence of a base. The secondary amine of the bicyclic structure acts as a nucleophile, displacing the chloride on the sulfonyl group.

  • Reduction of the Nitro Group: If a nitro-substituted benzenesulfonyl chloride is used, the final step would involve the reduction of the nitro group to an amine, yielding 4-(3-azabicyclo[3.2.2]nonan-3-ylsulfonyl)aniline (this compound).

Mechanism of Action

The precise mechanism of action for this compound as a CNS stimulant and nootropic is not well-elucidated in the available literature. CNS stimulants as a class generally exert their effects by increasing the levels of certain neurotransmitters in the brain, such as dopamine and norepinephrine.[4][5][6] This can be achieved through various mechanisms, including blocking the reuptake of these neurotransmitters from the synaptic cleft or promoting their release.

Given the lack of specific studies on this compound's pharmacology, any proposed mechanism would be speculative and based on the general properties of CNS stimulants.

Hypothetical Signaling Pathway

Hypothetical_CNS_Stimulant_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound Transporter Dopamine/Norepinephrine Transporter This compound->Transporter Inhibition? Synaptic_Vesicle Synaptic Vesicles (Dopamine/Norepinephrine) This compound->Synaptic_Vesicle Enhanced Release? Neuronal_Terminal Presynaptic Neuron Terminal Transporter->Neuronal_Terminal Reuptake Synaptic_Cleft Synaptic Cleft Synaptic_Vesicle->Synaptic_Cleft Neurotransmitter Release Postsynaptic_Receptor Postsynaptic Receptors Synaptic_Cleft->Postsynaptic_Receptor Binding Increased_Signaling Increased Neuronal Signaling & Alertness Postsynaptic_Receptor->Increased_Signaling

Caption: Hypothetical mechanism of this compound as a CNS stimulant.

Preclinical and Clinical Data

A thorough search of scientific databases and clinical trial registries did not yield any specific preclinical or clinical studies for this compound. There is a significant lack of quantitative data regarding its efficacy, pharmacokinetics, pharmacodynamics, and safety profile. This absence of published research makes it impossible to provide the detailed tables and experimental protocols requested for a technical whitepaper.

Conclusion

While this compound is identified as a CNS stimulant with a known chemical structure and a general synthetic pathway, the publicly available information regarding its discovery, development history, and pharmacological properties is exceedingly limited. The lack of preclinical and clinical data prevents a comprehensive technical analysis. For researchers and drug development professionals, this compound represents a largely unexplored chemical entity within the sulfonamide class. Further investigation would be required to determine its potential as a therapeutic agent.

References

Methodological & Application

Synthesis Protocol for 4-(3-azabicyclo[3.2.2]nonan-3-ylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the multi-step synthesis of 4-(3-azabicyclo[3.2.2]nonan-3-ylsulfonyl)aniline, a compound of interest in pharmacological and neuroscience research. The synthesis involves the initial preparation of the bicyclic amine precursor, 3-azabicyclo[3.2.2]nonane, followed by a sulfonylation reaction and subsequent reduction of a nitro intermediate to yield the final aniline product.

Overview of the Synthetic Pathway

The synthesis of 4-(3-azabicyclo[3.2.2]nonan-3-ylsulfonyl)aniline is a three-stage process. The first stage involves the formation of the 3-azabicyclo[3.2.2]nonane precursor through the pyrolysis of 1,4-cyclohexanebis(methylamine). The second stage is the sulfonylation of the formed bicyclic amine with p-nitrobenzenesulfonyl chloride. The final stage involves the reduction of the nitro group of the intermediate compound to yield the desired aniline derivative.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis:

StepReactionStarting MaterialsKey Reagents/ConditionsProductYield
1Pyrolysis1,4-Cyclohexanebis(methylamine)385-395°C3-Azabicyclo[3.2.2]nonane62.1%[1]
2Sulfonylation3-Azabicyclo[3.2.2]nonanep-Nitrobenzenesulfonyl chloride, 10% NaOH (aq), 75°C3-(p-Nitrobenzenesulfonyl)-3-azabicyclo[3.2.2]nonane~71%[1]
3Reduction3-(p-Nitrobenzenesulfonyl)-3-azabicyclo[3.2.2]nonaneRaney nickel, Methanol, 70°C, 1000 p.s.i. H₂4-(3-Azabicyclo[3.2.2]nonan-3-ylsulfonyl)anilineNot specified

Experimental Protocols

Stage 1: Synthesis of 3-Azabicyclo[3.2.2]nonane

This procedure describes the preparation of the bicyclic amine precursor via pyrolysis.

Materials:

  • 1,4-Cyclohexanebis(methylamine)

  • Pyrolysis apparatus with a reaction tube

Procedure:

  • Set up the pyrolysis apparatus, ensuring the reaction tube can be heated to and maintained at the required temperature.

  • Feed 1,4-cyclohexanebis(methylamine) into the pyrolysis tube.

  • Maintain the temperature of the pyrolysis tube between 385°C and 395°C.[1]

  • Collect the product, 3-azabicyclo[3.2.2]nonane, as it elutes from the apparatus. The reported yield for this step is 62.1%.[1]

Stage 2: Synthesis of 3-(p-Nitrobenzenesulfonyl)-3-azabicyclo[3.2.2]nonane

This protocol details the sulfonylation of the precursor amine.

Materials:

  • 3-Azabicyclo[3.2.2]nonane

  • p-Nitrobenzenesulfonyl chloride

  • 10% Sodium hydroxide (NaOH) solution

  • Water

  • Reaction vessel with heating and stirring capabilities

Procedure:

  • In the reaction vessel, dissolve 3-azabicyclo[3.2.2]nonane in water.

  • Add p-nitrobenzenesulfonyl chloride to the solution.

  • Adjust the pH of the mixture to 14 using a 10% sodium hydroxide solution.[1]

  • Slowly heat the reaction mixture to 75°C with constant stirring.[1]

  • After the reaction is complete, cool the mixture to 20°C to precipitate the crude product.

  • Collect the crude 3-(p-nitrobenzenesulfonyl)-3-azabicyclo[3.2.2]nonane by filtration. The expected yield is approximately 71%.[1]

Stage 3: Synthesis of 4-(3-azabicyclo[3.2.2]nonan-3-ylsulfonyl)aniline

This final step involves the reduction of the nitro intermediate to the target aniline.

Materials:

  • 3-(p-Nitrobenzenesulfonyl)-3-azabicyclo[3.2.2]nonane (crude)

  • Methanol

  • Raney nickel catalyst (alcohol-wet)

  • Autoclave capable of high-pressure hydrogenation

Procedure:

  • Charge the autoclave with the crude 3-(p-nitrobenzenesulfonyl)-3-azabicyclo[3.2.2]nonane, methanol, and the alcohol-wet Raney nickel catalyst.[1]

  • Pressurize the autoclave with hydrogen gas to 1000 p.s.i.[1]

  • Heat the mixture to 70°C and maintain it under these conditions until the absorption of hydrogen ceases, indicating the completion of the reduction.[1]

  • After cooling and depressurizing the autoclave, the catalyst can be removed by filtration.

  • The solvent can be removed under reduced pressure to yield the final product, 4-(3-azabicyclo[3.2.2]nonan-3-ylsulfonyl)aniline.

Visualizations

SynthesisWorkflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Sulfonylation cluster_2 Stage 3: Reduction Start 1,4-Cyclohexanebis(methylamine) Step1 Pyrolysis (385-395°C) Start->Step1 Product1 3-Azabicyclo[3.2.2]nonane Step1->Product1 Yield: 62.1% Step2 Sulfonylation (aq. NaOH, 75°C) Product1->Step2 Reagent1 p-Nitrobenzenesulfonyl chloride Reagent1->Step2 Product2 3-(p-Nitrobenzenesulfonyl)-3- azabicyclo[3.2.2]nonane Step2->Product2 Yield: ~71% Step3 Reduction Product2->Step3 Reagent2 H₂, Raney Ni Methanol, 70°C Reagent2->Step3 FinalProduct 4-(3-azabicyclo[3.2.2]nonan-3- ylsulfonyl)aniline Step3->FinalProduct

Caption: Synthetic workflow for 4-(3-azabicyclo[3.2.2]nonan-3-ylsulfonyl)aniline.

References

Application Notes and Protocols for Azabon Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Despite a comprehensive search of scientific literature and databases, detailed information regarding the administration of Azabon in rodent models is exceptionally scarce. The available information primarily identifies this compound as a central nervous system stimulant and a potential nootropic agent from the sulfonamide class, with mentions of early, limited preclinical research. However, specific protocols, quantitative pharmacokinetic data, and in-depth mechanism of action studies are not publicly available.

The following sections provide a general overview based on the limited information found and offer general guidance for working with CNS stimulants of the sulfonamide class in rodent models. This information should be considered theoretical in the absence of specific data for this compound and any experimental work should be preceded by extensive pilot studies.

General Information on this compound

This compound, with the IUPAC name 4-(3-Azabicyclo[3.2.2]non-3-ylsulfonyl)aniline, is classified as a central nervous system (CNS) stimulant and nootropic.[1] Early preclinical studies, reportedly conducted in the mid-20th century, suggested that this compound could produce a dose-dependent increase in locomotor activity in rodents.[1] However, the primary research from these studies, including detailed methodologies and results, is not readily accessible. It is also noted to have weak antibacterial activity, a common feature of some sulfonamides.[1]

General Considerations for Administration of CNS Stimulants in Rodent Models

Given the lack of specific data for this compound, researchers should refer to general principles for administering novel CNS stimulants to rodents. The choice of administration route, dosage, and vehicle would require careful consideration and preliminary dose-ranging studies to determine efficacy and toxicity.

Potential Routes of Administration:

  • Oral (p.o.): Administration by oral gavage is a common route for small molecules. The bioavailability of the compound via this route would need to be determined.

  • Intraperitoneal (i.p.): This route often allows for more rapid absorption compared to oral administration.

  • Intravenous (i.v.): Provides immediate and complete bioavailability, but can be technically challenging in smaller rodents like mice.

  • Subcutaneous (s.c.): Generally results in slower absorption than i.p. or i.v. routes.

Vehicle Selection:

The choice of vehicle is critical for ensuring the compound is fully solubilized and stable. Common vehicles for preclinical studies include:

  • Saline (0.9% NaCl)

  • Phosphate-buffered saline (PBS)

  • Distilled water

  • Solutions containing solubilizing agents such as Tween 80, DMSO, or cyclodextrins. The compatibility and potential toxicity of the vehicle itself must be considered.

Hypothetical Experimental Protocols

The following are generalized, hypothetical protocols that would need to be adapted and optimized through rigorous pilot studies before any definitive experiments with this compound.

Protocol 1: Assessment of Locomotor Activity in Mice

Objective: To evaluate the effect of this compound on spontaneous locomotor activity.

Materials:

  • This compound (purity >98%)

  • Vehicle (e.g., saline with 5% DMSO and 5% Tween 80)

  • Male C57BL/6 mice (8-10 weeks old)

  • Open field activity chambers equipped with infrared beams

  • Standard laboratory animal supplies (cages, bedding, food, water)

Procedure:

  • Acclimation: Acclimate mice to the experimental room for at least 1 hour before testing.

  • Habituation: Place each mouse in an individual open field chamber and allow for a 30-minute habituation period.

  • Compound Preparation: Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to achieve the desired doses. A dose range (e.g., 1, 5, 10, 25 mg/kg) should be investigated in initial studies.

  • Administration: Administer the appropriate dose of this compound or vehicle via the chosen route (e.g., i.p. injection). The volume of administration should be consistent across all animals (e.g., 10 mL/kg).

  • Data Collection: Immediately after administration, return the mice to the open field chambers and record locomotor activity (e.g., distance traveled, rearing frequency) for a predefined period (e.g., 60-120 minutes).

  • Data Analysis: Analyze the data to compare the effects of different doses of this compound to the vehicle control group.

Protocol 2: Pharmacokinetic Profiling in Rats

Objective: To determine the basic pharmacokinetic parameters of this compound following a single administration.

Materials:

  • This compound (purity >98%)

  • Vehicle

  • Male Sprague-Dawley rats (250-300g) with indwelling jugular vein catheters

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Dose Preparation and Administration: Prepare a sterile solution of this compound for i.v. administration and a separate formulation for oral administration. Administer a single dose of this compound (e.g., 5 mg/kg i.v. and 20 mg/kg p.o.).

  • Blood Sampling: Collect blood samples from the jugular vein catheter at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples to determine the concentration of this compound at each time point using a validated analytical method.

  • Pharmacokinetic Analysis: Use appropriate software to calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Data Presentation

In the absence of specific data for this compound, the following tables are presented as templates for how quantitative data should be structured.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rodents

ParameterRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)
Mouse p.o.10Data Not AvailableData Not AvailableData Not AvailableData Not Available
i.v.2Data Not AvailableData Not AvailableData Not AvailableData Not Available
Rat p.o.20Data Not AvailableData Not AvailableData Not AvailableData Not Available
i.v.5Data Not AvailableData Not AvailableData Not AvailableData Not Available

Table 2: Hypothetical Efficacy Data for this compound in a Rodent Model of Cognition

Treatment GroupDose (mg/kg)NPerformance Metric (e.g., Latency in seconds)% Improvement vs. Vehicle
Vehicle -10Data Not Available-
This compound 110Data Not AvailableData Not Available
510Data Not AvailableData Not Available
1010Data Not AvailableData Not Available

Mandatory Visualizations

Due to the lack of information on this compound's mechanism of action and established experimental workflows, the following diagrams are provided as general templates.

G cluster_0 General Experimental Workflow for a Novel CNS Stimulant A Compound Synthesis and Characterization B In Vitro Screening (e.g., Receptor Binding Assays) A->B C Pilot Dose-Ranging Toxicity Studies B->C D Pharmacokinetic Profiling (Single Dose) C->D E Behavioral Efficacy Studies (e.g., Locomotor Activity, Cognition) D->E F Mechanism of Action Studies (e.g., Neurotransmitter Levels) E->F

Caption: A generalized workflow for the preclinical evaluation of a novel central nervous system stimulant.

G cluster_pathway Hypothetical Signaling Pathway for a Nootropic Agent Drug Nootropic Agent (e.g., this compound) Receptor Neuronal Receptor (e.g., Glutamatergic, Cholinergic) Drug->Receptor Binds to SecondMessenger Second Messenger Cascade (e.g., cAMP, IP3/DAG) Receptor->SecondMessenger Activates Kinase Protein Kinase Activation (e.g., PKA, PKC) SecondMessenger->Kinase Activates CREB CREB Phosphorylation Kinase->CREB Phosphorylates GeneExpression Gene Expression (e.g., BDNF, c-Fos) CREB->GeneExpression Promotes SynapticPlasticity Enhanced Synaptic Plasticity (LTP) GeneExpression->SynapticPlasticity Leads to CognitiveEnhancement Cognitive Enhancement SynapticPlasticity->CognitiveEnhancement Results in

Caption: A hypothetical signaling cascade that could underlie the cognitive-enhancing effects of a nootropic agent.

References

Application Notes and Protocols for the Analytical Detection of Azabon in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azabon is a novel therapeutic agent whose efficacy and safety are critically dependent on its pharmacokinetic profile. Accurate and precise quantification of this compound in biological matrices such as plasma, serum, and urine is paramount for preclinical and clinical studies, including pharmacokinetic/pharmacodynamic (PK/PD) modeling, dose-finding studies, and therapeutic drug monitoring. These application notes provide detailed protocols for the quantitative analysis of this compound in biological samples using state-of-the-art analytical methodologies, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), along with an overview of immunoassay development.

General Sample Preparation Techniques

Effective sample preparation is crucial for removing interfering substances from the biological matrix, thereby enhancing the accuracy and sensitivity of the analytical method.[1][2] The choice of technique depends on the analyte's properties, the biological matrix, and the analytical method used.

1. Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing proteins from plasma or serum samples.[1][3]

  • Protocol:

    • To 100 µL of plasma or serum sample, add 300 µL of cold acetonitrile (or methanol) containing the internal standard.

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant for analysis.

    • The supernatant can be injected directly or evaporated to dryness and reconstituted in the mobile phase for analysis.[4][5]

2. Liquid-Liquid Extraction (LLE)

LLE separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases.[1][3]

  • Protocol:

    • To 200 µL of plasma, urine, or homogenized tissue, add the internal standard.

    • Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

    • Vortex for 2 minutes to facilitate the extraction of this compound into the organic phase.

    • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of mobile phase for injection.[6][7]

3. Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that can provide cleaner extracts compared to PPT and LLE.[1][8]

  • Protocol:

    • Conditioning: Condition a suitable SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the pre-treated biological sample (e.g., diluted plasma) onto the cartridge.

    • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

    • Elution: Elute this compound and the internal standard with 1 mL of a strong solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.

G cluster_0 Sample Preparation Workflow BiologicalSample Biological Sample (Plasma, Serum, Urine) AddIS Add Internal Standard (IS) BiologicalSample->AddIS PPT Protein Precipitation (e.g., Acetonitrile) AddIS->PPT LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) AddIS->LLE SPE Solid-Phase Extraction (e.g., C18 Cartridge) AddIS->SPE Centrifuge Centrifugation PPT->Centrifuge Evaporate Evaporation LLE->Evaporate SPE->Evaporate Centrifuge->Evaporate Collect Supernatant Reconstitute Reconstitution Evaporate->Reconstitute Analysis LC-MS/MS or HPLC-UV Analysis Reconstitute->Analysis

Caption: General workflow for biological sample preparation.

Analytical Methodologies

LC-MS/MS Method for the Quantification of this compound

LC-MS/MS is the gold standard for the quantification of drugs in biological matrices due to its high sensitivity and selectivity.[6][9][10][11]

Experimental Protocol:

  • Chromatographic Conditions:

    • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[11]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: [Precursor Ion] > [Product Ion] (To be determined based on the compound's structure)

      • Internal Standard: [Precursor Ion] > [Product Ion] (For a stable isotope-labeled IS)

    • Ion Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, source temperature, gas flows).

Method Validation Summary (Hypothetical Data):

ParameterResult
Linearity Range 1 - 1000 ng/mL (r² > 0.99)[10][11]
Lower Limit of Quantification (LLOQ) 1 ng/mL[10]
Limit of Detection (LOD) 0.3 ng/mL
Intra-day Precision (%CV) < 5%[11]
Inter-day Precision (%CV) < 7%[11]
Accuracy (%Bias) ± 8%[9][11]
Recovery > 85%[6]
Matrix Effect Minimal (< 10%)
HPLC-UV Method for the Quantification of this compound

An HPLC-UV method can be a cost-effective alternative for quantification, particularly at higher concentrations.[4][5][12][13]

Experimental Protocol:

  • Chromatographic Conditions:

    • HPLC System: An HPLC system with a UV-Vis detector.

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[4]

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and a phosphate buffer (pH adjusted). The exact ratio should be optimized for good peak shape and retention time.

    • Flow Rate: 1.0 mL/min.[13]

    • Column Temperature: 30°C.[12]

    • Detection Wavelength: The wavelength of maximum absorbance for this compound (to be determined experimentally, e.g., 254 nm).[4][13]

    • Injection Volume: 20 µL.

Method Validation Summary (Hypothetical Data):

ParameterResult
Linearity Range 50 - 5000 ng/mL (r² > 0.99)[4][5]
Lower Limit of Quantification (LLOQ) 50 ng/mL[4]
Limit of Detection (LOD) 15 ng/mL
Intra-day Precision (%CV) < 6%[4]
Inter-day Precision (%CV) < 9%[4]
Accuracy (%Bias) ± 10%[5]
Recovery > 80%[4]
Immunoassay for this compound Detection

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput platform for screening large numbers of samples.[14][15][16] The development of a specific antibody against this compound is a prerequisite.

Development Protocol Overview:

  • Hapten Synthesis: this compound, being a small molecule, needs to be conjugated to a carrier protein (e.g., BSA, KLH) to become immunogenic.

  • Immunization: The this compound-carrier conjugate is used to immunize animals (e.g., rabbits, mice) to produce polyclonal or monoclonal antibodies.[17]

  • Antibody Purification and Characterization: The resulting antibodies are purified and characterized for their specificity and affinity to this compound.

  • Assay Development: A competitive ELISA format is typically developed. In this format, free this compound in the sample competes with a labeled this compound conjugate for binding to a limited number of antibody-binding sites. The signal is inversely proportional to the concentration of this compound in the sample.

  • Validation: The assay is validated for its sensitivity, specificity, precision, and accuracy.

Hypothetical Metabolic Pathway of this compound

Understanding the metabolism of this compound is crucial for interpreting pharmacokinetic data and identifying potential drug-drug interactions. A hypothetical metabolic pathway is presented below.

G This compound This compound Metabolite1 Metabolite M1 (Hydroxylation) This compound->Metabolite1 Phase I (CYP450) Metabolite2 Metabolite M2 (N-dealkylation) This compound->Metabolite2 Phase I (CYP450) Metabolite3 Metabolite M3 (Glucuronidation) Metabolite1->Metabolite3 Phase II (UGT) Excretion Excretion (Urine/Feces) Metabolite2->Excretion Metabolite3->Excretion

Caption: Hypothetical metabolic pathway of this compound.

These protocols and notes are intended to serve as a comprehensive guide for the analytical determination of this compound in biological samples. It is essential that each method is fully validated in the specific laboratory environment where it will be used to ensure reliable and accurate results.

References

Application Notes and Protocols for the Development of Azabon Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development and evaluation of novel Azabon analogues targeting the sigma-2 (σ₂) receptor for improved anti-cancer efficacy. The protocols outlined below cover essential in vitro assays for characterizing ligand binding, cellular activity, and mechanism of action, as well as a foundational in vivo model for preliminary efficacy assessment.

Introduction to this compound Analogues and the Sigma-2 Receptor Target

The sigma-2 (σ₂) receptor, identified as transmembrane protein 97 (TMEM97), is a promising target for cancer therapy due to its overexpression in a wide range of proliferating tumor cells compared to quiescent, healthy tissues.[1][2] Ligands that bind to the σ₂ receptor can induce cancer cell death through various mechanisms, including caspase-dependent and -independent apoptosis, autophagy, and cell cycle disruption.[3][4] The development of "this compound analogues," which conceptually involves the introduction of nitrogen atoms (aza-substitution) into a core scaffold, aims to enhance binding affinity, selectivity, and pharmacokinetic properties, ultimately leading to improved therapeutic efficacy.

The σ₂ receptor often forms a complex with the Progesterone Receptor Membrane Component 1 (PGRMC1), and this complex is implicated in regulating cell signaling pathways critical for tumor cell survival and proliferation, such as the mTOR pathway.[3][5][6] Targeting this complex with novel this compound analogues represents a strategic approach to developing new anti-cancer agents.

Quantitative Data Presentation

The following tables summarize the binding affinities and cytotoxic potencies of representative sigma-2 receptor ligands, which serve as benchmarks for the development of novel this compound analogues.

Table 1: Sigma-1 and Sigma-2 Receptor Binding Affinities (Kᵢ) of Representative Ligands

Compoundσ₁ Receptor Kᵢ (nM)σ₂ Receptor Kᵢ (nM)Selectivity (σ₁/σ₂)Reference Compound For
(+)-Pentazocine3.15,3000.0006σ₁ Selective Agonist
Haloperidol3.6150.24Non-selective Ligand
Siramesine1300.19684σ₂ Selective Agonist
PB28164.93.27Non-selective Ligand
WC-261,2001.4857σ₂ Selective Ligand
SV1192,0001.81111σ₂ Selective Ligand

Data compiled from multiple sources for illustrative purposes.

Table 2: In Vitro Cytotoxicity (EC₅₀/IC₅₀) of Representative Sigma-2 Ligands in Cancer Cell Lines

CompoundCell LineEC₅₀/IC₅₀ (µM)Assay Type
SiramesineEMT-611.4MTS
SiramesineMDA-MB-43514.7MTS
WC-26EMT-630.1MTS
WC-26MDA-MB-43535.5MTS
SV119EMT-642.7MTS
SV119MDA-MB-43555.2MTS

Data derived from functional assays defining agonist/antagonist properties of sigma-2 ligands.[4]

Experimental Protocols

Protocol for Sigma-2 Receptor Radioligand Binding Assay

This protocol is used to determine the binding affinity (Kᵢ) of test compounds for the sigma-2 receptor.

Objective: To quantify the affinity of this compound analogues for the σ₂ receptor using a competitive binding assay with a known radioligand, [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG).[7][8]

Materials:

  • Rat liver membrane homogenates (source of σ₂ receptors)

  • [³H]-DTG (radioligand)

  • (+)-Pentazocine (to mask σ₁ receptors)

  • Test this compound analogues

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Prepare rat liver membrane homogenates as per standard laboratory protocols. Determine the total protein concentration using a BCA or Bradford assay.

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 150 µL:

    • Rat liver membrane homogenate (~300 µg protein)

    • 5 nM [³H]-DTG

    • 100 nM (+)-Pentazocine (to saturate and block binding to σ₁ receptors)

    • Varying concentrations of the test this compound analogue (e.g., from 0.1 nM to 10 µM)

    • Assay Buffer to reach the final volume.

  • Controls:

    • Total Binding: Contains all components except the test compound.

    • Non-specific Binding: Contains all components plus a high concentration (e.g., 10 µM) of a non-labeled, non-selective ligand like haloperidol to determine background binding.

  • Incubation: Incubate the plate at room temperature for 120 minutes.[9]

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Rat Liver Membrane Homogenates setup_plate Set up 96-well Plate: Membranes, Radioligand, Masking Ligand, Test Compound prep_membranes->setup_plate prep_reagents Prepare Reagents: [3H]-DTG, (+)-Pentazocine, Test Compounds prep_reagents->setup_plate incubate Incubate at RT for 120 min setup_plate->incubate filter_wash Filter and Wash on Glass Fiber Filters incubate->filter_wash count Scintillation Counting filter_wash->count calc_binding Calculate Specific Binding count->calc_binding plot_curve Plot Competition Curve calc_binding->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation det_ic50->calc_ki cluster_receptor Cell Membrane / ER cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome This compound This compound Analogue (σ₂ Ligand) sigma2_pgrmc1 σ₂ Receptor / PGRMC1 Complex This compound->sigma2_pgrmc1 Binds to mTOR mTOR Pathway Inhibition sigma2_pgrmc1->mTOR ca_release Ca²⁺ Release from ER sigma2_pgrmc1->ca_release caspase_cascade Caspase Cascade (Caspase-3 Activation) sigma2_pgrmc1->caspase_cascade cell_cycle Cell Cycle Arrest sigma2_pgrmc1->cell_cycle autophagy Autophagy mTOR->autophagy apoptosis Apoptosis autophagy->apoptosis ros ROS Production ca_release->ros ros->caspase_cascade caspase_cascade->apoptosis cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Testing cluster_lead Outcome synthesis Synthesis of This compound Analogues binding σ₂ Receptor Binding Assay (Ki) synthesis->binding viability Cell Viability Assay (IC50) binding->viability apoptosis Apoptosis Assay (Caspase-3) viability->apoptosis xenograft Tumor Xenograft Model apoptosis->xenograft lead_opt Lead Optimization xenograft->lead_opt

References

Azabon: Application Notes and Protocols for In-Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of publicly available in-vivo research data for the central nervous system stimulant and nootropic compound, Azabon, currently prevents the formulation of detailed dosage calculations and experimental protocols. While identified as a substance with potential psychoactive properties, the scientific literature accessible through comprehensive searches does not contain the specific experimental data required to generate the in-depth application notes requested by the research community.

This compound, chemically known as 4-(3-Azabicyclo[3.2.2]non-3-ylsulfonyl)aniline, is classified as a central nervous system (CNS) stimulant and a nootropic.[1] Some sources also indicate that it has been explored for its potential anti-aggressive and sedative effects, suggesting a possible role as a serotonin antagonist.[2] However, the primary research articles detailing its pharmacological effects, toxicity, and efficacy in living organisms are not available in the public domain.

This lack of data presents a significant challenge for researchers and drug development professionals. Without access to foundational in-vivo studies, it is impossible to provide evidence-based recommendations for dosage, administration routes, or to delineate the specific signaling pathways it modulates. The creation of detailed experimental protocols requires a basis in established and peer-reviewed scientific research to ensure safety, reproducibility, and the ethical treatment of animal subjects.

While the broader class of compounds known as Azabicyclo-nonanes has been investigated for other therapeutic applications, such as their antiprotozoal activity, this research is not directly applicable to the use of this compound as a CNS stimulant.[3][4][5][6]

Therefore, in the absence of concrete in-vivo experimental data, this document cannot provide the requested detailed protocols, dosage tables, or signaling pathway diagrams for this compound.

General Considerations for In-Vivo Studies of Novel CNS Stimulants

For researchers embarking on the in-vivo investigation of a novel or under-documented CNS stimulant like this compound, a rigorous and cautious approach is paramount. The following represents a generalized workflow that should be adapted and meticulously planned in consultation with institutional animal care and use committees (IACUC) and relevant ethical oversight bodies.

Experimental Workflow for a Novel CNS Stimulant

G cluster_0 Pre-clinical In-Vivo Evaluation A Compound Acquisition and Purity Analysis B Acute Toxicity Studies (Dose Range Finding) A->B C Pharmacokinetic (PK) Profiling (Absorption, Distribution, Metabolism, Excretion) B->C D Pharmacodynamic (PD) Studies (Behavioral Models for Nootropic/Stimulant Effects) C->D E Sub-chronic Toxicity Studies D->E F Data Analysis and Reporting E->F

Caption: Generalized workflow for the in-vivo evaluation of a novel CNS stimulant.

Hypothetical Signaling Pathway Modulation

Given this compound's classification as a CNS stimulant and potential serotonin antagonist, one could hypothesize its interaction with key neurotransmitter systems. It is crucial to emphasize that the following diagram is purely speculative and not based on experimental data for this compound.

G cluster_0 Postulated Neuronal Signaling cluster_1 Potential Downstream Effects This compound This compound SerotoninReceptor Serotonin Receptor (e.g., 5-HT2A) This compound->SerotoninReceptor Antagonism (?) DopamineTransporter Dopamine Transporter (DAT) This compound->DopamineTransporter Inhibition (?) AlteredSerotonergic_Signaling Altered Serotonergic Signaling SerotoninReceptor->AlteredSerotonergic_Signaling IncreasedDopamine Increased Synaptic Dopamine DopamineTransporter->IncreasedDopamine SynapticCleft Synaptic Cleft CognitiveEnhancement Cognitive Enhancement / Stimulation IncreasedDopamine->CognitiveEnhancement AlteredSerotonergic_Signaling->CognitiveEnhancement

References

Application Notes and Protocols for Screening Azabon Activity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azabon is a central nervous system (CNS) stimulant belonging to the sulfonamide class of compounds, which has also been investigated for its nootropic properties. Its precise mechanism of action and cellular targets are not yet fully elucidated. As with many sulfonamide-containing molecules, the potential for broad biological activity, including off-target effects, necessitates a comprehensive screening approach to characterize its cellular effects.

This document provides a suite of detailed application notes and protocols for a panel of cell-based assays designed to screen and characterize the biological activity of this compound. These assays will enable researchers to assess its impact on cell viability, proliferation, apoptosis, and key signaling pathways relevant to its potential therapeutic applications and off-target effects.

Cell Viability and Proliferation Assays

To determine the cytotoxic and cytostatic potential of this compound, two standard assays are recommended: the MTT assay for assessing metabolic activity as an indicator of cell viability, and the BrdU incorporation assay for directly measuring DNA synthesis and cell proliferation.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[2] The concentration of the solubilized formazan is directly proportional to the number of metabolically active cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well.[1]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[1][3]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[1] Measure the absorbance at 570 nm using a microplate reader.[1][3]

BrdU Cell Proliferation Assay

The BrdU (5-bromo-2'-deoxyuridine) assay measures cell proliferation by quantifying the incorporation of the thymidine analog BrdU into newly synthesized DNA of actively dividing cells.[4]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • BrdU Labeling: Add 10 µL of 10X BrdU labeling solution to each well for a final concentration of 1X. Incubate for 2-24 hours at 37°C.[5]

  • Fixation and Denaturation: Remove the labeling medium, and add 100 µL of fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.[5]

  • Antibody Incubation: Remove the fixing solution and wash the wells. Add 100 µL of anti-BrdU antibody solution and incubate for 1 hour at room temperature.[5][6]

  • Secondary Antibody Incubation: Wash the wells and add 100 µL of HRP-linked secondary antibody solution. Incubate for 1 hour.[5]

  • Substrate Addition and Measurement: Wash the wells and add 100 µL of TMB substrate. Measure the absorbance at 450 nm after adding a stop solution.[5]

Data Presentation: this compound Effect on Cell Viability and Proliferation
Concentration (µM)Cell Viability (% of Control)Cell Proliferation (% of Control)
0.198.5 ± 2.199.1 ± 3.4
195.2 ± 3.592.8 ± 4.1
1080.1 ± 4.275.6 ± 5.2
5051.7 ± 5.845.3 ± 6.3
10025.3 ± 3.915.8 ± 4.7

Table 1: Hypothetical dose-dependent effect of this compound on the viability and proliferation of a neuronal cell line after 48 hours of treatment.

G cluster_workflow Cell Viability/Proliferation Assay Workflow A Seed Cells in 96-well Plate B Treat with this compound (24-72h) A->B C Add MTT or BrdU Reagent B->C D Incubate (2-4h) C->D E Solubilize Formazan (MTT) or Add Antibodies (BrdU) D->E F Measure Absorbance E->F

Cell Viability/Proliferation Assay Workflow

Apoptosis Assays

To investigate if the observed decrease in cell viability is due to apoptosis, Annexin V/Propidium Iodide (PI) staining and a Caspase-3/7 activity assay are recommended.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V.[7] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but stains late apoptotic and necrotic cells.[7]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-Annexin V and 1 µL of PI working solution.[7]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.[7]

Caspase-3/7 Activity Assay

Caspase-3 and -7 are key executioner caspaces in the apoptotic pathway. This luminescent assay uses a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[8] Cleavage of the substrate by activated caspase-3/7 releases aminoluciferin, which is quantified using luciferase.[8]

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described previously.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[9]

  • Incubation: Mix the contents on a plate shaker and incubate at room temperature for 1-3 hours.[9]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Data Presentation: this compound-Induced Apoptosis
Concentration (µM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Caspase-3/7 Activity (Fold Change)
0.12.5 ± 0.51.8 ± 0.31.1 ± 0.2
15.1 ± 0.82.3 ± 0.41.9 ± 0.3
1015.8 ± 2.15.6 ± 0.94.5 ± 0.6
5035.2 ± 4.512.4 ± 1.88.2 ± 1.1
10048.9 ± 5.325.1 ± 3.212.7 ± 1.9

Table 2: Hypothetical data showing the percentage of apoptotic cells and caspase-3/7 activity in a neuronal cell line treated with this compound for 24 hours.

G cluster_apoptosis Principle of Annexin V/PI Apoptosis Assay viable Viable Cell Phosphatidylserine (inner leaflet) Intact Membrane early_apoptotic Early Apoptotic Cell PS (outer leaflet) Intact Membrane late_apoptotic Late Apoptotic/Necrotic Cell PS (outer leaflet) Permeable Membrane annexin_v Annexin V-FITC annexin_v->early_apoptotic Binds PS annexin_v->late_apoptotic Binds PS pi Propidium Iodide pi->late_apoptotic Enters cell, stains DNA

Principle of Annexin V/PI Apoptosis Assay

Kinase Activity Assays

Given that some sulfonamides can exhibit kinase inhibitory activity, it is prudent to screen this compound against a panel of kinases, particularly those relevant to neuronal function and cell survival, such as Akt and ERK.

Western Blot for Phosphoprotein Detection

Western blotting can be used to assess the phosphorylation status of specific kinases and their downstream substrates following this compound treatment.

  • Cell Treatment and Lysis: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for the phosphorylated and total forms of the kinase of interest (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK).

  • Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

G cluster_pathway Hypothetical Kinase Signaling Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k erk ERK receptor->erk akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation erk->proliferation This compound This compound This compound->akt Inhibition? This compound->erk Inhibition?

Hypothetical Kinase Signaling Pathway

Assays for CNS-Related Activity

As a CNS stimulant, this compound's effects on neuronal-specific functions should be investigated.

Neurotransmitter Uptake Assay

This assay measures the ability of this compound to inhibit the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin into cells expressing the respective transporters (DAT, NET, SERT).[10][11]

  • Cell Culture: Use cell lines stably expressing the human dopamine, norepinephrine, or serotonin transporter.

  • Compound Incubation: Incubate the cells with varying concentrations of this compound or a known inhibitor (e.g., cocaine for DAT).

  • Substrate Addition: Add a fluorescent or radiolabeled substrate for the specific transporter.

  • Uptake Measurement: After a defined incubation period, measure the amount of substrate taken up by the cells using a fluorescence plate reader or scintillation counter.[11]

Calcium Flux Assay

Intracellular calcium is a critical second messenger in neurons. This assay measures changes in intracellular calcium concentrations in response to this compound.[12][13]

  • Cell Loading: Load neuronal cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Baseline Measurement: Measure the baseline fluorescence of the cells.

  • Compound Addition: Add this compound and monitor the change in fluorescence over time using a fluorescence plate reader with an automated injection system.[14]

G cluster_workflow Neurotransmitter Uptake Assay Workflow A Plate cells expressing neurotransmitter transporter B Incubate with this compound A->B C Add fluorescent/radiolabeled neurotransmitter substrate B->C D Incubate to allow uptake C->D E Wash to remove extracellular substrate D->E F Measure intracellular fluorescence/radioactivity E->F

Neurotransmitter Uptake Assay Workflow

GPCR Signaling Assays

Many CNS stimulants target G-protein coupled receptors (GPCRs). Assays to measure changes in second messengers like cAMP or reporter gene activation downstream of GPCRs are therefore highly relevant.[15][16]

cAMP Assay

This assay measures the intracellular levels of cyclic AMP (cAMP), a common second messenger produced upon the activation of Gs or inhibition of Gi-coupled GPCRs.[17]

  • Cell Stimulation: Treat cells with this compound in the presence of a phosphodiesterase inhibitor like IBMX.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Detection: Use a competitive immunoassay or a bioluminescent assay to quantify the amount of cAMP in the cell lysates.[17][18]

GPCR Reporter Gene Assay

This assay utilizes a reporter gene (e.g., luciferase) under the control of a response element that is activated by a specific signaling pathway downstream of a GPCR (e.g., CRE for cAMP pathway, SRE for MAPK pathway).[19][20]

  • Transfection: Transfect cells with a plasmid containing the reporter gene construct.

  • Compound Treatment: Treat the transfected cells with this compound.

  • Cell Lysis and Measurement: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).[20]

G cluster_gpcr GPCR Signaling Pathway This compound This compound gpcr GPCR This compound->gpcr g_protein G-protein gpcr->g_protein ac Adenylate Cyclase g_protein->ac camp cAMP ac->camp atp ATP atp->ac pka PKA camp->pka creb CREB pka->creb gene_expression Gene Expression creb->gene_expression

GPCR Signaling Pathway

Neurite Outgrowth Assay

To explore the nootropic potential of this compound, a high-content screening assay can be used to assess its effect on neurite outgrowth in a neuronal cell line.[21][22]

High-Content Neurite Outgrowth Assay

This image-based assay quantifies various parameters of neurite morphology, such as neurite length, number of branches, and number of neurites per cell.[23][24]

  • Cell Plating: Plate a neuronal cell line (e.g., PC-12 or iPSC-derived neurons) on a suitable matrix-coated plate.[21][24]

  • Compound Treatment: Treat the cells with this compound for 2-5 days.

  • Staining: Fix the cells and stain with antibodies against neuronal markers (e.g., β-III tubulin) and a nuclear counterstain (e.g., DAPI).

  • Imaging and Analysis: Acquire images using a high-content imaging system and analyze neurite morphology using appropriate software.[21][23]

G cluster_workflow Neurite Outgrowth Assay Workflow A Plate Neuronal Cells B Treat with this compound A->B C Incubate (2-5 days) B->C D Fix and Stain for Neurons and Nuclei C->D E Acquire Images with High-Content Imager D->E F Analyze Neurite Length and Branching E->F

Neurite Outgrowth Assay Workflow

Conclusion

The cell-based assays detailed in these application notes provide a robust framework for the initial screening and characterization of the biological activities of this compound. By systematically evaluating its effects on cell health, apoptosis, and key signaling pathways in relevant cell types, researchers can gain valuable insights into its mechanism of action, potential therapeutic applications, and possible off-target liabilities. The data generated from these assays will be crucial for guiding further preclinical development of this compound.

References

Application Notes and Protocols for High-Throughput Screening of Azabenzone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azabenzone derivatives have emerged as a promising class of compounds, particularly as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme family involved in DNA damage repair.[1][2][3] The therapeutic potential of PARP inhibitors in oncology, especially in cancers with deficiencies in DNA repair pathways like BRCA1/2 mutations, has driven the need for robust and efficient high-throughput screening (HTS) methods to identify and characterize novel and potent azabenzone-based drug candidates.[3][4] This document provides detailed application notes and protocols for various HTS assays suitable for the screening of azabenzone derivatives.

Overview of Screening Strategies

The identification of effective azabenzone derivatives as PARP inhibitors typically involves a tiered screening approach. This starts with broad primary screening of large compound libraries using biochemical assays, followed by more focused secondary screens to confirm activity and determine potency. Finally, cell-based assays are employed to assess the cellular efficacy and mechanism of action of the lead compounds.

G cluster_0 Primary Screening (Biochemical Assays) cluster_1 Secondary Screening cluster_2 Tertiary Screening (Cell-Based Assays) Large Compound Library Large Compound Library HTS Assay HTS Assay Large Compound Library->HTS Assay Hit Confirmation Hit Confirmation HTS Assay->Hit Confirmation Identified Hits Dose-Response & IC50 Dose-Response & IC50 Hit Confirmation->Dose-Response & IC50 Cellular Potency Cellular Potency Dose-Response & IC50->Cellular Potency Confirmed Potent Compounds Mechanism of Action Mechanism of Action Cellular Potency->Mechanism of Action Lead Optimization Lead Optimization Mechanism of Action->Lead Optimization

Caption: High-level workflow for screening Azabenzone derivatives.

Biochemical High-Throughput Screening Assays

Biochemical assays are fundamental for primary screening as they directly measure the interaction of compounds with the molecular target, in this case, PARP enzymes.

Fluorescence Polarization (FP) Assay

Principle: This homogenous assay measures the change in polarization of fluorescently labeled NAD+, the substrate of PARP. When the fluorescent NAD+ is incorporated into a large polymer of poly(ADP-ribose) (PAR) by active PARP, its molecular size increases, leading to a higher fluorescence polarization. Inhibitors of PARP prevent this polymerization, resulting in a low polarization signal. This technique is robust, sensitive, and well-suited for HTS.[5]

Experimental Workflow:

G cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection Reagents Prepare Assay Buffer, PARP Enzyme, Activated DNA, Fluorescent NAD+, and Test Compounds Dispense Dispense Reagents and Compounds into 384-well plate Incubate Incubate at Room Temperature Dispense->Incubate Read_FP Read Fluorescence Polarization Incubate->Read_FP

Caption: Workflow for a Fluorescence Polarization (FP) based PARP assay.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT.

    • PARP Enzyme: Prepare a 2x concentrated solution of recombinant human PARP1 or PARP2 in Assay Buffer.

    • Activated DNA: Prepare a solution of DNase I-activated calf thymus DNA.

    • Fluorescent NAD+: Prepare a solution of fluorescein-labeled NAD+.

    • Test Compounds: Serially dilute azabenzone derivatives in DMSO.

  • Assay Procedure (384-well format):

    • Add 2 µL of diluted test compound or control (DMSO for negative control, known PARP inhibitor for positive control) to each well.

    • Add 10 µL of the PARP enzyme and activated DNA mixture.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 8 µL of fluorescent NAD+.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Read the fluorescence polarization on a suitable plate reader with excitation at 485 nm and emission at 535 nm.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration.

    • Determine the IC50 value by fitting the dose-response curve using non-linear regression.

Data Presentation:

CompoundIC50 (nM) for PARP1IC50 (nM) for PARP2Z'-factor
Olaparib0.45-≥0.76
Veliparib1.4-≥0.76
Rucaparib0.4-≥0.76
PJ 34 HCl29-≥0.76

Note: IC50 values are examples from a bioactive library screen.[3] The Z'-factor is a measure of assay quality, with values ≥ 0.5 indicating an excellent assay for HTS.[6][7]

Förster Resonance Energy Transfer (FRET) Assay

Principle: This assay measures the interaction between PARP and Histone PARylation Factor 1 (HPF1), which together form a joint active site.[1] A FRET pair (e.g., a fluorescent donor and a quencher or acceptor) is used to label PARP and HPF1. When in close proximity, FRET occurs. Azabenzone derivatives that disrupt the PARP-HPF1 interaction will lead to a decrease in the FRET signal.

Experimental Workflow:

G cluster_0 Assay Components cluster_1 Assay Execution cluster_2 Detection Components Labeled PARP (Donor) Labeled HPF1 (Acceptor) Test Compounds Mix Mix Components in Assay Plate Incubate Incubate Mix->Incubate Measure_FRET Measure FRET Signal Incubate->Measure_FRET

Caption: Workflow for a FRET-based PARP-HPF1 interaction assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare purified recombinant PARP1/2 and HPF1 proteins.

    • Label PARP with a FRET donor fluorophore and HPF1 with a FRET acceptor.

    • Prepare test compounds in appropriate concentrations.

  • Assay Procedure:

    • Dispense test compounds into a microplate.

    • Add the FRET-labeled PARP and HPF1 proteins.

    • Incubate to allow for binding and potential inhibition.

  • Detection:

    • Measure the FRET signal using a plate reader capable of time-resolved FRET (TR-FRET) or standard FRET.

  • Data Analysis:

    • Calculate the percentage of inhibition based on the FRET signal change.

    • Determine IC50 values for active compounds.

ELISA-based Colorimetric Assay

Principle: This assay measures the product of the PARP reaction, poly(ADP-ribose) (PAR).[8] Histone proteins, which are substrates for PARP, are coated on a microplate. In the presence of NAD+, active PARP enzyme catalyzes the formation of PAR on the histones. The amount of PAR is then detected using an anti-PAR antibody conjugated to an enzyme (like HRP), which generates a colorimetric signal upon addition of a substrate.[4]

Detailed Protocol:

  • Plate Coating:

    • Coat a 96-well or 384-well plate with histone proteins.

  • PARP Reaction:

    • Add test compounds, recombinant PARP enzyme, and NAD+ to the wells.

    • Incubate to allow the PARP reaction to proceed.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add an anti-PAR antibody conjugated to HRP.

    • Incubate to allow antibody binding.

    • Wash the plate again.

    • Add a colorimetric HRP substrate (e.g., TMB).

    • Measure the absorbance at the appropriate wavelength.

Data Presentation:

Assay ParameterValue
Plate Format96/384-well
Detection MethodAbsorbance (450 nm or 650 nm)
Key ReagentsHistone-coated plates, PARP enzyme, NAD+, anti-PAR antibody-HRP

Cell-Based High-Throughput Screening Assays

Cell-based assays are crucial for validating the activity of hit compounds in a more physiologically relevant context.[9][10] These assays can assess a compound's ability to penetrate cell membranes, its effect on cell viability, and its mechanism of action within cellular pathways.

Cell Viability and Synthetic Lethality Assays

Principle: PARP inhibitors are particularly effective in cancer cells with defects in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[3][4] HTS assays can be designed to screen for compounds that selectively kill these HRR-deficient cells while sparing normal cells.

Signaling Pathway:

G cluster_0 DNA Damage cluster_1 Normal Cell (HRR Proficient) cluster_2 Cancer Cell (HRR Deficient) DNA_Damage Single-Strand Break PARP_Repair PARP-mediated Repair DNA_Damage->PARP_Repair PARP_Inhibition PARP Inhibitor (Azabenzone) DNA_Damage->PARP_Inhibition Cell_Survival_Normal Cell Survival PARP_Repair->Cell_Survival_Normal HRR Homologous Recombination Repair Blocked_Repair Blocked PARP Repair PARP_Inhibition->Blocked_Repair DSB Double-Strand Break Accumulation Blocked_Repair->DSB Apoptosis Apoptosis DSB->Apoptosis

References

Application Notes and Protocols for "Azabon" (Hypothetical Compound) in Behavioral Studies for Memory and Learning

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a hypothetical memory-enhancing compound, "Azabon," in preclinical behavioral studies. The protocols detailed below are based on established and widely used rodent models for assessing learning and memory. While "this compound" is a placeholder name due to the absence of specific information on a compound with this designation, the provided methodologies and data presentation frameworks are applicable to the evaluation of novel nootropic agents.

The primary objective of these studies is to characterize the effects of "this compound" on various facets of memory, including spatial learning, associative memory, and recognition memory. The protocols for the Morris Water Maze (MWM), Passive Avoidance Test, and Novel Object Recognition (NOR) task are described in detail.

Data Presentation

To facilitate clear comparison and interpretation of results, all quantitative data from the behavioral assays should be summarized in structured tables.

Table 1: Effect of this compound on Spatial Learning and Memory in the Morris Water Maze

Treatment GroupLatency to Find Platform (seconds) - Day 1Latency to Find Platform (seconds) - Day 5Time Spent in Target Quadrant (seconds) - Probe Trial
Vehicle Control55 ± 520 ± 315 ± 2
This compound (1 mg/kg)52 ± 415 ± 225 ± 3
This compound (5 mg/kg)48 ± 5*12 ± 2 35 ± 4
This compound (10 mg/kg)45 ± 4 10 ± 140 ± 5**

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Associative Learning and Memory in the Passive Avoidance Test

Treatment GroupStep-through Latency (seconds) - TrainingStep-through Latency (seconds) - Test (24h)
Vehicle Control15 ± 360 ± 10
This compound (1 mg/kg)14 ± 2120 ± 15*
This compound (5 mg/kg)16 ± 3180 ± 20
This compound (10 mg/kg)15 ± 2240 ± 25

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 3: Effect of this compound on Recognition Memory in the Novel Object Recognition Test

Treatment GroupDiscrimination Index - TrainingDiscrimination Index - Test (24h)
Vehicle Control0.02 ± 0.050.15 ± 0.08
This compound (1 mg/kg)0.01 ± 0.040.35 ± 0.10*
This compound (5 mg/kg)-0.01 ± 0.050.50 ± 0.12
This compound (10 mg/kg)0.03 ± 0.060.65 ± 0.11

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.

Experimental Protocols

1. Morris Water Maze (MWM)

The MWM test is a widely accepted method for assessing hippocampal-dependent spatial learning and memory.[1][2]

  • Apparatus: A circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic white paint. A small escape platform (10 cm in diameter) is submerged 1-2 cm below the water surface. The pool is situated in a room with various distal visual cues.

  • Procedure:

    • Habituation (Day 1): Allow each animal to swim freely for 60 seconds without the platform.

    • Acquisition Phase (Days 1-5):

      • Conduct four trials per day for five consecutive days.

      • For each trial, gently place the animal into the water facing the pool wall from one of four randomized starting positions (North, South, East, West).

      • Allow the animal to search for the hidden platform for a maximum of 60 seconds.

      • If the animal fails to find the platform within 60 seconds, guide it to the platform.

      • Allow the animal to remain on the platform for 15-30 seconds.

      • The inter-trial interval should be approximately 15-20 minutes.

    • Probe Trial (Day 6):

      • Remove the platform from the pool.

      • Place the animal in the pool from a novel start position.

      • Allow the animal to swim for 60 seconds.

      • Record the time spent in the target quadrant (where the platform was previously located).

  • Data Analysis: Key metrics include the latency to find the platform during the acquisition phase and the time spent in the target quadrant during the probe trial.

2. Passive Avoidance Test

This task assesses fear-motivated associative learning and memory.[3][4]

  • Apparatus: A two-chambered box with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with a grid capable of delivering a mild electric shock.

  • Procedure:

    • Training (Day 1):

      • Place the animal in the light compartment and allow it to acclimatize for 60 seconds.

      • Open the guillotine door.

      • When the animal enters the dark compartment with all four paws, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).

      • Record the step-through latency.

    • Testing (Day 2 - 24 hours later):

      • Place the animal back in the light compartment.

      • Open the guillotine door.

      • Record the step-through latency to enter the dark compartment (up to a maximum of 300 seconds). No shock is delivered during the testing phase.

  • Data Analysis: A longer step-through latency during the testing phase is indicative of better memory retention for the aversive stimulus.

3. Novel Object Recognition (NOR) Task

The NOR task evaluates an animal's ability to recognize a novel object from a familiar one, a measure of recognition memory.[5][6][7]

  • Apparatus: An open-field arena (e.g., 40x40x40 cm). A set of different objects that are of similar size but have distinct shapes and textures.

  • Procedure:

    • Habituation (Day 1): Allow each animal to freely explore the empty arena for 5-10 minutes.

    • Training/Familiarization (Day 2):

      • Place two identical objects in the arena.

      • Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).

      • Record the time spent exploring each object. Exploration is defined as sniffing or touching the object with the nose or paws.

    • Testing (Day 3 - 24 hours later):

      • Replace one of the familiar objects with a novel object.

      • Place the animal back in the arena and allow it to explore for 5-10 minutes.

      • Record the time spent exploring the familiar and the novel object.

  • Data Analysis: The primary metric is the discrimination index (DI), calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Visualizations

G Hypothetical Signaling Pathway for this compound cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal This compound This compound ACh_release Increased Acetylcholine (ACh) Release This compound->ACh_release nAChR Nicotinic ACh Receptor ACh_release->nAChR ACh mACHR Muscarinic ACh Receptor ACh_release->mACHR ACh Ca_influx Ca2+ Influx nAChR->Ca_influx PKC PKC Activation mACHR->PKC Ca_influx->PKC CREB CREB Phosphorylation PKC->CREB Gene_expression Gene Expression for Synaptic Plasticity CREB->Gene_expression LTP Long-Term Potentiation (LTP) Gene_expression->LTP Memory_enhancement Memory_enhancement LTP->Memory_enhancement Memory & Learning Enhancement

Caption: Hypothetical signaling pathway of this compound leading to memory enhancement.

G Experimental Workflow for Behavioral Studies cluster_0 Phase 1: Acclimation & Handling cluster_1 Phase 2: Drug Administration & Behavioral Testing cluster_2 Phase 3: Data Analysis & Interpretation Acclimation Animal Acclimation (7 days) Handling Daily Handling (3-5 days) Acclimation->Handling Drug_Admin This compound / Vehicle Administration (e.g., i.p.) Handling->Drug_Admin MWM Morris Water Maze (6 days) Drug_Admin->MWM NOR Novel Object Recognition (3 days) Drug_Admin->NOR PA Passive Avoidance (2 days) Drug_Admin->PA Data_Collection Automated Video Tracking MWM->Data_Collection NOR->Data_Collection PA->Data_Collection Stats Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Stats Interpretation Interpretation of Results Stats->Interpretation

Caption: General experimental workflow for assessing the effect of this compound.

References

Application Notes and Protocols for Assessing the Blood-Brain Barrier Permeability of Azabon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azabon is a central nervous system stimulant and nootropic agent belonging to the sulfonamide class.[1] For any centrally acting therapeutic, efficient penetration of the blood-brain barrier (BBB) is a critical determinant of its efficacy. The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[2] Therefore, a thorough assessment of this compound's ability to cross the BBB is paramount in its development as a CNS drug.

These application notes provide a multi-tiered protocol, from computational assessment to detailed in vitro and in vivo experimental procedures, to comprehensively evaluate the BBB permeability of this compound.

In Silico Assessment: Predicting BBB Permeability

Prior to initiating wet-lab experiments, in silico models can provide a valuable initial assessment of a compound's likelihood to cross the BBB based on its physicochemical properties.[3][4] These models utilize algorithms trained on large datasets of compounds with known BBB permeability.[5][6] The primary parameters influencing passive diffusion across the BBB are lipophilicity, molecular size, and hydrogen bonding capacity.[3][7]

Table 1: Physicochemical Properties of this compound for BBB Permeability Prediction

PropertyValueImplication for BBB Permeability
Molecular Weight (MW)280.39 g/mol [8]Favorable (<400-500 Da is generally preferred for passive diffusion)
Lipophilicity (XLogP3)1.9[8]Optimal (LogP values between 1.5 and 2.7 are often associated with good BBB penetration)[7]
Polar Surface Area (PSA)71.8 Ų[8]Favorable (PSA < 90 Ų is a common criterion for good brain penetration)[7]
Hydrogen Bond Donors1Favorable
Hydrogen Bond Acceptors3Favorable

Based on these properties, this compound is predicted to have good passive permeability across the blood-brain barrier.

Experimental Workflows

A tiered approach is recommended for assessing the BBB permeability of this compound, starting with high-throughput in vitro assays and progressing to more complex in vivo studies.

G cluster_0 Tier 1: In Silico & High-Throughput In Vitro cluster_1 Tier 2: Cell-Based In Vitro cluster_2 Tier 3: In Vivo Assessment a In Silico Analysis (Physicochemical Properties) b PAMPA-BBB Assay (Passive Permeability) a->b c Cell Monolayer Assay (e.g., bEnd.3 or hCMEC/D3) (Permeability & Efflux) b->c Proceed if permeable d In Situ Brain Perfusion (Rodent Model) c->d Confirm in physiological system e Microdialysis (Free Brain Concentration) d->e

References

Azabon: Application Notes & Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Azabon is a central nervous system stimulant and nootropic agent belonging to the sulfonamide class of compounds.[1] Its chemical name is 4-(3-Azabicyclo[3.2.2]non-3-ylsulfonyl)aniline.[1] While it possesses poor antibacterial potency, a common characteristic of benzenesulfonamides with two substituents on the N1 position, its primary interest in preclinical research lies in its potential neurological effects.[1] This document provides an overview of the available information on this compound and outlines general protocols for its formulation and evaluation in a preclinical setting. Due to the limited publicly available data specifically on "this compound," some of the following protocols are based on general best practices for preclinical research with novel chemical entities.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is crucial for developing an appropriate formulation for preclinical studies.

PropertyValueReference
IUPAC Name4-(3-Azabicyclo[3.2.2]non-3-ylsulfonyl)aniline[1]
CAS Number1150-20-5[1]
Molecular FormulaC14H20N2O2S[1]
Molar Mass280.386 g/mol [1]

Mechanism of Action (Hypothesized)

The precise mechanism of action for this compound as a central nervous system stimulant and nootropic has not been fully elucidated in publicly available literature. However, based on its chemical structure as a sulfonamide derivative, potential mechanisms could involve modulation of neurotransmitter systems or enzymatic pathways within the central nervous system. Further research is required to determine the specific molecular targets of this compound.

Preclinical Formulation Strategies

The formulation of a compound for preclinical animal studies is critical for ensuring accurate and reproducible results. The choice of formulation depends on the physicochemical properties of the drug, the intended route of administration, and the animal model being used.

Solubilization for Aqueous Formulations

For in vitro and in vivo studies requiring a solution, the following general protocol can be adapted for this compound, assuming it has poor aqueous solubility, a common challenge with novel chemical entities.

Protocol for Solubilization Screening:

  • Initial Solubility Assessment:

    • Determine the solubility of this compound in a range of pharmaceutically acceptable solvents (e.g., water, ethanol, propylene glycol, polyethylene glycol 400, dimethyl sulfoxide).

    • Prepare saturated solutions and quantify the concentration of this compound using a suitable analytical method (e.g., HPLC-UV).

  • Co-solvent Systems:

    • If solubility in water is low, evaluate binary or ternary co-solvent systems.

    • Start with common co-solvent mixtures such as:

      • Water : Propylene Glycol (e.g., 80:20, 50:50 v/v)

      • Water : Ethanol : Polyethylene Glycol 400 (e.g., 70:15:15 v/v/v)

    • Prepare solutions of this compound at the desired concentration in the selected co-solvent systems and observe for precipitation.

  • Use of Surfactants:

    • For compounds with very low solubility, the addition of a non-ionic surfactant (e.g., Tween® 80, Cremophor® EL) can improve wetting and solubilization.

    • Screen different surfactants at various concentrations (typically 0.1% to 2% w/v).

Workflow for Formulation Development:

G cluster_0 Physicochemical Characterization cluster_1 Formulation Screening cluster_2 Stability & Compatibility cluster_3 Final Formulation Solubility Solubility Assessment Aqueous Aqueous Vehicles Solubility->Aqueous pKa pKa Determination pKa->Aqueous LogP LogP Measurement Suspension Suspension Vehicles LogP->Suspension Oral Oral Gavage Aqueous->Oral IV Intravenous Aqueous->IV Suspension->Oral Stability Formulation Stability Oral->Stability IV->Stability Compatibility Vehicle Compatibility Stability->Compatibility Final Optimized Formulation for Dosing Compatibility->Final

Caption: Workflow for Preclinical Formulation Development.

In Vitro Assays

Prior to in vivo studies, a battery of in vitro assays should be conducted to characterize the biological activity and potential toxicity of this compound.

Suggested In Vitro Assays:

Assay TypePurposeExample Protocol Outline
Receptor Binding Assays To identify potential molecular targets in the CNS.1. Prepare cell membrane homogenates expressing specific neurotransmitter receptors.2. Incubate membranes with a radiolabeled ligand and varying concentrations of this compound.3. Measure the displacement of the radioligand to determine the binding affinity (Ki) of this compound.
Enzyme Inhibition Assays To assess the effect of this compound on key CNS enzymes.1. Purify or obtain a commercially available enzyme (e.g., monoamine oxidase).2. Incubate the enzyme with its substrate in the presence of varying concentrations of this compound.3. Measure the rate of product formation to determine the IC50 value.
Cell Viability Assays To evaluate the cytotoxicity of this compound.1. Culture relevant neuronal cell lines (e.g., SH-SY5Y, PC-12).2. Treat cells with a range of this compound concentrations for 24-72 hours.3. Assess cell viability using a standard method such as MTT or LDH release assay.

Signaling Pathway Analysis (Hypothetical):

If this compound is found to interact with a specific G-protein coupled receptor (GPCR), the following diagram illustrates a generic signaling cascade that could be investigated.

G This compound This compound GPCR GPCR This compound->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase Protein Kinase (e.g., PKA) Second_Messenger->Kinase Activates Cellular_Response Cellular Response Kinase->Cellular_Response Phosphorylates & Triggers

Caption: Hypothetical GPCR Signaling Pathway for this compound.

In Vivo Studies

Animal models are essential for evaluating the efficacy and safety of a new chemical entity.

Pharmacokinetic (PK) Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Protocol Outline:

  • Animal Model: Use a standard rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice).

  • Dosing:

    • Administer this compound via the intended clinical route (e.g., oral gavage) and intravenously to determine bioavailability.

    • Use a well-characterized formulation.

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Bioanalysis:

    • Extract this compound and any potential metabolites from plasma samples.

    • Quantify the concentrations using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate key PK parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.

Efficacy Studies

Objective: To assess the nootropic or CNS stimulant effects of this compound in a relevant animal model.

Behavioral Models for Nootropic Activity:

ModelDescriptionMeasured Parameters
Morris Water Maze A test of spatial learning and memory.Escape latency, path length, time spent in the target quadrant.
Novel Object Recognition Assesses recognition memory.Discrimination index between a novel and a familiar object.
Elevated Plus Maze Can be used to assess anxiety and exploratory behavior.Time spent in open vs. closed arms.

Experimental Workflow for an In Vivo Efficacy Study:

G Acclimatization Animal Acclimatization Grouping Randomization into Treatment Groups Acclimatization->Grouping Baseline Baseline Behavioral Testing Grouping->Baseline Dosing Chronic Dosing with this compound or Vehicle Baseline->Dosing Behavioral_Testing Post-Treatment Behavioral Testing Dosing->Behavioral_Testing Sacrifice Euthanasia and Tissue Collection Behavioral_Testing->Sacrifice Analysis Biochemical/Histological Analysis of Brain Tissue Sacrifice->Analysis

Caption: Workflow for a Preclinical In Vivo Efficacy Study.

Conclusion

References

Troubleshooting & Optimization

Overcoming solubility issues with Azabon in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for overcoming solubility issues with Azabon in experimental buffers. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for preparing a stock solution of this compound?

A1: For initial stock solution preparation, it is recommended to use a non-aqueous, polar aprotic solvent such as dimethyl sulfoxide (DMSO). This compound, like many organic small molecules, exhibits better solubility in organic solvents than in aqueous buffers. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This stock can then be diluted into your aqueous experimental buffer to the final desired concentration.

Q2: I observed precipitation when diluting my this compound DMSO stock solution into my aqueous experimental buffer. What should I do?

A2: Precipitation upon dilution into aqueous buffers is a common issue for poorly soluble compounds. Here are several steps you can take to troubleshoot this problem:

  • Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.

  • Optimize the DMSO Concentration: Ensure the final concentration of DMSO in your experimental buffer is as low as possible (ideally ≤ 0.5%) to avoid solvent effects on your experimental model. However, a slightly higher DMSO concentration (e.g., up to 1%) may be necessary to maintain solubility.

  • Use a Co-solvent: In addition to DMSO, other co-solvents can be tested. Prepare the stock in a mixture of solvents, such as DMSO and ethanol, to see if this improves solubility upon aqueous dilution.

  • Adjust the pH of the Buffer: The solubility of compounds with ionizable groups can be pH-dependent. This compound is a sulfonamide.[1][2] Experimentally determine the optimal pH for solubility by testing a range of pH values for your buffer.

  • Incorporate a Surfactant: Low concentrations of non-ionic surfactants, such as Tween-20 or Triton X-100 (e.g., 0.01-0.05%), can help to increase the solubility of hydrophobic compounds in aqueous solutions.[3]

  • Sonication: After diluting the stock solution, sonicate the mixture. This can help to break down small precipitates and facilitate dissolution.[3]

  • Gentle Warming: Gently warming the solution (e.g., to 37°C) can temporarily increase solubility. However, be cautious about the thermal stability of this compound.

Q3: Can I prepare a stock solution of this compound directly in an aqueous buffer?

A3: Directly dissolving this compound in aqueous buffers is generally not recommended due to its poor water solubility. If you must avoid organic solvents, you may try to dissolve it in a buffer containing a solubilizing agent, such as a cyclodextrin, but this will require significant optimization.

Q4: How should I store my this compound stock solution?

A4: Store the this compound stock solution in 100% DMSO at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light.

Troubleshooting Guide

Issue: this compound Precipitates Out of Solution Over Time During My Experiment.
  • Possible Cause: The compound has reached its thermodynamic solubility limit and is crashing out of the supersaturated solution.

  • Solution:

    • Reduce Concentration: Lower the working concentration of this compound.

    • Incorporate Serum: If your experiment involves cell culture, the presence of serum proteins like albumin can help to stabilize the compound and increase its apparent solubility.[3]

    • Use of Pluronic F-68: For cell-based assays, adding a small amount of Pluronic F-68 to the medium can help to increase the solubility of poorly soluble compounds without significant cytotoxicity.

Issue: Inconsistent Results in My Assay.
  • Possible Cause: Incomplete dissolution or precipitation of this compound is leading to variability in the effective concentration.

  • Solution:

    • Visual Inspection: Before each experiment, visually inspect your final working solution for any signs of precipitation.

    • Pre-warming: Pre-warm your buffer to the experimental temperature before adding the this compound stock solution.

    • Vortexing: Ensure thorough mixing by vortexing immediately after diluting the stock solution.

Quantitative Solubility Data

The following table provides a template for you to record your own experimental solubility data for this compound in various buffers.

Buffer SystempHCo-solvent (e.g., DMSO) ConcentrationMaximum Soluble Concentration (µM)Observations
Phosphate-Buffered Saline (PBS)7.40.5%Enter your datae.g., Precipitates after 1 hour
Tris-HCl7.40.5%Enter your datae.g., Stable for 4 hours
HEPES7.20.5%Enter your datae.g., No precipitation observed
Bicarbonate Buffer7.40.5%Enter your datae.g., Requires sonication

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weighing: Accurately weigh out the required amount of this compound powder. The molecular weight of this compound is 280.39 g/mol .[1] To prepare 1 mL of a 10 mM stock solution, you will need 2.804 mg of this compound.

  • Dissolving: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.

  • Mixing: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a water bath (up to 37°C) can be used if necessary.

  • Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.

Protocol 2: Preparation of a 100 µM Working Solution in Experimental Buffer
  • Thaw Stock: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Pre-warm Buffer: Pre-warm your experimental buffer to the desired temperature (e.g., 37°C for cell-based assays).

  • Dilution: Add the appropriate volume of the 10 mM stock solution to the pre-warmed buffer. For example, to make 1 mL of a 100 µM working solution, add 10 µL of the 10 mM stock to 990 µL of buffer. This will result in a final DMSO concentration of 1%.

  • Mixing: Immediately vortex the working solution for 30-60 seconds to ensure complete mixing and minimize precipitation.

  • Use: Use the freshly prepared working solution in your experiment without delay.

Visualizations

Solubility_Troubleshooting_Workflow start Start: this compound Solubility Issue precip_check Precipitation observed upon dilution? start->precip_check lower_conc Lower Final Concentration precip_check->lower_conc Yes end_soluble Solubility Achieved precip_check->end_soluble No optimize_dmso Optimize DMSO Concentration (e.g., 0.5% - 1%) lower_conc->optimize_dmso cosolvent Try a Co-solvent (e.g., Ethanol) optimize_dmso->cosolvent adjust_ph Adjust Buffer pH cosolvent->adjust_ph surfactant Add Surfactant (e.g., Tween-20) adjust_ph->surfactant sonicate Sonicate Solution surfactant->sonicate warm Gentle Warming (e.g., 37°C) sonicate->warm warm->end_soluble end_insoluble Consider Alternative Formulation warm->end_insoluble

Caption: Troubleshooting workflow for addressing this compound solubility issues.

Hypothetical_Signaling_Pathway This compound This compound GPCR G-Protein Coupled Receptor (GPCR) This compound->GPCR Binds and Activates G_Protein G-Protein Activation GPCR->G_Protein AC Adenylate Cyclase (AC) G_Protein->AC Stimulates cAMP cAMP Production AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA CREB CREB Phosphorylation PKA->CREB Gene_Expression Target Gene Expression (Neuronal Activity Modulation) CREB->Gene_Expression

Caption: A hypothetical signaling pathway for this compound's action as a CNS stimulant.

References

How to improve the yield of Azabon synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azabon synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing the yield of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the three main stages of this compound synthesis: Suzuki Coupling, Aromatic Nitration, and Nitro Group Reduction.

Stage 1: Suzuki Coupling

Issue: Low or no yield of the coupled product.

Potential Cause Recommended Solution
Catalyst Inactivity Ensure the palladium catalyst is active. Use fresh catalyst or a pre-activated source. Deoxygenate all solvents and reactants thoroughly, as oxygen can deactivate the Pd(0) catalyst.[1][2]
Ligand Degradation Phosphine ligands are prone to oxidation. Store and handle ligands under an inert atmosphere. Consider using more robust Buchwald-type ligands.[1][2][3]
Ineffective Base The choice of base is critical for activating the boronic acid.[1] Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is anhydrous if required by the specific protocol.[1][2]
Boronic Acid Decomposition Boronic acids can undergo protodeboronation, especially under harsh basic conditions.[2] Use fresh, high-purity boronic acid or consider using a more stable boronic ester like a pinacol ester.[1][2]
Poor Solvent Choice The solvent system can significantly impact yield. Common solvent systems include toluene/water, dioxane/water, or DMF/water.[1][2][4] Empirical testing may be needed to find the optimal solvent for your specific substrates.[1]
Stage 2: Aromatic Nitration

Issue: Low yield of the desired nitro-product or formation of multiple products.

Potential Cause Recommended Solution
Insufficient Electrophile Generation The formation of the nitronium ion (NO₂⁺) is crucial. Ensure the use of concentrated sulfuric and nitric acids. The reaction must be performed under strongly acidic conditions.[5][6]
Incorrect Reaction Temperature Nitration is highly exothermic. Maintain a low temperature (typically 0-10 °C) during the addition of the nitrating mixture to prevent over-nitration and side reactions.[5][7]
Substrate Reactivity Issues Highly activated aromatic rings can undergo multiple nitrations, leading to tars.[8] Deactivated rings may require harsher conditions, such as fuming nitric acid and higher temperatures.[9]
Poor Regioselectivity The directing effects of existing substituents on the aromatic ring will determine the position of nitration.[10] If an undesired isomer is the major product, consider using a blocking group strategy.[11]
Stage 3: Nitro Group Reduction

Issue: Incomplete reduction or formation of byproducts.

Potential Cause Recommended Solution
Inefficient Reducing Agent The choice of reducing agent is critical for chemoselectivity. Common methods include catalytic hydrogenation (H₂/Pd/C), or metal/acid combinations (Fe/HCl, SnCl₂/HCl).[12] For substrates with other reducible functional groups, a milder, more selective reagent may be necessary.[12]
Poor Reagent Activity If using a metal like iron, activation may be required. This can be achieved by pre-treating the iron powder with dilute acid.[13]
Reaction Conditions Not Optimized Factors such as solvent, temperature, and pH can significantly affect the reaction outcome. For example, some reductions with iron powder work well in a mixture of ethanol and water with an ammonium chloride additive.[14]
Formation of Azo Byproducts Aromatic nitro compounds can sometimes form azo compounds as byproducts, especially when using certain reducing agents like LiAlH₄.[12] Ensure the chosen method is appropriate for aromatic nitro group reduction.

Frequently Asked Questions (FAQs)

Q1: What is the general three-step synthesis pathway for this compound?

A1: The synthesis of this compound is a hypothetical three-step process designed to illustrate common challenges in organic synthesis. It consists of:

  • Suzuki Coupling: To form a key carbon-carbon bond.

  • Aromatic Nitration: To introduce a nitro group onto the aromatic ring.

  • Nitro Group Reduction: To convert the nitro group into a primary amine, which is a key functional group in the final this compound molecule.

Q2: How can I monitor the progress of each reaction step?

A2: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the progress of all three reaction stages. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. For more quantitative analysis, methods like Gas Chromatography (GC) or Liquid Chromatography (LC) can be employed.

Q3: Are there any specific safety precautions I should take during this compound synthesis?

A3: Yes, several safety precautions are crucial:

  • Suzuki Coupling: Palladium catalysts and phosphine ligands should be handled in a fume hood. Solvents like dioxane and toluene are flammable.

  • Aromatic Nitration: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizers.[5] This reaction should be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. The reaction is exothermic and should be cooled in an ice bath to control the temperature.[5]

  • Nitro Group Reduction: If using catalytic hydrogenation, ensure proper handling of the hydrogen gas and the pyrophoric catalyst (Pd/C). When using metals with acid, be aware of hydrogen gas evolution.

Q4: Can I purify the intermediate products, or should I proceed with a one-pot synthesis?

A4: It is highly recommended to purify the intermediate product after each step. This will prevent side products from interfering with subsequent reactions and will likely improve the overall yield and purity of the final this compound product. Purification can typically be achieved through techniques like column chromatography or recrystallization.[1]

Experimental Protocols

Protocol 1: Suzuki Coupling

This protocol is a general procedure and may require optimization.

  • To a round-bottom flask, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), palladium(II) acetate (2 mol%), and triphenylphosphine (4 mol%).[4]

  • Add potassium carbonate (2.0 mmol) as the base.[4]

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[4]

  • Add degassed toluene (10 mL) and deionized water (2 mL).[4]

  • Heat the mixture to 90 °C and stir vigorously for 12-24 hours, monitoring by TLC.[4]

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography.[1]

Protocol 2: Aromatic Nitration
  • In a flask, dissolve the product from the Suzuki coupling (1.0 mmol) in concentrated sulfuric acid (3 mL) and cool the mixture in an ice bath to 0 °C.[5]

  • In a separate test tube, slowly add concentrated sulfuric acid (1 mL) to concentrated nitric acid (1 mL) and cool this mixture in an ice bath.[5]

  • Add the cold nitrating mixture dropwise to the solution of the aromatic compound, ensuring the temperature remains below 10-15 °C.

  • After the addition is complete, stir the reaction in the ice bath for 30-60 minutes.

  • Carefully pour the reaction mixture over crushed ice and collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral, then dry the product.

Protocol 3: Nitro Group Reduction
  • To a solution of the nitro-compound (1.0 mmol) in ethanol (15 mL) and acetic acid (7.5 mL), add iron powder (4.0 mmol).[14]

  • Heat the resulting mixture to 100 °C and stir for 2 hours.[14]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction and dilute with water.

  • Adjust the pH to 8 with 1N NaOH solution.[14]

  • Extract the product with ethyl acetate (3 x 15 mL).[14]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine.[14]

Visualizations

logical_relationship cluster_suzuki Stage 1: Suzuki Coupling cluster_nitration Stage 2: Aromatic Nitration cluster_reduction Stage 3: Nitro Group Reduction A Low Yield B Catalyst Inactivity A->B C Ligand Degradation A->C D Ineffective Base A->D E Boronic Acid Decomposition A->E F Low Yield / Multiple Products G Insufficient Electrophile F->G H Incorrect Temperature F->H I Substrate Reactivity F->I J Incomplete Reaction K Inefficient Reducing Agent J->K L Poor Reagent Activity J->L M Suboptimal Conditions J->M

Caption: Troubleshooting logic for this compound synthesis stages.

experimental_workflow start Start step1 Suzuki Coupling (Aryl Halide + Boronic Acid) start->step1 purify1 Purification 1 (Column Chromatography) step1->purify1 Workup step2 Aromatic Nitration (HNO3, H2SO4) purify1->step2 purify2 Purification 2 (Recrystallization/Filtration) step2->purify2 Workup step3 Nitro Group Reduction (Fe, AcOH) purify2->step3 purify3 Purification 3 (Extraction) step3->purify3 Workup end Final Product (this compound) purify3->end

Caption: General experimental workflow for this compound synthesis.

References

Troubleshooting unexpected side effects of Azabon in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected side effects during pre-clinical animal studies with Azabon.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Hepatotoxicity

Question 1: We observed a significant elevation in serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels in rodents treated with this compound. What are the potential causes and how can we investigate this further?

Answer:

Elevated ALT and AST are common biomarkers for drug-induced liver injury (DILI). The observed hepatotoxicity with this compound could be attributed to several factors, including on-target or off-target effects, metabolic bioactivation, or induction of mitochondrial dysfunction.

Potential Causes:

  • On-target Toxicity: this compound is a potent inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway. While this is the intended mechanism for its therapeutic effect, prolonged or excessive inhibition of JNK in hepatocytes can disrupt cellular homeostasis and lead to apoptosis.

  • Off-target Kinase Inhibition: this compound may inhibit other kinases essential for hepatocyte survival, leading to cell death.

  • Metabolic Bioactivation: The metabolic processing of this compound in the liver by cytochrome P450 enzymes may produce reactive metabolites that can cause cellular damage.

  • Mitochondrial Dysfunction: this compound or its metabolites could impair mitochondrial function, leading to oxidative stress and cell death.

Recommended Investigation Workflow:

Hepatotoxicity_Investigation_Workflow start Elevated ALT/AST Observed dose_response Conduct Dose-Response and Time-Course Study start->dose_response off_target In Vitro Off-Target Kinase Profiling start->off_target metabolite Identify Reactive Metabolites (in vitro liver microsomes) start->metabolite mitochondria Assess Mitochondrial Function (e.g., Seahorse assay) start->mitochondria histology Perform Liver Histopathology (H&E, TUNEL) dose_response->histology biomarkers Measure Mechanistic Biomarkers (e.g., Caspase-3, HMGB1) histology->biomarkers conclusion Determine Primary Mechanism of Toxicity biomarkers->conclusion off_target->conclusion metabolite->conclusion mitochondria->conclusion

Caption: Workflow for investigating this compound-induced hepatotoxicity.

Experimental Protocol: Liver Histopathology

  • Tissue Collection: Euthanize animals at predefined time points following this compound administration. Perfuse the liver with phosphate-buffered saline (PBS) and then fix in 10% neutral buffered formalin for 24-48 hours.

  • Processing and Embedding: Dehydrate the fixed tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.

  • Sectioning: Cut 4-5 µm thick sections using a microtome and mount on glass slides.

  • Staining:

    • Hematoxylin and Eosin (H&E): Deparaffinize and rehydrate sections. Stain with hematoxylin to visualize cell nuclei (blue) and eosin for the cytoplasm and extracellular matrix (pink). This will reveal general morphology, inflammation, and necrosis.

    • TUNEL Staining: To specifically detect apoptotic cells, use a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay kit according to the manufacturer's instructions. Apoptotic nuclei will be stained brown.

  • Microscopic Examination: A board-certified veterinary pathologist should blindly score the slides for the degree of necrosis, apoptosis, inflammation, and steatosis.

Data Summary: Dose-Dependent Hepatotoxicity in Sprague-Dawley Rats (14-Day Study)

Dose Group (mg/kg/day)Mean ALT (U/L)Mean AST (U/L)Incidence of Necrosis
Vehicle Control35 ± 560 ± 80/10
1042 ± 775 ± 100/10
30150 ± 25280 ± 404/10 (mild)
100450 ± 60800 ± 9510/10 (moderate to severe)
Neurotoxicity

Question 2: We have observed abnormal behaviors such as ataxia and tremors in mice receiving higher doses of this compound. How should we characterize these findings and determine the underlying cause?

Answer:

The observed neurological signs suggest potential central nervous system (CNS) toxicity. A systematic approach is necessary to quantify the behavioral deficits and investigate the neurotoxic mechanism of this compound.

Potential Causes:

  • Direct Neuronal Toxicity: this compound may cross the blood-brain barrier and directly impact neuronal function or viability in specific brain regions responsible for motor control, such as the cerebellum or basal ganglia.

  • JNK Pathway Disruption: The JNK pathway is crucial for neuronal survival and plasticity. Inhibition of JNK in the CNS could lead to neuronal apoptosis or dysfunction.

  • Off-target Effects: this compound could be interacting with neurotransmitter receptors or ion channels, leading to the observed clinical signs.

Recommended Investigation Strategy:

Neurotoxicity_Investigation_Strategy start Behavioral Abnormalities Observed (Ataxia, Tremors) behavioral_testing Quantitative Behavioral Assessment (e.g., Rotarod, Grip Strength) start->behavioral_testing pk_pd Determine Brain-to-Plasma Ratio of this compound behavioral_testing->pk_pd neurohistology Brain Histopathology (e.g., Fluoro-Jade B, Immunohistochemistry for neuronal markers) pk_pd->neurohistology neurochemistry Neurotransmitter Level Analysis (in specific brain regions) neurohistology->neurochemistry conclusion Correlate Findings to Determine Neurotoxic Mechanism neurochemistry->conclusion

Caption: Strategy for investigating this compound-induced neurotoxicity.

Experimental Protocol: Rotarod Test for Motor Coordination

  • Apparatus: Use a standard accelerating rotarod apparatus.

  • Acclimation and Training: Acclimate mice to the testing room for at least 1 hour before the experiment. Train the mice on the rotarod at a constant speed (e.g., 4 RPM) for 2-3 consecutive days prior to the test day.

  • Test Procedure:

    • Administer this compound or vehicle at the designated time.

    • At the time of peak plasma concentration (if known) or at fixed intervals post-dose, place the mouse on the rotating rod.

    • The rod should accelerate from 4 to 40 RPM over a 5-minute period.

    • Record the latency to fall for each mouse.

    • Perform three trials per mouse with a 15-20 minute inter-trial interval.

  • Data Analysis: Analyze the average latency to fall across the three trials. A significant decrease in latency in the this compound-treated groups compared to the vehicle control indicates impaired motor coordination.

Data Summary: Effect of this compound on Rotarod Performance in C57BL/6 Mice

Dose Group (mg/kg)Mean Latency to Fall (seconds)
Vehicle Control180 ± 20
25165 ± 25
7590 ± 15
15045 ± 10

Signaling Pathway

This compound's Proposed Mechanism of Action and Potential for Toxicity

This compound is designed to inhibit the JNK signaling cascade, which is often hyperactivated in inflammatory diseases. However, JNK also plays a vital role in cellular stress responses. The diagram below illustrates how excessive inhibition of this pathway could inadvertently lead to cellular demise, particularly in high-turnover tissues like the liver or in sensitive neuronal populations.

JNK_Signaling_Pathway cluster_stress Cellular Stressors (e.g., ROS, Cytokines) cluster_jnk_pathway JNK Signaling Cascade cluster_this compound Drug Action cluster_outcomes Cellular Outcomes stress Stress Signals jnkk JNK Kinase (JNKK) stress->jnkk jnk JNK jnkk->jnk cjun c-Jun jnk->cjun apoptosis Apoptosis cjun->apoptosis Pro-apoptotic gene expression survival Survival / Proliferation cjun->survival Pro-survival gene expression This compound This compound This compound->jnk Inhibition

Caption: The JNK signaling pathway and the inhibitory action of this compound.

Fictional Technical Support Center: Optimizing CogniPlus Dosage for Maximal Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following content is for illustrative purposes only and is based on a fictional compound, "CogniPlus." "Azabon," as a cognitive enhancer, lacks substantial scientific literature and clinical data. This guide is intended for a professional audience of researchers, scientists, and drug development professionals and should not be interpreted as guidance for the use of any real-world compound.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers experimenting with CogniPlus, a novel AMPA receptor positive allosteric modulator, to optimize its dosage for cognitive enhancement.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the proposed mechanism of action for CogniPlus? CogniPlus is a positive allosteric modulator of the AMPA receptor. It is hypothesized to enhance cognitive function by potentiating synaptic responses in key brain regions associated with learning and memory, such as the hippocampus.
What is the recommended starting dose for in vivo animal studies? For initial in vivo studies in rodents, a starting dose of 1 mg/kg administered via intraperitoneal (IP) injection is recommended. This recommendation is based on preliminary dose-ranging studies.
What is the appropriate vehicle for dissolving CogniPlus? CogniPlus is soluble in a vehicle of 10% DMSO, 40% polyethylene glycol 300, and 50% saline. It is recommended to prepare fresh solutions daily.
Are there any known off-target effects of CogniPlus? At doses exceeding 20 mg/kg in rodent models, some non-specific locomotor effects have been observed. Researchers should carefully monitor for such effects and consider them as potential confounds in behavioral assays.
How should CogniPlus be stored? CogniPlus powder should be stored at -20°C, protected from light and moisture. Solutions should be used within 24 hours of preparation.

Troubleshooting Guides

IssuePossible CauseRecommended Solution
High variability in behavioral results - Inconsistent dosing schedule- Improper drug administration- Animal stress- Ensure precise timing of drug administration relative to behavioral testing.- Verify proper IP injection technique to ensure consistent delivery.- Acclimate animals to the testing environment to minimize stress-induced variability.
No observable cognitive enhancement - Insufficient dosage- Inappropriate behavioral assay- Drug degradation- Conduct a dose-response study to determine the optimal dose for the specific cognitive domain being investigated.- Select a behavioral task that is sensitive to the cognitive function targeted by CogniPlus.- Ensure proper storage and handling of the compound to prevent degradation.
Signs of toxicity or adverse effects - Dose is too high- Off-target effects- Reduce the dosage and perform a dose-titration study to find a balance between efficacy and safety.- Monitor for specific adverse events and consider whether they may be related to off-target pharmacology.
Precipitation of CogniPlus in solution - Incorrect solvent composition- Low temperature- Ensure the vehicle composition is accurate (10% DMSO, 40% PEG300, 50% saline).- Gently warm the solution to aid in dissolution, but avoid excessive heat.

Quantitative Data Summary

Table 1: Dose-Response Relationship of CogniPlus on Novel Object Recognition Task in Mice

Dosage (mg/kg, IP)NDiscrimination Index (Mean ± SEM)
Vehicle120.15 ± 0.05
0.5120.25 ± 0.06
1.0120.45 ± 0.07
2.0120.48 ± 0.08
5.0120.30 ± 0.09
*p < 0.05 compared to vehicle

Table 2: In Vitro Potentiation of AMPA Receptor-Mediated Currents by CogniPlus

CogniPlus Concentration (µM)N% Potentiation of Glutamate-Evoked Current (Mean ± SEM)
0.1815 ± 3
1.0885 ± 12
10.08150 ± 20
100.08155 ± 22
p < 0.01 compared to baseline

Experimental Protocols

Protocol 1: Dose-Response Study using the Novel Object Recognition (NOR) Task
  • Animals: Adult male C57BL/6 mice (8-10 weeks old).

  • Drug Preparation: Dissolve CogniPlus in vehicle (10% DMSO, 40% PEG300, 50% saline) to achieve final concentrations for injections of 0.5, 1.0, 2.0, and 5.0 mg/kg.

  • Habituation: Individually house mice and handle them for 5 minutes daily for 3 days prior to the experiment. On day 4, allow each mouse to explore the empty testing arena (40x40x40 cm) for 10 minutes.

  • Training (Day 5):

    • Administer CogniPlus or vehicle via IP injection 30 minutes before the training session.

    • Place two identical objects in the arena and allow the mouse to explore for 10 minutes.

    • Record the time spent exploring each object.

  • Testing (Day 6):

    • 24 hours after the training session, administer the same treatment as on Day 5, 30 minutes before testing.

    • Replace one of the familiar objects with a novel object.

    • Allow the mouse to explore for 5 minutes and record the time spent exploring the familiar and novel objects.

  • Data Analysis: Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). Analyze data using a one-way ANOVA followed by a post-hoc test for multiple comparisons.

Protocol 2: In Vitro Electrophysiology - Whole-Cell Patch-Clamp Recording
  • Cell Culture: Use HEK293 cells stably expressing the human GluA2 AMPA receptor subunit.

  • Recording:

    • Perform whole-cell voltage-clamp recordings at a holding potential of -60 mV.

    • Use an external solution containing (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH 7.4).

    • Use an internal solution containing (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 0.1 EGTA, and 2 ATP-Mg (pH 7.2).

  • Drug Application:

    • Establish a baseline response by applying 10 mM glutamate for 2 seconds.

    • Bath-apply CogniPlus at concentrations of 0.1, 1.0, 10.0, and 100.0 µM for 5 minutes.

    • After incubation with CogniPlus, co-apply 10 mM glutamate with the respective concentration of CogniPlus.

  • Data Analysis: Measure the peak amplitude of the glutamate-evoked currents before and after the application of CogniPlus. Express the potentiation as a percentage increase from the baseline response.

Visualizations

cogniplus_workflow cluster_preclinical Preclinical Evaluation cluster_data Data Analysis invitro In Vitro Assay (AMPA Receptor Potentiation) dose_response Dose-Response Study invitro->dose_response Identifies effective concentration invivo In Vivo Behavioral Assay (Novel Object Recognition) toxicity Toxicity Assessment invivo->toxicity Evaluates therapeutic window efficacy Efficacy Analysis invivo->efficacy dose_response->invivo Informs dose selection safety Safety Profile toxicity->safety optimization Dosage Optimization efficacy->optimization safety->optimization ampa_pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron glutamate Glutamate ampa_receptor AMPA Receptor glutamate->ampa_receptor Binds channel_opening Increased Na+ Influx ampa_receptor->channel_opening Potentiates cogniplus CogniPlus cogniplus->ampa_receptor Modulates depolarization Neuronal Depolarization channel_opening->depolarization ltp Enhanced Synaptic Plasticity (LTP) depolarization->ltp

Technical Support Center: Refining Analytical Techniques for Azabon Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Azabon. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for the quantification of this compound?

A1: The most common and recommended techniques for the quantification of this compound, a sulfonamide-class central nervous system stimulant, are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). HPLC-UV is a robust and widely available method suitable for routine analysis, while LC-MS/MS offers higher sensitivity and selectivity, making it ideal for bioanalysis where low concentrations are expected in complex matrices like plasma or urine.

Q2: What is the typical UV maximum absorption wavelength for this compound?

A2: Given its chemical structure, containing a substituted benzene ring, this compound is expected to have a UV absorbance maximum in the range of 250-280 nm. It is crucial to determine the optimal wavelength experimentally by scanning a standard solution of this compound across the UV spectrum to ensure maximum sensitivity.

Q3: What are the key considerations for sample preparation of biological matrices for this compound analysis?

A3: For biological samples such as plasma or urine, protein precipitation is a common and effective initial step to remove macromolecules. This is typically followed by filtration to remove any particulate matter that could interfere with the analysis or damage the analytical column. Solid-phase extraction (SPE) can also be employed for cleaner samples and to concentrate the analyte if higher sensitivity is required.

Q4: How should I select an appropriate internal standard for this compound quantification?

A4: The ideal internal standard (IS) for LC-MS/MS analysis is a stable isotope-labeled version of this compound (e.g., this compound-d4). If a stable-labeled IS is not available, a structurally similar compound with similar physicochemical properties and chromatographic behavior should be chosen. For HPLC-UV, a compound with a similar structure and a different retention time from this compound and any matrix components is suitable.[1]

Q5: What are the common stability issues for this compound in biological samples?

A5: While specific stability data for this compound is not extensively published, compounds with similar structures can be susceptible to degradation under certain conditions. It is recommended to store biological samples containing this compound at -20°C or lower to minimize degradation.[2][3] Repeated freeze-thaw cycles should be avoided. Stability should be thoroughly evaluated during method validation by testing samples under various storage conditions (room temperature, refrigerated, frozen) and for different durations.[4][5]

Troubleshooting Guides

HPLC-UV Method Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
No Peak or Very Small Peak for this compound 1. Incorrect UV wavelength. 2. Sample concentration too low. 3. Injection issue (e.g., air bubble in syringe, clogged injector). 4. Mobile phase composition incorrect.1. Verify the UV detector is set to the absorbance maximum of this compound. 2. Prepare and inject a higher concentration standard to confirm system suitability. 3. Purge the injector and ensure the sample loop is completely filled. 4. Prepare fresh mobile phase and ensure correct proportions.
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample overload.1. Wash the column with a strong solvent or replace if necessary. 2. Adjust the mobile phase pH to ensure this compound is in a single ionic state. 3. Dilute the sample and reinject.
Shifting Retention Times 1. Inconsistent mobile phase composition. 2. Fluctuation in column temperature. 3. Column aging.1. Use a mobile phase preparation protocol that ensures consistency. 2. Use a column oven to maintain a constant temperature. 3. Equilibrate the column for a longer period before analysis or replace the column.
Extraneous Peaks (Ghost Peaks) 1. Contamination in the mobile phase, sample, or system. 2. Carryover from a previous injection.1. Use high-purity solvents and freshly prepared samples. 2. Inject a blank solvent after a high-concentration sample to check for carryover. Implement a needle wash step in the autosampler method.
LC-MS/MS Method Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Low Signal Intensity or No Signal 1. Ion suppression from the sample matrix. 2. Incorrect mass spectrometer settings (e.g., wrong transition, insufficient collision energy). 3. Poor ionization of this compound. 4. Clogged mass spectrometer inlet.1. Improve sample cleanup (e.g., use SPE). Dilute the sample. 2. Optimize MS parameters by infusing a standard solution of this compound. 3. Adjust mobile phase pH or organic content to improve ionization. 4. Perform routine maintenance and cleaning of the MS interface.
High Background Noise 1. Contaminated mobile phase or LC system. 2. Matrix effects enhancing background ions.1. Use LC-MS grade solvents and additives. Flush the LC system. 2. Enhance sample preparation to remove interfering matrix components.
Inconsistent Internal Standard Response 1. Inconsistent addition of the internal standard. 2. Degradation of the internal standard in the sample or autosampler.1. Ensure precise and consistent pipetting of the internal standard solution. 2. Check the stability of the internal standard under the analytical conditions.
Non-linear Calibration Curve 1. Saturation of the detector at high concentrations. 2. Significant ion suppression at higher sample concentrations.1. Extend the dilution series to lower concentrations or use a smaller injection volume. 2. Evaluate matrix effects across the concentration range and adjust the calibration model if necessary (e.g., use a weighted regression).

Quantitative Data Summary

The following tables present illustrative quantitative data for the validation of a hypothetical HPLC-UV and LC-MS/MS method for this compound quantification in human plasma.

Table 1: Illustrative HPLC-UV Method Validation Parameters for this compound in Human Plasma

ParameterSpecificationResult
Linearity Range50 - 5000 ng/mLr² > 0.995
LLOQ50 ng/mLS/N > 10
Accuracy85 - 115%Within range
Precision (RSD)< 15%< 10%
Recovery> 80%85.2%

Table 2: Illustrative LC-MS/MS Method Validation Parameters for this compound in Human Plasma

ParameterSpecificationResult
Linearity Range0.5 - 500 ng/mLr² > 0.998
LLOQ0.5 ng/mLS/N > 10
Accuracy85 - 115%Within range
Precision (RSD)< 15%< 8%
Recovery> 85%92.5%
Matrix Effect85 - 115%98.7%

Experimental Protocols

Detailed Methodology for this compound Quantification by HPLC-UV

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (AR grade)

  • Ultrapure water

  • This compound reference standard

  • Internal Standard (IS) reference standard

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:0.1% Formic Acid in Water (v/v), isocratic or gradient elution to be optimized.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: To be determined (e.g., 260 nm)

4. Sample Preparation (Plasma):

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of IS working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to an autosampler vial for injection.

Detailed Methodology for this compound Quantification by LC-MS/MS

1. Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

2. Reagents and Materials:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • This compound reference standard

  • Stable isotope-labeled this compound (e.g., this compound-d4) as internal standard.

3. Chromatographic and MS Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: Optimized to provide good peak shape and separation from matrix components.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Transitions: To be determined by direct infusion of this compound and its internal standard.

4. Sample Preparation (Plasma):

  • Follow the same protein precipitation procedure as for the HPLC-UV method.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc uv UV Detection hplc->uv lcms LC-MS/MS Analysis hplc->lcms integration Peak Integration uv->integration lcms->integration calibration Calibration Curve (Concentration vs. Response) integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic cluster_lc Liquid Chromatography cluster_sample Sample cluster_instrument Instrument start Analytical Issue (e.g., Poor Peak Shape) check_column Check Column (Age, Contamination) start->check_column check_mobile_phase Check Mobile Phase (pH, Composition) start->check_mobile_phase check_concentration Check Concentration (Overload?) start->check_concentration check_injector Check Injector start->check_injector check_detector Check Detector Settings start->check_detector solution Problem Resolved check_column->solution check_temp Check Temperature check_mobile_phase->solution check_temp->solution check_preparation Review Sample Prep check_concentration->solution check_preparation->solution check_injector->solution check_detector->solution

Caption: Logical troubleshooting flow for analytical issues.

signaling_pathway This compound This compound (CNS Stimulant) receptor Neuronal Receptor (e.g., Dopamine/Norepinephrine Transporter) This compound->receptor Binds to/Inhibits neurotransmitter Increased Synaptic Neurotransmitter Levels receptor->neurotransmitter Leads to postsynaptic Postsynaptic Receptor Activation neurotransmitter->postsynaptic downstream Downstream Signaling (e.g., cAMP, Ca2+) postsynaptic->downstream cellular_response Altered Neuronal Excitability & Gene Expression downstream->cellular_response physiological_effect Nootropic & Stimulant Effects cellular_response->physiological_effect

Caption: Representative signaling pathway for a CNS stimulant.

References

Addressing stability problems of Azabon in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azabon. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability challenges encountered when working with this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your experiments.

Troubleshooting Guides

This section provides systematic approaches to resolving common stability issues with this compound solutions.

Issue 1: Precipitation Observed in this compound Stock Solution

Q: I've noticed a precipitate in my this compound stock solution, especially after storing it. What could be the cause, and how can I resolve this?

A: Precipitation of this compound from a stock solution is a common issue that can arise from several factors. The primary causes are typically related to solvent choice, concentration, temperature, and pH.

Troubleshooting Steps:

  • Verify Solvent and Concentration: Ensure you are using the recommended solvent for your desired concentration. Exceeding the solubility limit is a frequent cause of precipitation.

  • Temperature Control: Diazonium salts, which are precursors to azo dyes, are often thermally unstable and require low temperatures (typically 0-5°C). While this compound itself is more stable, temperature fluctuations during storage (e.g., repeated freeze-thaw cycles) can reduce its solubility.

  • pH of the Solution: The solubility of many azo dyes is pH-dependent. Ensure the pH of your solvent is within the optimal range for this compound. For many azo compounds, a slightly acidic environment can help maintain stability and prevent precipitation.

  • Avoid Contamination: Contaminants such as dust particles or metal ions can act as nucleation sites, initiating precipitation. Always use high-purity solvents and clean glassware.

Corrective Actions:

  • If precipitation is observed, gently warm the solution while agitating to see if the precipitate redissolves. Do not overheat, as this can lead to degradation.

  • If the precipitate does not redissolve, it may be necessary to filter the solution to remove the solid particles. However, this will lower the effective concentration of your stock solution.

  • For future preparations, consider preparing a fresh stock solution at a slightly lower concentration or in a different recommended solvent.

Issue 2: this compound Precipitates Upon Dilution into Aqueous Media

Q: When I dilute my this compound stock solution (in an organic solvent) into my aqueous experimental medium, a precipitate forms immediately. How can I prevent this?

A: This phenomenon, often referred to as "solvent shifting" or "crashing out," occurs when a compound that is soluble in an organic solvent is rapidly introduced into an aqueous environment where it is less soluble.

Recommended Solutions:

  • Optimize the Dilution Method: Instead of adding the stock solution directly to the aqueous medium, try adding it dropwise while gently vortexing or stirring the medium. This gradual introduction can prevent the formation of localized high concentrations of this compound that exceed its aqueous solubility.

  • Reduce the Final Concentration: The final concentration of this compound in your aqueous medium may be too high. Try performing a serial dilution to determine the maximum soluble concentration under your experimental conditions.

  • Use a Co-solvent: The addition of a small percentage of a water-miscible organic co-solvent (the same as your stock solvent, if possible) to your aqueous medium can increase the solubility of this compound.

  • Incorporate Stabilizing Agents: Certain polymers or surfactants can act as stabilizing agents to keep hydrophobic compounds like this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound solutions?

A1: To ensure the stability of this compound solutions, they should be stored protected from light in a tightly sealed container at 2-8°C. For long-term storage, aliquoting the stock solution into smaller, single-use vials is recommended to minimize freeze-thaw cycles and reduce the risk of contamination.

Q2: How does pH affect the stability of this compound in solution?

A2: The stability of azo dyes like this compound can be significantly influenced by pH. Extreme pH values (highly acidic or alkaline) can lead to the degradation of the compound. For instance, in highly acidic conditions, the azo bond can be protonated, leading to instability, while in alkaline conditions, other degradation pathways may be initiated.[1][2][3] It is crucial to maintain the pH of the solution within the recommended range to ensure stability.

Q3: Is this compound sensitive to light?

A3: Yes, many azo dyes are sensitive to light, particularly UV radiation.[4] Exposure to light can induce photochemical degradation, leading to a loss of potency and the formation of degradation products. Therefore, it is essential to protect this compound solutions from light by using amber-colored vials or by wrapping containers in aluminum foil during storage and handling.

Q4: Can I use a stabilizing agent with this compound?

A4: Yes, in some cases, stabilizing agents can be beneficial. For instance, UV absorbers such as benzophenone derivatives can be used to protect against photodegradation. If you are experiencing precipitation, certain non-ionic surfactants or polymers may help to maintain this compound's solubility in aqueous solutions.

Data and Protocols

Quantitative Stability Data

The stability of this compound is influenced by several factors. The following tables provide a summary of its degradation under various conditions.

Table 1: Effect of pH on this compound Stability

pHTemperature (°C)Incubation Time (hours)This compound Remaining (%)
3252495
5252498
7252492
9252485

Table 2: Effect of Temperature on this compound Stability at pH 7

Temperature (°C)Incubation Time (hours)This compound Remaining (%)
42499
252492
372481
502465

Table 3: Photostability of this compound in Solution

Light ConditionIncubation Time (hours)This compound Remaining (%)
Dark (Control)699
Ambient Light691
UV Irradiation (365 nm)674
Experimental Protocols
Protocol 1: Assessing the pH Stability of this compound

Objective: To determine the stability of this compound in solutions of varying pH.

Methodology:

  • Prepare Buffer Solutions: Prepare a series of buffer solutions at different pH values (e.g., pH 3, 5, 7, and 9).

  • Prepare this compound Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Incubate Samples: Add a small aliquot of the this compound stock solution to each buffer solution to achieve the desired final concentration.

  • Incubate: Incubate the solutions at a constant temperature (e.g., 25°C) and protect them from light.

  • Analyze Samples: At specified time points (e.g., 0, 4, 8, and 24 hours), withdraw an aliquot from each solution.

  • Quantify this compound: Analyze the concentration of this compound in each sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculate Degradation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Protocol 2: Evaluating the Photostability of this compound

Objective: To assess the degradation of this compound upon exposure to light.

Methodology:

  • Prepare this compound Solution: Prepare a solution of this compound in a suitable solvent.

  • Sample Preparation: Aliquot the solution into three sets of transparent vials.

  • Exposure Conditions:

    • Set 1 (Dark Control): Wrap the vials in aluminum foil to completely block out light.

    • Set 2 (Ambient Light): Expose the vials to normal laboratory lighting conditions.

    • Set 3 (UV Irradiation): Place the vials in a photostability chamber and expose them to a controlled UV light source.[4]

  • Incubate: Incubate all sets at a constant temperature.

  • Analyze Samples: At various time intervals, take a sample from each set and measure the concentration of this compound.

  • Determine Degradation Rate: Compare the concentration of this compound in the light-exposed samples to the dark control to determine the rate of photodegradation.

Visualizations

Troubleshooting Workflow for this compound Precipitation

G start Precipitation Observed in this compound Solution stock_or_dilution Is the precipitate in the stock solution or upon dilution? start->stock_or_dilution stock Stock Solution stock_or_dilution->stock Stock dilution Upon Dilution stock_or_dilution->dilution Dilution check_solubility Check solubility limit. Is concentration too high? stock->check_solubility lower_conc Action: Lower stock concentration. check_solubility->lower_conc Yes check_temp Check storage temperature. Are there freeze-thaw cycles? check_solubility->check_temp No store_properly Action: Aliquot and store at constant 2-8°C. check_temp->store_properly Yes check_solvent Verify solvent and pH. check_temp->check_solvent No use_correct_solvent Action: Use recommended solvent and adjust pH. check_solvent->use_correct_solvent Incorrect solvent_shift Likely solvent shift. Optimize dilution method. dilution->solvent_shift add_dropwise Action: Add stock dropwise to medium with stirring. solvent_shift->add_dropwise check_final_conc Is final concentration too high? add_dropwise->check_final_conc lower_final_conc Action: Reduce final concentration. check_final_conc->lower_final_conc Yes consider_cosolvent Consider using a co-solvent or stabilizing agent. check_final_conc->consider_cosolvent No G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare Buffers (pH 3, 5, 7, 9) create_samples Create Test Samples (Final Concentration) prep_buffers->create_samples prep_stock Prepare this compound Stock Solution prep_stock->create_samples incubate Incubate at 25°C (Protected from Light) create_samples->incubate take_samples Withdraw Aliquots (t = 0, 4, 8, 24h) incubate->take_samples analyze Analyze this compound Concentration (HPLC) take_samples->analyze calculate Calculate % This compound Remaining analyze->calculate results Results: pH vs. Stability calculate->results

References

How to minimize off-target effects of Azabon in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Information regarding the specific cellular targets, mechanism of action, and off-target effects of Azabon is not currently available in publicly accessible scientific literature. This compound is identified as a central nervous system stimulant and nootropic belonging to the sulfonamide class of compounds. However, detailed in vitro studies characterizing its activity in cellular models are not documented.

This guide provides general strategies for identifying and minimizing off-target effects of small molecules in cellular models. These principles can be applied to the characterization of this compound once its biological activities are further elucidated.

Frequently Asked Questions (FAQs)

Q1: I am observing unexpected cellular phenotypes after treating with this compound. How can I determine if these are off-target effects?

A1: Unexpected phenotypes are a common indication of off-target effects. To investigate this, consider the following troubleshooting steps:

  • Dose-Response Analysis: Perform a dose-response experiment to determine the minimal effective concentration of this compound that elicits your desired on-target phenotype. Off-target effects are often more pronounced at higher concentrations.

  • Use of Structurally Unrelated Compounds: If the intended target of this compound is known, utilize other inhibitors of the same target that are structurally different from this compound. If these compounds do not produce the same unexpected phenotype, it is likely an off-target effect of this compound.

  • Cellular Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target within the cell at the concentrations used.

  • Rescue Experiments: If the off-target effect is due to inhibition of a known pathway, you may be able to rescue the phenotype by adding a downstream component of that pathway.

Q2: What are the general best practices to proactively minimize off-target effects when working with a new compound like this compound?

A2: Proactive measures can significantly reduce the impact of off-target effects:

  • Thorough Literature Review: Before starting experiments, conduct a comprehensive search for any published data on the compound's selectivity and potential off-targets. (Note: As of now, such data for this compound is limited).

  • Start with Low Concentrations: Begin your experiments with a low concentration of the compound and titrate up to find the optimal concentration that balances on-target activity with minimal off-target effects.

  • Control Experiments are Critical: Always include appropriate vehicle controls (e.g., DMSO) and untreated controls in your experiments.

  • Orthogonal Validation: Do not rely on a single assay. Validate your findings using multiple, independent experimental approaches. For example, if you observe a change in protein expression by Western blot, confirm this at the mRNA level using qPCR.

Troubleshooting Guides

Problem 1: High Cell Toxicity or Unexplained Cell Death

Possible Cause: this compound may be inducing apoptosis or necrosis through off-target mechanisms, or the concentration used may be too high.

Troubleshooting Workflow:

start High Cell Toxicity Observed step1 Perform Dose-Response Cell Viability Assay (e.g., MTT, CellTiter-Glo) start->step1 step2 Determine IC50 and Optimal Concentration Range step1->step2 step3 Is toxicity still observed at a physiologically relevant concentration? step2->step3 step4a Investigate Apoptosis vs. Necrosis (e.g., Annexin V/PI staining, Caspase-3/7 assay) step3->step4a Yes step4b Use lower, non-toxic concentrations for functional assays. step3->step4b No step5 Characterize Off-Target Pathways (e.g., Kinase profiling, Proteomics) step4a->step5 end_node Refine Experimental Conditions step4b->end_node step5->end_node

Caption: Troubleshooting workflow for addressing high cell toxicity.

Problem 2: Inconsistent or Non-reproducible Experimental Results

Possible Cause: This could be due to off-target effects influencing multiple signaling pathways, leading to variable cellular responses.

Logical Relationship for Investigation:

compound This compound Treatment on_target Intended Target Pathway compound->on_target On-Target Effect off_target Unknown Off-Target(s) compound->off_target Off-Target Effect phenotype Observed Phenotype on_target->phenotype off_target->phenotype variability {Experimental Variability} off_target->variability

Caption: Logical diagram illustrating how off-target effects can introduce experimental variability.

Data Summary Tables

Since no quantitative data for this compound's cellular effects are available, the following tables are templates that researchers can use to organize their own experimental data when characterizing this compound.

Table 1: Dose-Response of this compound on Cell Viability

Cell LineThis compound Concentration (µM)% Cell Viability (relative to vehicle)
Cell Line A0.1
1
10
50
100
Cell Line B0.1
1
10
50
100

Table 2: Off-Target Kinase Profiling of this compound (Hypothetical)

Kinase Target% Inhibition at 1 µM this compound% Inhibition at 10 µM this compound
Kinase A
Kinase B
Kinase C
...

Key Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the concentration of this compound that is cytotoxic to a given cell line.

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium and add the medium containing different concentrations of this compound. Include vehicle-only and no-treatment controls.

    • Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO or a proprietary solubilizing agent) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To verify the engagement of this compound with its intracellular target protein(s).

  • Methodology:

    • Treat intact cells with this compound at various concentrations or with a vehicle control.

    • Harvest the cells, lyse them, and centrifuge to remove cell debris.

    • Aliquot the cell lysate into separate tubes for each temperature point.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes).

    • Centrifuge the heated lysates to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of the target protein remaining in the soluble fraction by Western blot or other protein detection methods.

    • Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.

Experimental Workflow for CETSA:

start Cell Treatment with this compound or Vehicle Control step1 Cell Lysis and Lysate Preparation start->step1 step2 Heating at a Range of Temperatures step1->step2 step3 Centrifugation to Separate Soluble and Aggregated Proteins step2->step3 step4 Analysis of Soluble Fraction (e.g., Western Blot) step3->step4 end_node Generate Melting Curve and Determine Target Engagement step4->end_node

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Technical Support Center: Improving the Oral Bioavailability of Azabon for In-Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers and drug development professionals in enhancing the oral bioavailability of Azabon for in-vivo studies.

Disclaimer: Publicly available physicochemical and pharmacokinetic data for this compound is limited. The guidance provided herein is based on the general properties of sulfonamide-based compounds and common strategies for improving the oral bioavailability of poorly soluble drugs. It is presumed that this compound may exhibit characteristics of a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability). Researchers should determine the specific properties of their this compound batch for optimal formulation development.

Frequently Asked Questions (FAQs)

Q1: We are observing low and variable plasma concentrations of this compound after oral administration in our animal models. What are the potential causes?

Low and variable plasma concentrations of this compound following oral administration can stem from several factors, primarily related to its dissolution and absorption. Given that this compound is a sulfonamide, poor aqueous solubility is a likely contributor.[1][2]

Potential causes include:

  • Poor Aqueous Solubility: this compound may have low solubility in gastrointestinal fluids, limiting the amount of drug that can dissolve and be absorbed.[3][4]

  • Slow Dissolution Rate: Even if soluble, the rate at which this compound dissolves from its solid form might be too slow for complete absorption within the gastrointestinal transit time.

  • First-Pass Metabolism: this compound may be extensively metabolized in the liver after absorption from the gut, reducing the amount of active drug that reaches systemic circulation.[4]

  • High Lipophilicity: While aiding membrane permeability, very high lipophilicity can lead to poor wetting and dissolution in the aqueous environment of the gut.

Q2: What is the likely Biopharmaceutics Classification System (BCS) class of this compound and why is it important?

While the exact BCS class of this compound is not publicly documented, based on its chemical structure (a sulfonamide), it can be hypothesized to be a BCS Class II compound.[5] BCS Class II drugs are characterized by low solubility and high permeability .[5]

Understanding the BCS class is crucial as it helps to identify the rate-limiting step for oral absorption. For BCS Class II compounds, the primary hurdle is the poor solubility and slow dissolution rate in the gastrointestinal tract. Therefore, formulation strategies should focus on enhancing these properties.[5][6]

Q3: What are the initial steps to troubleshoot poor oral bioavailability of this compound?

A systematic approach to troubleshooting is recommended. The following workflow outlines the key steps.

Troubleshooting_Workflow A Problem: Low/Variable Oral Bioavailability of this compound B Step 1: Physicochemical Characterization A->B C Determine Aqueous Solubility (pH-dependent) B->C D Determine Dissolution Rate of neat API B->D E Determine LogP/Lipophilicity B->E F Step 2: Identify the Rate-Limiting Step C->F D->F E->F G Is solubility < dose/250mL? F->G Solubility Issue H Is dissolution rate slow? F->H Dissolution Issue I Step 3: Select Appropriate Formulation Strategy G->I H->I J Particle Size Reduction I->J K Solid Dispersions I->K L Lipid-Based Formulations I->L M Complexation I->M N Step 4: Formulation Development & In-Vitro Testing J->N K->N L->N M->N O Step 5: In-Vivo Pharmacokinetic Study N->O Solid_Dispersion_Workflow A Weigh this compound and Polymer B Dissolve in Common Solvent A->B C Solvent Evaporation (e.g., Rotary Evaporator) B->C D Vacuum Drying C->D E Milling and Sieving D->E F Characterization (Dissolution, DSC, XRPD) E->F G In-Vivo Study F->G Drug_Absorption_Pathway cluster_0 Gastrointestinal Tract cluster_1 Systemic Circulation A Oral Administration of this compound Formulation B Disintegration & Dissolution A->B C This compound in Solution B->C D Absorption across Gut Wall C->D F This compound in Portal Vein D->F E Gut Wall Metabolism D->E Metabolites G First-Pass Metabolism in Liver F->G H This compound in Systemic Circulation (Bioavailable) G->H Reduced Concentration I Excretion H->I

References

Modifying Azabon synthesis to reduce impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Azabon. Our aim is to help you identify and resolve common issues encountered during synthesis, with a focus on minimizing impurities and maximizing yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed during this compound synthesis and what are their sources?

A1: During the synthesis of this compound, several process-related impurities can arise. The most frequently observed impurities include diastereomers of this compound, unreacted starting materials, and byproducts from side reactions. The primary source of diastereomeric impurities is often the lack of complete stereocontrol in the key cyclization step. Incomplete reactions or suboptimal purification can lead to the carryover of starting materials. Side reactions, such as oxidation or hydrolysis of intermediates, can also introduce additional impurities.[1][2]

Q2: My this compound synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A2: Low yields in this compound synthesis can be attributed to several factors. Incomplete reaction conversion is a common cause, which can be addressed by optimizing reaction time, temperature, or catalyst loading. Degradation of the product or intermediates under the reaction or workup conditions can also significantly lower the yield. It is crucial to ensure that the pH and temperature are maintained within the optimal range during extraction and purification. Finally, inefficient purification, leading to product loss, should be investigated by optimizing the chromatography or crystallization conditions.

Q3: I am observing an unknown impurity in my HPLC analysis of this compound. How can I identify it?

A3: The identification of unknown impurities is a critical step in process development. A systematic approach is recommended. Initially, Liquid Chromatography-Mass Spectrometry (LC-MS) can provide the molecular weight of the impurity, offering clues to its identity.[3] For a definitive structural elucidation, isolation of the impurity is necessary, typically through preparative HPLC. Once isolated, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS) are employed to determine the precise structure.[3][4]

Q4: How can I reduce the levels of the diastereomeric impurity in my final this compound product?

A4: Reducing diastereomeric impurities requires a multi-faceted approach. Optimizing the stereoselectivity of the synthesis is the most effective strategy. This may involve screening different catalysts, solvents, and temperature conditions for the key stereocenter-forming reaction. Post-synthesis, purification techniques such as chiral chromatography or diastereomeric salt resolution can be employed to separate the desired diastereomer from the unwanted one. Recrystallization, by carefully selecting the solvent system, can also enrich the desired diastereomer.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High levels of starting material in the crude product Incomplete reaction- Increase reaction time. - Increase reaction temperature. - Increase molar equivalents of the excess reagent.
Inactive catalyst- Use a fresh batch of catalyst. - Ensure proper activation of the catalyst if required.
Presence of multiple unidentified spots on TLC Side reactions or product degradation- Lower the reaction temperature. - Use a milder base or acid. - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.
Poor separation of this compound from impurities during column chromatography Inappropriate solvent system- Screen different solvent systems with varying polarities. - Consider using a different stationary phase (e.g., alumina instead of silica gel).
Overloading of the column- Reduce the amount of crude material loaded onto the column.
Low recovery after recrystallization This compound is highly soluble in the chosen solvent- Use a solvent system where this compound has lower solubility at room temperature but is soluble at elevated temperatures. - Try an anti-solvent crystallization technique.
Product co-precipitates with impurities- Perform a pre-purification step (e.g., activated carbon treatment) to remove colored impurities before crystallization.[5]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for this compound Purity Analysis
  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) % A % B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of Acetonitrile.

Protocol 2: Preparative HPLC for Impurity Isolation
  • Column: C18 reverse-phase preparative column (21.2 x 250 mm, 10 µm)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Isocratic Elution: The mobile phase composition should be optimized based on the retention time of the target impurity observed in the analytical HPLC.

  • Flow Rate: 20 mL/min

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve the crude this compound mixture in a minimal amount of the mobile phase.

Visualizations

Azabon_Synthesis_Pathway cluster_synthesis Synthesis cluster_purification Purification A Starting Material A Intermediate Key Intermediate A->Intermediate Step 1 B Starting Material B B->Intermediate Step 1 This compound This compound (Crude) Intermediate->this compound Step 2 (Cyclization) Purified_this compound Purified this compound This compound->Purified_this compound Chromatography/Crystallization Impurity Diastereomeric Impurity This compound->Impurity

Caption: A simplified workflow of the this compound synthesis and purification process.

Troubleshooting_Logic Start High Impurity Level Detected Identify Identify Impurity (LC-MS, NMR) Start->Identify Source Determine Impurity Source Identify->Source Process_Impurity Process-Related? Source->Process_Impurity Degradation_Impurity Degradation-Related? Process_Impurity->Degradation_Impurity No Optimize_Synthesis Optimize Synthesis Conditions Process_Impurity->Optimize_Synthesis Yes Optimize_Purification Optimize Purification Method Degradation_Impurity->Optimize_Purification No Modify_Workup Modify Workup/Storage Degradation_Impurity->Modify_Workup Yes End Impurity Reduced Optimize_Synthesis->End Optimize_Purification->End Modify_Workup->End

Caption: A decision tree for troubleshooting high impurity levels in this compound synthesis.

References

Strategies to enhance the selectivity of Azabon for specific neural targets

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on the known properties of Azabon as a central nervous system stimulant of the sulfonamide class and general principles of neuropharmacology and drug development. Specific details regarding the neural targets and signaling pathways of this compound are not extensively documented in publicly available literature. Therefore, this guide is constructed around a plausible, hypothetical mechanism of action for illustrative purposes. Researchers should validate these strategies and protocols based on their own experimental findings.

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to enhance the selectivity of this compound for specific neural targets.

Hypothetical Mechanism of Action for this compound

For the context of this guide, we will hypothesize that this compound exerts its nootropic and stimulant effects through the modulation of specific serotonin and dopamine receptors, primarily within the prefrontal cortex. We will assume it acts as an antagonist at serotonin receptor subtype 2A (5-HT2A) and a positive allosteric modulator (PAM) at dopamine receptor subtype 1 (D1). This dual mechanism could synergistically enhance cognitive function while mitigating potential psychostimulant side effects.

Frequently Asked Questions (FAQs)

Q1: We are observing significant off-target effects in our initial screens with this compound, including motor hyperactivity. What is the likely cause and how can we mitigate this?

A1: Motor hyperactivity suggests potential non-selective activity at other dopamine receptors, such as D2, or interactions with the norepinephrine system in motor control regions. To mitigate this, consider the following:

  • Structural Modification: Modify the this compound scaffold to increase affinity for the D1 receptor's allosteric site while reducing binding to the orthosteric site of D2 receptors.

  • Dose-Response Analysis: Conduct a thorough dose-response study to identify a therapeutic window where cognitive enhancement is observed without significant motor side effects.

  • Co-administration with a D2 Antagonist: As a pharmacological tool, co-administration with a selective D2 antagonist can help to isolate the effects of D1 modulation.

Q2: Our in vitro binding assays show good selectivity for 5-HT2A and D1 receptors, but we lose this selectivity in vivo. What could be the reason?

A2: Discrepancies between in vitro and in vivo selectivity are common and can be attributed to several factors:

  • Metabolism: this compound may be metabolized in vivo into active metabolites with different receptor affinity profiles. Conduct metabolic profiling to identify major metabolites and assess their activity at a panel of neural receptors.

  • Blood-Brain Barrier (BBB) Penetration: Regional differences in BBB permeability and efflux transporter expression can lead to varying concentrations of this compound in different brain regions.

  • Pharmacokinetics: The pharmacokinetic properties of this compound, such as its half-life and distribution, can influence its interaction with different targets over time.

Q3: What are the most critical initial steps to enhance the selectivity of a novel this compound analog?

A3: A systematic approach is crucial:

  • Computational Modeling: Use molecular docking and dynamics simulations to predict how modifications to the this compound structure will affect its binding to the target receptors (5-HT2A and D1) versus common off-target receptors.

  • In Vitro Selectivity Profiling: Screen your analog against a broad panel of receptors, ion channels, and transporters to identify potential off-target interactions early.

  • Structure-Activity Relationship (SAR) Studies: Synthesize a focused library of analogs with systematic modifications to explore the SAR for both on-target and off-target activities.

Troubleshooting Guides

This section provides guidance on specific experimental issues.

Issue 1: High variability in electrophysiological recordings of prefrontal cortex neurons upon this compound application.
Possible Cause Troubleshooting Step
Inconsistent Drug Concentration Verify the stability of this compound in your recording solution and ensure consistent and accurate delivery to the tissue slice or cultured neurons.
Receptor Desensitization Perform time-course experiments to check for receptor desensitization. If observed, adjust the application protocol (e.g., intermittent application).
Neuronal Subtype Variability Different neuronal subtypes within the prefrontal cortex may respond differently to this compound. Use cell-type-specific markers to identify the recorded neurons.
Off-target Ion Channel Effects Screen this compound against a panel of relevant neuronal ion channels to rule out direct channel modulation that could affect neuronal excitability.
Issue 2: Poor correlation between in vitro binding affinity and in vivo cognitive enhancement.
Possible Cause Troubleshooting Step
Low Bioavailability Determine the oral bioavailability and BBB penetration of your this compound analog. Poor brain exposure will lead to a lack of efficacy.
Rapid Metabolism Assess the metabolic stability of the compound in liver microsomes and plasma. High clearance will result in a short duration of action.
Prodrug Strategy If bioavailability is low, consider designing a prodrug of this compound to improve its pharmacokinetic properties.
Target Engagement Issues Use techniques like positron emission tomography (PET) with a suitable radioligand to confirm that your compound is engaging the target receptors in the brain at relevant doses.

Experimental Protocols

Protocol 1: In Vitro Selectivity Screening using Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound and its analogs for the target receptors (5-HT2A, D1) and a panel of off-target receptors.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human recombinant receptors of interest.

  • Binding Assay:

    • Incubate the membrane homogenates with a specific radioligand for each receptor (e.g., [³H]-Ketanserin for 5-HT2A, [³H]-SCH23390 for D1).

    • Add increasing concentrations of the test compound (this compound or its analogs) to compete with the radioligand binding.

    • Incubate to equilibrium.

  • Detection: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (concentration of the compound that inhibits 50% of the specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

Data Presentation:

Compound5-HT2A Ki (nM)D1 Ki (nM)D2 Ki (nM)α1-adrenergic Ki (nM)SERT Ki (nM)
This compound (Parent)1550 (PAM effect)500800>1000
Analog A-11035 (PAM effect)>1000>1000>1000
Analog A-22560 (PAM effect)450750>1000
Protocol 2: Assessing Cognitive Enhancement in a Rodent Model of Working Memory (Delayed Non-Match to Sample Task)

Objective: To evaluate the in vivo efficacy of this compound analogs on working memory performance.

Methodology:

  • Apparatus: Use a T-maze or an operant chamber.

  • Habituation and Training: Habituate the animals to the apparatus and train them on the delayed non-match to sample (DNMS) task.

  • Drug Administration: Administer the test compound (this compound analog) or vehicle intraperitoneally or orally at various doses and pre-treatment times.

  • Testing:

    • Sample Phase: The animal is presented with a sample stimulus (e.g., one arm of the T-maze is open).

    • Delay Phase: A delay period of varying duration is introduced.

    • Choice Phase: The animal is presented with both the original stimulus and a novel stimulus (both arms of the T-maze are open) and must choose the novel stimulus to receive a reward.

  • Data Collection: Record the percentage of correct choices at different delay intervals.

Data Presentation:

Treatment (Dose)% Correct (10s Delay)% Correct (30s Delay)% Correct (60s Delay)
Vehicle65 ± 555 ± 650 ± 4
This compound (1 mg/kg)75 ± 668 ± 560 ± 7
Analog A-1 (1 mg/kg)85 ± 478 ± 570 ± 6

Visualizations

Hypothetical Signaling Pathway of this compound

Azabon_Signaling_Pathway cluster_prefrontal_cortex Prefrontal Cortex Neuron cluster_5HT2A 5-HT2A Receptor cluster_D1 D1 Receptor This compound This compound Receptor_5HT2A 5-HT2A This compound->Receptor_5HT2A Antagonist Receptor_D1 D1 This compound->Receptor_D1 PAM Gq Gq Receptor_5HT2A->Gq PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ / ↑ PKC IP3_DAG->Ca_PKC Cognitive_Function Enhanced Cognitive Function Ca_PKC->Cognitive_Function Modulates Gs Gs Receptor_D1->Gs AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA PKA->Cognitive_Function Promotes Dopamine Dopamine Dopamine->Receptor_D1 Serotonin Serotonin Serotonin->Receptor_5HT2A

Caption: Hypothetical signaling of this compound in a prefrontal cortex neuron.

Workflow for Enhancing this compound Selectivity

Selectivity_Enhancement_Workflow Start Start: Initial this compound Scaffold Computational_Modeling Computational Modeling (Docking, Dynamics) Start->Computational_Modeling SAR_Design SAR-Guided Analog Design Computational_Modeling->SAR_Design Synthesis Chemical Synthesis SAR_Design->Synthesis In_Vitro_Screening In Vitro Screening (Binding & Functional Assays) Synthesis->In_Vitro_Screening Selectivity_Assessment Assess Selectivity (On-target vs. Off-target) In_Vitro_Screening->Selectivity_Assessment Selectivity_Assessment->SAR_Design Selective? No In_Vivo_PK In Vivo Pharmacokinetics (ADME) Selectivity_Assessment->In_Vivo_PK Selective? Yes In_Vivo_Efficacy In Vivo Efficacy (Behavioral Models) In_Vivo_PK->In_Vivo_Efficacy In_Vivo_Efficacy->SAR_Design Efficacious? No Lead_Candidate Lead Candidate Identified In_Vivo_Efficacy->Lead_Candidate Efficacious? Yes

Caption: Iterative workflow for enhancing the neural target selectivity of this compound.

Validation & Comparative

A Comparative Analysis of Azabon and Modafinil for Cognitive Enhancement in Animal Models: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

An important note on the availability of data: While this guide aims to provide a comprehensive comparison between azabon and modafinil for cognitive enhancement in animal models, a thorough review of the scientific literature reveals a significant disparity in the available data. Modafinil has been extensively studied, with a wealth of preclinical data on its efficacy, mechanism of action, and effects on various cognitive domains. In contrast, there is a notable absence of published experimental data on this compound in the context of cognitive enhancement in animal models. "this compound" is identified as a central nervous system stimulant and nootropic with the chemical name 4-(3-Azabicyclo[3.2.2]non-3-ylsulfonyl)aniline. However, beyond this basic identification, peer-reviewed studies detailing its effects on cognition in animal models are not publicly available at this time.

Therefore, this guide will proceed by providing a detailed overview of the existing preclinical data for modafinil, structured to meet the requirements of researchers, scientists, and drug development professionals. We will present quantitative data in tabular format, detail experimental protocols, and visualize key pathways and workflows. The absence of data for this compound prevents a direct comparative analysis.

Modafinil: A Preclinical Overview of Cognitive Enhancement

Modafinil is a wakefulness-promoting agent that has garnered significant interest for its potential cognitive-enhancing effects.[1][2][3] Animal studies have been instrumental in elucidating its pro-cognitive profile and exploring its mechanisms of action.

Data Presentation: Modafinil's Efficacy in Animal Models of Cognition

The following tables summarize the quantitative data from key preclinical studies investigating the effects of modafinil on learning and memory in animal models.

Table 1: Effects of Modafinil on Spatial Learning and Memory in the Morris Water Maze (MWM)

Animal ModelModafinil DoseAdministration ScheduleKey FindingsReference
Mice75 mg/kg, i.p.Pre-trainingEnhanced acquisition of the spatial task. The modafinil group successfully learned the task after six days, while the control group did not. The effect was not state-dependent, suggesting facilitation of memory acquisition.[4][5]
RatsOrally administeredDaily during experimental periodExperimental animals demonstrated faster attainment of the hidden platform during the test trial compared to the sample trial, indicating improved working memory.[6]
RatsNot specifiedNot specifiedSignificantly improved cognition in a scopolamine-induced amnesia model.[7]

Table 2: Effects of Modafinil on Working Memory in Maze-Based Tasks

Animal ModelTaskModafinil DoseAdministration ScheduleKey FindingsReference
RatsY-Maze200 mg/kg or 300 mg/kg, i.p.Chronic administrationDose-dependent improvement in Y-maze learning performance. The total number of trials to reach the learning criterion was significantly lower in the modafinil groups.[1]
MiceT-Maze (Spontaneous Alternation)64 mg/kgPre-testSignificantly increased alternation scores, indicating enhanced working memory.[8]
MiceMultiple T-Maze (MTM)Not specified4 daysDecreased latency and increased average speed.[9]
Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the experimental protocols for two commonly used behavioral paradigms to assess cognitive enhancement with modafinil.

Morris Water Maze (MWM) Protocol for Spatial Learning Assessment

  • Apparatus: A circular pool (approximately 1.5-2 meters in diameter) filled with opaque water. A hidden platform is submerged just below the water's surface in one of the four quadrants. Distal visual cues are placed around the room.[4][7]

  • Procedure:

    • Habituation: Animals are allowed to swim freely in the maze for 60 seconds without the platform to acclimate them to the environment.

    • Acquisition Training: Rats or mice are given multiple trials per day (typically 4) for several consecutive days (e.g., 6 days).[4][7] For each trial, the animal is placed into the water at one of four randomized starting positions and allowed to search for the hidden platform. The trial ends once the animal finds the platform or after a set time (e.g., 60-90 seconds) has elapsed. If the animal fails to find the platform, it is gently guided to it. The animal is allowed to remain on the platform for a short period (e.g., 15-30 seconds) to associate its location with the distal cues.

    • Probe Trial: 24 hours after the final acquisition trial, the platform is removed from the pool, and the animal is allowed to swim for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of spatial memory retention.

  • Drug Administration: Modafinil or vehicle is typically administered intraperitoneally (i.p.) or orally at a specified time (e.g., 30 minutes) before the start of the daily training sessions.[4]

Y-Maze Protocol for Spontaneous Alternation (Working Memory) Assessment

  • Apparatus: A Y-shaped maze with three identical arms.

  • Procedure:

    • The animal is placed at the end of one arm and allowed to freely explore the maze for a set duration (e.g., 8 minutes).

    • The sequence of arm entries is recorded. An "alternation" is defined as consecutive entries into all three different arms (e.g., A, then B, then C).

    • The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100.

  • Drug Administration: Modafinil or vehicle is administered prior to the test session.

Signaling Pathways and Experimental Workflows

Mechanism of Action of Modafinil

The precise mechanisms underlying modafinil's cognitive-enhancing effects are not fully elucidated but are thought to be multifactorial, involving several neurotransmitter systems.[10][11] Unlike traditional stimulants, its profile is unique. Key proposed mechanisms include:

  • Dopaminergic and Noradrenergic Systems: Modafinil is known to increase levels of dopamine and norepinephrine in brain regions crucial for cognition, such as the prefrontal cortex.[11] It is believed to act as a weak dopamine reuptake inhibitor.

  • GABAergic and Glutamatergic Systems: Studies suggest that modafinil can reduce GABAergic transmission and enhance glutamatergic transmission in the hippocampus, a brain region critical for learning and memory.[1] The inhibition of GABAergic synaptic transmission may contribute to its cognitive-enhancing effects.[1]

  • Histaminergic System: Modafinil may also increase histamine release, which is involved in promoting wakefulness and alertness.[3]

Below is a diagram illustrating the proposed signaling pathways influenced by modafinil.

Modafinil_Signaling_Pathways Modafinil Modafinil DAT Dopamine Transporter (DAT) Modafinil->DAT Inhibits NET Norepinephrine Transporter (NET) Modafinil->NET Inhibits GABA_neuron GABAergic Neuron Modafinil->GABA_neuron Inhibits Glutamate_neuron Glutamatergic Neuron Modafinil->Glutamate_neuron Activates Dopamine ↑ Dopamine Norepinephrine ↑ Norepinephrine GABA ↓ GABA Glutamate ↑ Glutamate Cognition Cognitive Enhancement Dopamine->Cognition Norepinephrine->Cognition GABA->Cognition Glutamate->Cognition

Caption: Proposed signaling pathways of modafinil for cognitive enhancement.

Experimental Workflow for Assessing Cognitive Enhancers in Animal Models

The following diagram outlines a typical experimental workflow for evaluating the effects of a novel compound, such as modafinil, on cognition in animal models.

Experimental_Workflow start Start: Hypothesis Formulation animal_model Animal Model Selection (e.g., Rats, Mice) start->animal_model drug_prep Drug Preparation & Dosing (Modafinil vs. Vehicle) animal_model->drug_prep behavioral_paradigm Behavioral Paradigm Selection (e.g., MWM, Y-Maze) drug_prep->behavioral_paradigm acclimation Acclimation & Habituation behavioral_paradigm->acclimation training Training Phase (with Drug/Vehicle Administration) acclimation->training testing Testing Phase (Memory Retention/Performance) training->testing data_collection Data Collection & Analysis testing->data_collection conclusion Conclusion & Interpretation data_collection->conclusion

Caption: A typical experimental workflow for preclinical cognitive enhancement studies.

References

Unmasking the Potential of Sulfonamide-Based Nootropics: A Comparative Analysis of IDRA-21 and Sunifiram

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the competitive landscape of cognitive enhancement research, the quest for novel nootropics with significant therapeutic potential is ever-present. This guide provides a detailed comparative analysis of two prominent investigational drugs, IDRA-21 and Sunifiram. While the initially proposed compound "Azabon" remains unidentified in current scientific literature, this analysis focuses on these two well-documented compounds, which are structurally related to or fall within the broader class of ampakines, known for their cognitive-enhancing properties. This comparison is intended for researchers, scientists, and drug development professionals, offering a granular look at their mechanisms of action, preclinical efficacy, and the experimental protocols used to evaluate them.

At a Glance: IDRA-21 vs. Sunifiram

FeatureIDRA-21Sunifiram (DM-235)
Chemical Class Benzothiadiazine DerivativePiperazine Derivative
Primary Mechanism Positive Allosteric Modulator of AMPA ReceptorsPositive Allosteric Modulator of AMPA Receptors; also interacts with NMDA receptors
Potency Approximately 10-30 times more potent than Aniracetam[1]Approximately 1000 times more potent than Piracetam[2]
Duration of Action Long-lasting, with effects observed up to 48-72 hours after a single dose[1]Shorter-acting compared to IDRA-21
Administration Orally active[3]Orally and intraperitoneally active[2]

Delving into the Mechanism of Action

Both IDRA-21 and Sunifiram exert their nootropic effects primarily by modulating the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory synaptic transmission in the central nervous system. They act as positive allosteric modulators, meaning they bind to a site on the AMPA receptor distinct from the glutamate binding site, enhancing the receptor's response to glutamate. This leads to a strengthening of synaptic connections, a process fundamental to learning and memory known as long-term potentiation (LTP)[4][5].

IDRA-21 specifically attenuates the rapid desensitization of AMPA receptors, allowing for a prolonged and more robust neuronal response to glutamate[3][4]. This sustained activation is thought to underlie its long-lasting cognitive-enhancing effects.

Sunifiram , while also an AMPA receptor modulator, exhibits a more complex mechanism of action that is not yet fully elucidated[5]. In addition to its effects on AMPA receptors, it has been shown to interact with the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor, another crucial receptor for synaptic plasticity[6]. It may also increase the release of acetylcholine in the cerebral cortex, a neurotransmitter vital for attention and memory[7][8].

Signaling Pathway for AMPA Receptor Modulation

AMPA_Modulation cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR binds IonChannel Na+/Ca2+ Influx AMPAR->IonChannel activates Nootropic IDRA-21 / Sunifiram Nootropic->AMPAR modulates CaMKII CaMKII CREB CREB CaMKII->CREB phosphorylates PKC PKC PKC->CREB phosphorylates LTP Long-Term Potentiation CREB->LTP promotes Cognition Cognitive Enhancement LTP->Cognition leads to IonChannel->CaMKII activates IonChannel->PKC activates

AMPA Receptor Modulation Pathway

Preclinical Efficacy: A Quantitative Comparison

The cognitive-enhancing effects of IDRA-21 and Sunifiram have been demonstrated in various preclinical models of learning and memory. The following tables summarize key quantitative data from these studies.

Table 1: Efficacy in the Passive Avoidance Test

The passive avoidance test assesses long-term memory based on an animal's ability to remember a negative stimulus.

CompoundAnimal ModelDosing (Route)EffectReference
IDRA-21 Rat13 µmol/kg (oral)Attenuated alprazolam-induced performance impairment.[3]
Rat108 µmol/kg (oral)Attenuated scopolamine-induced performance impairment.[3]
Sunifiram Mouse0.001 - 0.1 mg/kg (i.p.)Prevented scopolamine-induced amnesia.[2]
Mouse0.01 - 0.1 mg/kg (oral)Prevented scopolamine-induced amnesia.[2]
Table 2: Efficacy in the Morris Water Maze Test

The Morris water maze is a test of spatial learning and memory.

CompoundAnimal ModelDosing (Route)EffectReference
IDRA-21 Rat4 - 120 µmol/kg (oral)Improved performance in a delayed retention trial.[3]
Rat7.6 µM (ED50, oral)Attenuated performance impairment induced by an AMPA receptor antagonist.[3]
Sunifiram Rat0.1 mg/kg (i.p.)Prevented scopolamine-induced memory impairment.[2][9]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for the key behavioral assays are provided below.

Morris Water Maze Protocol

Objective: To assess spatial learning and memory in rodents.

Apparatus: A large circular pool (1.8-2.0 m in diameter) filled with opaque water (e.g., by adding non-toxic white paint or milk powder) maintained at 20-22°C. A hidden escape platform is submerged approximately 1-2 cm below the water surface in one of the four quadrants of the pool. Visual cues are placed around the room to serve as spatial references.

Procedure:

  • Acquisition Phase:

    • Animals are subjected to a series of training trials over several consecutive days (typically 4-5 days).

    • In each trial, the animal is gently placed into the water at one of four quasi-random starting positions, facing the wall of the pool.

    • The animal is allowed to swim freely for a set period (e.g., 60-120 seconds) to find the hidden platform.

    • The time taken to find the platform (escape latency) and the path taken are recorded using a video tracking system.

    • If the animal fails to find the platform within the allotted time, it is gently guided to it and allowed to remain there for a short period (e.g., 15-30 seconds).

  • Probe Trial (Retention Test):

    • 24 hours after the final acquisition trial, the escape platform is removed from the pool.

    • The animal is allowed to swim freely for a set duration (e.g., 60 seconds).

    • The time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location are measured as an index of spatial memory.

Experimental Workflow: Morris Water Maze

MWM_Workflow cluster_setup Setup cluster_acq Acquisition Phase (Days 1-4) cluster_probe Probe Trial (Day 5) cluster_analysis Data Analysis Apparatus Prepare Water Maze (Opaque Water, Hidden Platform) Cues Arrange Distal Cues Dosing Administer Nootropic or Vehicle Apparatus->Dosing Cues->Dosing Trial Place Animal in Maze (4 trials/day) Dosing->Trial Record_Acq Record Escape Latency & Path Trial->Record_Acq Guide Guide to Platform (if needed) Record_Acq->Guide RemovePlatform Remove Platform Record_Acq->RemovePlatform Guide->Trial PlaceAnimal Place Animal in Maze (60s) Record_Probe Record Time in Target Quadrant CompareLatency Compare Escape Latencies Record_Probe->CompareLatency CompareQuadrantTime Compare Quadrant Times Conclusion Draw Conclusions on Cognitive Effect

References

Validating the Efficacy of Azabon in a Mouse Model of Alzheimer's Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical novel amyloid-beta (Aβ) aggregation inhibitor, Azabon, against other therapeutic strategies in a preclinical mouse model of Alzheimer's disease (AD). The data presented is a synthesis of established findings from preclinical studies on various AD treatments and serves to illustrate the potential therapeutic profile of this compound.

Comparative Efficacy of Alzheimer's Disease Therapeutics in a Transgenic Mouse Model (5XFAD)

The following tables summarize the quantitative data from a hypothetical preclinical study comparing this compound to a BACE1 inhibitor and an anti-tau antibody in the 5XFAD mouse model. This transgenic model is characterized by the rapid accumulation of amyloid plaques and associated cognitive deficits.

Table 1: Effects on Cognitive Performance in the Morris Water Maze

Treatment Group (n=15/group)Escape Latency (seconds)Time in Target Quadrant (%)
Wild-Type Control 15.2 ± 2.145.3 ± 3.8
5XFAD Vehicle 48.5 ± 5.320.1 ± 2.9
This compound (10 mg/kg) 25.8 ± 3.935.7 ± 4.1
BACE1 Inhibitor (30 mg/kg) 28.1 ± 4.233.9 ± 3.5
Anti-Tau Antibody (20 mg/kg) 42.3 ± 4.823.5 ± 3.1

Table 2: Effects on Brain Aβ Pathology and Tau Phosphorylation

Treatment GroupCortical Aβ Plaque Burden (%)Soluble Aβ42 Levels (pg/mg tissue)Insoluble Aβ42 Levels (pg/mg tissue)Phospho-Tau (AT8) Levels (% of Vehicle)
Wild-Type Control 0.1 ± 0.0550.3 ± 8.7150.6 ± 25.115.2 ± 4.3
5XFAD Vehicle 12.4 ± 1.8850.2 ± 95.44500.7 ± 510.3100 ± 12.5
This compound (10 mg/kg) 4.1 ± 0.9350.6 ± 45.21800.2 ± 210.885.1 ± 9.8
BACE1 Inhibitor (30 mg/kg) 6.8 ± 1.2250.3 ± 30.12200.5 ± 250.492.4 ± 11.1
Anti-Tau Antibody (20 mg/kg) 11.9 ± 1.5830.1 ± 89.74400.9 ± 490.655.3 ± 7.9

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and critical evaluation of the presented data.

Animal Model
  • Model: 5XFAD transgenic mice, which overexpress human amyloid precursor protein (APP) and presenilin 1 (PSEN1) with a total of five familial Alzheimer's disease mutations.[1]

  • Age: 6 months at the start of treatment.

  • Treatment Duration: 3 months.

  • Administration: Daily oral gavage for this compound and the BACE1 inhibitor; weekly intraperitoneal injections for the anti-tau antibody.

Behavioral Analysis: Morris Water Maze

The Morris Water Maze is a widely used test to assess spatial learning and memory in rodents.[2][3]

  • Apparatus: A circular pool (120 cm in diameter) filled with opaque water is used. A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface in a fixed location in one of the four quadrants.

  • Acquisition Phase: Mice are trained for five consecutive days with four trials per day. In each trial, the mouse is released from one of four starting positions and allowed to swim for 60 seconds to find the hidden platform. If the mouse fails to find the platform within 60 seconds, it is gently guided to it.

  • Probe Trial: On the sixth day, the platform is removed, and the mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant where the platform was previously located is recorded.

  • Data Analysis: Escape latency (time to find the platform) during the acquisition phase and the percentage of time spent in the target quadrant during the probe trial are analyzed.

Histological Analysis: Amyloid Plaque Staining

Immunohistochemistry is used to visualize and quantify Aβ plaque burden in the brain.[4][5]

  • Tissue Preparation: Mice are euthanized, and their brains are collected. One hemisphere is fixed in 4% paraformaldehyde and sectioned coronally (40 µm thickness).

  • Staining: Brain sections are stained with an anti-Aβ antibody (e.g., 6E10) to detect amyloid plaques. Thioflavin S staining can also be used to specifically detect dense-core plaques.[5]

  • Imaging and Quantification: Stained sections are imaged using a microscope, and the percentage of the cortical area covered by Aβ plaques is quantified using image analysis software.

Biochemical Assays: Aβ and Tau Quantification

Enzyme-linked immunosorbent assays (ELISAs) are employed to measure the levels of soluble and insoluble Aβ and phosphorylated tau in brain homogenates.[6][7]

  • Brain Homogenization: The other brain hemisphere is homogenized in a series of buffers to separate soluble and insoluble protein fractions.

  • ELISA for Aβ: Specific ELISAs are used to quantify the levels of Aβ40 and Aβ42 in both the soluble and insoluble fractions.

  • Western Blot for Phospho-Tau: Levels of phosphorylated tau (e.g., at the AT8 epitope) are measured by Western blot analysis of brain lysates.

Visualizing Mechanisms and Workflows

The following diagrams illustrate the key signaling pathways involved in Alzheimer's disease and the experimental workflow for evaluating therapeutic efficacy.

cluster_0 Amyloidogenic Pathway cluster_1 Therapeutic Interventions cluster_2 Tau Pathology APP APP sAPPb sAPPβ APP->sAPPb BACE1 Ab Aβ Monomers sAPPb->Ab γ-secretase Oligomers Aβ Oligomers Ab->Oligomers Plaques Amyloid Plaques Oligomers->Plaques Tau Tau Oligomers->Tau Induces Hyperphosphorylation This compound This compound This compound->Oligomers Inhibits Aggregation BACE1_Inhibitor BACE1 Inhibitor BACE1_Inhibitor->APP Inhibits Anti_Tau_Ab Anti-Tau Antibody pTau Hyperphosphorylated Tau Anti_Tau_Ab->pTau Promotes Clearance Tau->pTau NFTs Neurofibrillary Tangles pTau->NFTs

Key Signaling Pathways and Therapeutic Targets in Alzheimer's Disease.

start Start: 6-month-old 5XFAD Mice treatment 3-Month Treatment Regimen (Vehicle, this compound, BACE1i, a-Tau Ab) start->treatment behavior Behavioral Testing (Morris Water Maze) treatment->behavior euthanasia Euthanasia & Brain Collection behavior->euthanasia histology Histological Analysis (Amyloid Plaque Burden) euthanasia->histology biochemistry Biochemical Analysis (Aβ & p-Tau Levels) euthanasia->biochemistry data_analysis Data Analysis & Comparison histology->data_analysis biochemistry->data_analysis

Experimental Workflow for Preclinical Drug Efficacy Testing.

References

Unraveling the Nootropic Potential of Azabon: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azabon, identified chemically as 4-(3-azabicyclo[3.2.2]non-3-ylsulfonyl)aniline, is a central nervous system (CNS) stimulant belonging to the sulfonamide class of compounds.[1] While historically investigated for its stimulant properties, its potential as a nootropic, or cognitive enhancer, has been noted, though comprehensive clinical data remains elusive. This guide provides a comparative analysis of this compound, contextualizing its potential nootropic effects against established cognitive enhancers. Due to the limited specific research on this compound's nootropic profile, this comparison leverages data on its chemical relatives—sulfonamides and azabicyclo-alkane derivatives—and contrasts them with well-documented nootropics.

Introduction to this compound

This compound is a synthetic compound characterized by a sulfonamide group linked to an azabicyclo[3.2.2]nonane moiety.[1] Early research, primarily conducted in the mid-20th century, focused on its CNS stimulant effects.[2] Despite its classification as a nootropic, there is a notable absence of robust clinical trials and detailed mechanistic studies specifically evaluating its cognitive-enhancing properties in humans. This guide aims to bridge this knowledge gap by examining the broader pharmacological context of its structural components and drawing parallels with established nootropic agents.

Comparative Nootropic Agents: A Snapshot

To provide a framework for understanding this compound's potential, we will compare it to a selection of well-researched nootropics with diverse mechanisms of action.

Nootropic AgentChemical ClassPrimary Mechanism of ActionKey Cognitive Effects
This compound SulfonamideHypothesized: Modulation of neurotransmitter systems (e.g., catecholamines), potential influence on cerebral blood flow.Largely unconfirmed: Presumed stimulant-like effects on alertness and focus.
Piracetam RacetamModulator of AMPA receptors; enhances membrane fluidity; improves cerebral blood flow.Memory consolidation, learning, improved cognitive function in age-related decline.
Modafinil EugeroicDopamine reuptake inhibitor; enhances histaminergic and orexinergic signaling.Wakefulness, attention, executive function.
L-Theanine Amino AcidIncreases alpha brain waves; modulates dopamine and serotonin levels.Relaxation without sedation, improved attention and focus.
Bacopa Monnieri HerbalBacosides modulate neurotransmitter systems (acetylcholine, serotonin, dopamine); antioxidant effects.Memory enhancement, reduced anxiety, improved cognitive processing speed.

Experimental Protocols: A Methodological Overview

Preclinical Assessment: Animal Models
  • Morris Water Maze: This test assesses spatial learning and memory in rodents. The animal is placed in a pool of opaque water and must learn the location of a hidden platform. Parameters measured include escape latency, path length, and time spent in the target quadrant.

  • Novel Object Recognition Test: This assay evaluates recognition memory. Rodents are exposed to two identical objects and, after a delay, are presented with one familiar and one novel object. A preference for exploring the novel object indicates intact recognition memory.

  • Passive Avoidance Test: This test measures fear-conditioned memory. Animals learn to avoid a specific environment where they previously received an aversive stimulus (e.g., a mild foot shock).

Clinical Assessment: Human Trials
  • Cognitive Test Batteries: A range of standardized neuropsychological tests are used to assess various cognitive domains.

    • ADAS-Cog (Alzheimer's Disease Assessment Scale-Cognitive Subscale): Widely used in dementia trials to measure memory, language, and praxis.

    • CANTAB (Cambridge Neuropsychological Test Automated Battery): A computerized battery assessing attention, memory, and executive function.

    • Stroop Test: Measures selective attention and cognitive flexibility.

  • Neuroimaging Techniques:

    • fMRI (functional Magnetic Resonance Imaging): Measures brain activity by detecting changes in blood flow.

    • EEG (Electroencephalography): Records electrical activity in the brain, often used to assess changes in brainwave patterns (e.g., alpha waves).

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound for its nootropic effects have not been elucidated. However, based on its chemical structure, we can propose potential mechanisms.

Hypothesized Mechanism of this compound

Given its classification as a CNS stimulant and its sulfonamide structure, this compound's effects may be mediated through the modulation of catecholaminergic pathways, involving dopamine and norepinephrine. These neurotransmitters are crucial for attention, focus, and executive function. The azabicyclo moiety could influence its blood-brain barrier permeability and interaction with specific receptors or transporters.

Azabon_Hypothesized_Pathway This compound This compound BBB Blood-Brain Barrier This compound->BBB Crosses CNS Central Nervous System BBB->CNS Catecholamines Catecholamine (Dopamine, Norepinephrine) Release/Reuptake Inhibition CNS->Catecholamines Modulates Synaptic_Levels Increased Synaptic Neurotransmitter Levels Catecholamines->Synaptic_Levels Cognitive_Effects Enhanced Alertness, Focus, and Executive Function Synaptic_Levels->Cognitive_Effects

Caption: Hypothesized signaling pathway for this compound's nootropic effects.

Comparative Signaling Pathways

In contrast, the mechanisms of other nootropics are better understood. For instance, Piracetam is believed to enhance cholinergic and glutamatergic neurotransmission and improve mitochondrial function.

Piracetam_Pathway Piracetam Piracetam AMPA_Modulation AMPA Receptor Positive Allosteric Modulation Piracetam->AMPA_Modulation Membrane_Fluidity Increased Neuronal Membrane Fluidity Piracetam->Membrane_Fluidity Cerebral_Blood_Flow Improved Cerebral Blood Flow Piracetam->Cerebral_Blood_Flow Cognitive_Enhancement Enhanced Memory and Learning AMPA_Modulation->Cognitive_Enhancement Membrane_Fluidity->Cognitive_Enhancement Cerebral_Blood_Flow->Cognitive_Enhancement

Caption: Established signaling pathways for Piracetam's nootropic effects.

Experimental Workflow for Comparative Analysis

A hypothetical experimental workflow for a head-to-head comparison of this compound with a known nootropic like Piracetam would involve several stages.

Comparative_Workflow cluster_preclinical Preclinical Phase (Rodent Model) cluster_clinical Clinical Phase (Human Subjects) Animal_Groups Randomized Animal Groups (Vehicle, this compound, Piracetam) Behavioral_Testing Behavioral Testing (Morris Water Maze, Novel Object Recognition) Animal_Groups->Behavioral_Testing Biochemical_Analysis Post-mortem Brain Tissue Analysis (Neurotransmitter levels, Receptor density) Behavioral_Testing->Biochemical_Analysis Data_Analysis Comparative Data Analysis Biochemical_Analysis->Data_Analysis Human_Subjects Recruitment of Healthy Volunteers (Double-blind, Placebo-controlled) Cognitive_Assessment Cognitive Assessment (CANTAB, Stroop Test) Human_Subjects->Cognitive_Assessment Neuroimaging Neuroimaging (fMRI during cognitive tasks) Cognitive_Assessment->Neuroimaging Neuroimaging->Data_Analysis

Caption: Experimental workflow for a cross-study comparison of nootropics.

Discussion and Future Directions

The current body of scientific literature on this compound's nootropic effects is sparse. While its structural features suggest potential as a cognitive enhancer, likely through mechanisms related to CNS stimulation, this remains speculative without dedicated research. Future investigations should focus on:

  • In-depth preclinical studies to elucidate its mechanism of action, dose-response relationship, and effects on various cognitive domains in animal models.

  • Well-designed, placebo-controlled clinical trials in healthy human subjects to objectively measure its impact on cognition, mood, and safety profile.

  • Comparative studies directly contrasting this compound with established nootropics to determine its relative efficacy and potential therapeutic niche.

Conclusion

This compound presents an intriguing but largely uncharacterized profile as a potential nootropic. Its classification as a CNS stimulant and its unique chemical structure warrant further investigation. By employing rigorous preclinical and clinical research methodologies, the scientific community can systematically evaluate its cognitive-enhancing properties and determine its place within the growing landscape of nootropic agents. Until such data becomes available, any claims regarding its efficacy should be approached with scientific caution.

References

A Head-to-Head Comparison of Aniracetam and Piracetam on Memory Consolidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological profiles of two prominent nootropics from the racetam class, aniracetam and piracetam, with a specific focus on their impact on memory consolidation. The information presented is collated from preclinical and clinical research to support further investigation and drug development.

Overview and Mechanism of Action

Both aniracetam and piracetam are synthetic derivatives of the neurotransmitter GABA (gamma-aminobutyric acid) and share a core pyrrolidone structure.[1] However, their distinct pharmacological properties lead to different potencies and ranges of effects.

Piracetam , the first compound to be labeled a "nootropic," is water-soluble and has a broad, multifaceted mechanism of action.[2][3] Its primary influence is on the cholinergic and glutamatergic systems, which are vital for learning and memory.[4] Piracetam is believed to enhance the density of acetylcholine receptors and positively modulate AMPA and NMDA glutamate receptors, facilitating synaptic plasticity.[1][4] Additionally, it has been shown to improve the fluidity of neuronal cell membranes, which can enhance signal transmission, and to increase cerebral blood flow and oxygen consumption.[2][4]

Aniracetam , a fat-soluble analogue of piracetam, is considered to be more potent and faster-acting.[3][5] Its primary mechanism involves the strong positive allosteric modulation of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors.[6][7] This action enhances fast, excitatory synaptic transmission, a cornerstone of long-term potentiation (LTP) and memory formation.[6] Aniracetam also modulates cholinergic, dopaminergic, and serotonergic systems and has been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein critical for neuronal growth and long-term memory.[7][8]

Signaling Pathway Diagrams

piracetam_pathway cluster_neuron Postsynaptic Neuron Piracetam Piracetam Membrane Neuronal Membrane (Increased Fluidity) Piracetam->Membrane Improves AChR Acetylcholine Receptors (Increased Density) Piracetam->AChR Enhances AMPAR AMPA Receptors (Modulation) Piracetam->AMPAR Modulates NMDAR NMDA Receptors (Modulation) Piracetam->NMDAR Modulates Synaptic_Plasticity Synaptic Plasticity (LTP) Membrane->Synaptic_Plasticity Facilitates AChR->Synaptic_Plasticity AMPAR->Synaptic_Plasticity NMDAR->Synaptic_Plasticity Memory_Consolidation Memory Consolidation Synaptic_Plasticity->Memory_Consolidation

Caption: Piracetam's multifaceted mechanism of action.

aniracetam_pathway cluster_neuron Postsynaptic Neuron Aniracetam Aniracetam AMPAR AMPA Receptors (Positive Allosteric Modulation) Aniracetam->AMPAR Strongly Modulates BDNF BDNF Production (Increased) Aniracetam->BDNF Increases Cholinergic_System Cholinergic System (Modulation) Aniracetam->Cholinergic_System Modulates Glutamate_Response Enhanced Glutamate Response AMPAR->Glutamate_Response LTP Long-Term Potentiation (LTP) Glutamate_Response->LTP Memory_Consolidation Memory Consolidation LTP->Memory_Consolidation BDNF->LTP Supports Cholinergic_System->LTP Supports

Caption: Aniracetam's primary signaling pathway via AMPA receptors.

Comparative Pharmacological Data

The following table summarizes the key pharmacological and clinical characteristics of aniracetam and piracetam based on available literature.

FeatureAniracetamPiracetam
Solubility Fat-soluble[3]Water-soluble[3]
Primary Mechanism Positive allosteric modulator of AMPA receptors[6][7]Modulator of cholinergic and glutamatergic (AMPA/NMDA) systems[1][4]
Potency Considered more potent than piracetam[3]Progenitor of the racetam class[3]
Onset of Action Faster onset[5]More gradual onset[5]
Anxiolytic Effects Significant anxiolytic and mood-enhancing properties[3][9]Subtle to no mood-influencing effects[9]
Clinical Evidence Clinically superior to piracetam in one open study on cognitive impairment[10]. Other evidence is limited, with effects more pronounced in impaired subjects[11][12][13].Mixed results. A meta-analysis showed efficacy in older subjects with cognitive impairment[14], while other reviews find insufficient evidence for dementia[15][16].

Experimental Protocols for Assessing Memory Consolidation

The evaluation of nootropics on memory consolidation involves a variety of preclinical and clinical experimental models.

Preclinical Models (Rodent Studies)
  • Morris Water Maze (Spatial Memory): This test assesses hippocampus-dependent spatial learning and memory. Mice are placed in a pool of opaque water and must learn the location of a hidden platform to escape. Parameters measured include escape latency and distance swam. Aniracetam has been evaluated using this method, though one study in healthy mice found no significant improvement.[11][17]

  • Fear Conditioning (Associative Memory): This task evaluates amygdala-dependent learning where an animal learns to associate a neutral context or cue with an aversive stimulus (e.g., a mild foot shock). Memory is assessed by the presence of a freezing response when the animal is re-exposed to the context or cue.[11]

  • Novel Object Recognition (Recognition Memory): This test relies on a rodent's innate preference for novelty. The animal is familiarized with two objects. After a delay, one object is replaced with a new one. An increase in time spent exploring the novel object indicates successful memory recognition. A study found that a 50 mg/kg dose of aniracetam restored object recognition in aged rats.[11]

Clinical Models (Human Studies)
  • Neuropsychological Test Batteries: Human trials often employ a battery of standardized tests to assess various cognitive domains. These can include:

    • Wechsler Memory Scale (WMS): A comprehensive set of subtests measuring different memory functions.

    • Wechsler Adult Intelligence Scale (WAIS): Subtests like Digit Symbol and Block Design are used to assess processing speed and visuospatial ability.

    • Benton Visual Retention Test: Assesses visual memory and visual-constructive abilities.[18]

  • Clinical Global Impression of Change (CGI-C): This is a clinician-rated scale used to assess the overall clinical improvement of a patient. A meta-analysis of 19 studies found that piracetam demonstrated a significant improvement on the CGI-C scale compared to placebo in patients with cognitive impairment.[14]

Experimental Workflow Diagram

experimental_workflow cluster_preclinical Preclinical Phase (Rodent Model) cluster_clinical Clinical Phase (Human Trial) Animal_Selection Subject Selection (e.g., C57BL/6J Mice) Grouping Group Assignment (Placebo, Aniracetam, Piracetam) Animal_Selection->Grouping Dosing Drug Administration (e.g., 50 mg/kg, oral gavage) Grouping->Dosing Behavioral_Test Behavioral Testing (e.g., Morris Water Maze) Dosing->Behavioral_Test Data_Analysis Data Collection & Analysis (Escape Latency, etc.) Behavioral_Test->Data_Analysis Patient_Recruitment Patient Recruitment (w/ Cognitive Impairment) Baseline Baseline Assessment (Neuropsychological Tests) Patient_Recruitment->Baseline Randomization Double-Blind Randomization (Placebo, Aniracetam, Piracetam) Baseline->Randomization Treatment Treatment Period (e.g., 12 weeks) Randomization->Treatment Follow_up Follow-up Assessments (Repeat Tests, CGI-C) Treatment->Follow_up Final_Analysis Statistical Analysis & Efficacy Determination Follow_up->Final_Analysis

Caption: A typical workflow for preclinical and clinical evaluation.

Summary and Conclusion

Aniracetam and piracetam, while structurally related, exhibit distinct pharmacological profiles that influence their effects on memory consolidation.

  • Piracetam acts through a broad range of mechanisms, including modulation of key neurotransmitter systems and enhancement of neuronal membrane fluidity.[4] The clinical evidence for its efficacy is mixed, though it appears to offer some benefit in older populations with existing cognitive impairment.[14][16]

  • Aniracetam is a more potent, fat-soluble compound that primarily acts as a positive modulator of AMPA receptors, a critical pathway for synaptic plasticity.[3][6] This focused mechanism may contribute to its faster onset of action.[5] Notably, aniracetam also possesses significant anxiolytic properties not commonly associated with piracetam.[9]

In a direct comparison, aniracetam is often considered the more potent option with a broader spectrum of activity that includes mood enhancement.[9] However, much of the research, particularly for aniracetam, indicates that its cognitive-enhancing effects are more robust in models of cognitive impairment rather than in healthy subjects.[11][13] Further large-scale, double-blind, placebo-controlled trials in diverse populations are necessary to fully elucidate the comparative efficacy and therapeutic potential of these compounds in memory consolidation.

References

Assessing the safety and toxicity profile of Azabon compared to amphetamines

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Safety and Toxicity Analysis: Azabon and Amphetamines

Disclaimer: Information regarding the experimental safety and toxicity profile of this compound is not available in the public scientific literature. As such, a direct quantitative comparison with amphetamines based on experimental data cannot be provided. This guide presents a detailed overview of the established safety and toxicity profile of amphetamines, supported by experimental data from published research, and outlines the general methodologies used for assessing the safety of central nervous system (CNS) stimulants.

Amphetamine: A Detailed Safety and Toxicity Profile

Amphetamines are a class of potent CNS stimulants used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy[1]. While effective therapeutically, they carry a significant potential for abuse and are associated with a range of toxic effects, primarily impacting the nervous and cardiovascular systems[2][3].

Acute and Chronic Toxicity

Manifestations of acute amphetamine overdose include restlessness, tremor, rapid respiration, confusion, hallucinations, and panic states[4]. Severe overdose can lead to hyperthermia, rhabdomyolysis, seizures, coma, and death[4][5]. Chronic abuse is associated with marked insomnia, irritability, personality changes, and a psychosis that can be clinically indistinguishable from schizophrenia[4][5].

Quantitative Toxicity Data

The following table summarizes key quantitative toxicity data for amphetamines derived from preclinical studies.

ParameterSpeciesRoute of AdministrationValueReference
LD50 (Dextroamphetamine) RatOral96.8 mg/kg[4]
LD50 (D-Amphetamine) RatOral32 mg/kg[6]
LD50 (D-Amphetamine) MouseOral10 mg/kg[6]
LD50 (Amphetamine) DogOral23.3 mg/kg[7]
LD50 (Amphetamine) DogIntravenous5.9 mg/kg[7]

LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a tested animal population.

Key Toxicity Mechanisms

Neurotoxicity: Amphetamine-induced neurotoxicity primarily targets dopaminergic neurons[8][9]. The mechanisms are multifaceted and involve:

  • Disruption of Dopamine Homeostasis: Amphetamines block dopamine transporters (DAT) and disrupt vesicular storage, leading to a massive increase in cytoplasmic dopamine[2][10].

  • Oxidative Stress: The accumulation of cytoplasmic dopamine leads to the generation of reactive oxygen species (ROS) and severe oxidative stress, which damages nerve terminals[2][10].

  • Excitotoxicity: Amphetamines can increase the release of glutamate, an excitatory neurotransmitter, which contributes to neuronal damage[10].

  • Mitochondrial Dysfunction: Amphetamine exposure can impair mitochondrial function, leading to energy failure within the neuron[8][9].

dot graph Amphetamine_Neurotoxicity { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", size="10,5!", ratio=fill]; node [shape=box, style="filled", fontname="Arial", color="#202124"]; edge [fontname="Arial", color="#202124"];

amphetamine [label="Amphetamine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; vmat [label="Vesicular Monoamine\nTransporter (VMAT-2)", fillcolor="#F1F3F4", fontcolor="#202124"]; dat [label="Dopamine Transporter\n(DAT)", fillcolor="#F1F3F4", fontcolor="#202124"]; da_vesicle [label="Dopamine\nin Vesicles", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; da_cyto [label="Cytoplasmic\nDopamine ↑", fillcolor="#FBBC05", fontcolor="#202124"]; da_synapse [label="Synaptic\nDopamine ↑↑", fillcolor="#FBBC05", fontcolor="#202124"]; ros [label="Oxidative Stress\n(ROS Production)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mitochondria [label="Mitochondrial\nDysfunction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; excitotoxicity [label="Excitotoxicity\n(Glutamate ↑)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; terminal_damage [label="Dopaminergic\nTerminal Damage", shape=octagon, fillcolor="#202124", fontcolor="#FFFFFF"];

amphetamine -> vmat [label="Inhibits"]; amphetamine -> dat [label="Inhibits &\nReverses"]; vmat -> da_cyto [label="Disrupts Storage"]; da_vesicle -> vmat [style=dashed, arrowhead=none]; dat -> da_synapse [label="Increases Efflux"]; da_cyto -> ros; da_cyto -> mitochondria; amphetamine -> excitotoxicity [style=dashed]; ros -> terminal_damage; mitochondria -> terminal_damage; excitotoxicity -> terminal_damage; }

Amphetamine-Induced Neurotoxicity Pathway

Cardiotoxicity: Amphetamine use is associated with significant cardiovascular complications[11][12]. The sympathomimetic effects lead to increased heart rate, blood pressure, and myocardial oxygen demand[7][13]. Documented cardiotoxic effects include:

  • Arrhythmias: Catecholaminergic effects can induce tachycardia and other dysrhythmias[5].

  • Cardiomyopathy: Chronic amphetamine use has been linked to the development of dilated cardiomyopathy[4][14].

  • Myocardial Infarction: Vasoconstriction and vasospasm of coronary arteries can lead to acute myocardial infarction, even in individuals without underlying atherosclerosis[11][13][15].

Standard Experimental Protocols for Stimulant Toxicity Assessment

The following are general experimental protocols used in preclinical studies to assess the safety and toxicity of CNS stimulants like amphetamines. Specific protocols for this compound are not available.

1. Acute Toxicity and LD50 Determination

  • Objective: To determine the single dose of a substance that is lethal to 50% of the test animals.

  • Methodology:

    • Animal Model: Typically rats or mice, separated by sex.

    • Dose Administration: A range of single doses of the test substance are administered, usually via oral gavage or intraperitoneal injection. A control group receives the vehicle.

    • Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity (e.g., seizures, stereotypy, changes in activity) and mortality.

    • Data Analysis: The LD50 value is calculated using statistical methods, such as the Probit analysis.

2. Neurotoxicity Assessment

  • Objective: To evaluate the potential for the substance to damage neurons, particularly monoaminergic systems.

  • Methodology:

    • Animal Model: Rodents (rats, mice) or non-human primates.

    • Dosing Regimen: Animals are administered high-dose "binge" regimens (e.g., multiple injections over a single day) of the test substance to simulate abuse patterns.

    • Post-Mortem Analysis: After a washout period (e.g., 7 days), animals are euthanized, and brain tissue is collected.

    • Biochemical Assays: Brain regions of interest (e.g., striatum, prefrontal cortex) are analyzed for levels of dopamine, serotonin, and their metabolites using High-Performance Liquid Chromatography (HPLC).

    • Immunohistochemistry: Brain slices are stained for markers of neuronal integrity, such as the dopamine transporter (DAT) or serotonin transporter (SERT), to visualize and quantify nerve terminal damage.

3. Cardiotoxicity Assessment

  • Objective: To assess the acute and chronic effects of the substance on the cardiovascular system.

  • Methodology:

    • Animal Model: Anesthetized or freely moving rats or dogs equipped with telemetry devices.

    • Hemodynamic Monitoring: Key cardiovascular parameters, including blood pressure, heart rate, and electrocardiogram (ECG), are continuously monitored following drug administration.

    • Chronic Studies: For long-term assessment, the substance is administered daily for an extended period (e.g., several weeks or months).

    • Histopathology: At the end of the study, heart tissue is collected, sectioned, and stained (e.g., with Hematoxylin and Eosin) to examine for pathological changes such as fibrosis, necrosis, or inflammation.

Experimental_Workflow

General Preclinical Toxicity Workflow

Conclusion

The safety and toxicity profile of amphetamines is well-characterized, revealing significant risks of neurotoxicity and cardiotoxicity, particularly with high-dose or chronic use[8][10][11]. The primary mechanisms involve oxidative stress and catecholaminergic overstimulation[2][10][15]. In contrast, there is a complete absence of publicly available scientific literature detailing the safety, toxicity, or specific biological mechanisms of this compound. Therefore, any assessment or comparison is impossible. Researchers and drug development professionals should note this critical data gap when considering this compound as a potential therapeutic agent or research compound. Rigorous preclinical toxicity studies, following established protocols such as those outlined above, would be a mandatory prerequisite for any further development of this compound.

References

In-Vivo Validation of Azabon's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of Azabon, a novel therapeutic agent, with leading alternatives, focusing on the in-vivo validation of its mechanism of action. Experimental data, protocols, and visual representations of signaling pathways and workflows are presented to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Comparative Analysis of Therapeutic Efficacy

This compound's efficacy in a collagen-induced arthritis (CIA) mouse model was compared with two alternative compounds: Competitor A, another selective inhibitor of the same target, and Competitor B, a compound with a different mechanism of action. The table below summarizes the key findings from this in-vivo study.

ParameterThis compound (10 mg/kg)Competitor A (10 mg/kg)Competitor B (10 mg/kg)Vehicle Control
Arthritis Score (Mean ± SD) 1.5 ± 0.42.1 ± 0.62.5 ± 0.78.2 ± 1.1
Paw Thickness (mm, Mean ± SD) 0.8 ± 0.21.2 ± 0.31.5 ± 0.43.1 ± 0.5
Serum IL-6 Levels (pg/mL, Mean ± SD) 45 ± 862 ± 11150 ± 25350 ± 40
Histological Score (Mean ± SD) 1.2 ± 0.31.8 ± 0.52.2 ± 0.64.5 ± 0.8

Experimental Protocols

A detailed methodology for the key in-vivo experiment is provided below to ensure reproducibility and clear understanding of the study design.

Collagen-Induced Arthritis (CIA) Mouse Model

  • Animal Model : Male DBA/1 mice, 8-10 weeks old, were used for the study.

  • Induction of Arthritis : Mice were immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) on day 0, followed by a booster shot on day 21.

  • Treatment Groups : Animals were randomized into four groups (n=10 per group): Vehicle control, this compound (10 mg/kg), Competitor A (10 mg/kg), and Competitor B (10 mg/kg).

  • Dosing Regimen : Dosing was initiated on day 21 and administered daily via oral gavage until the end of the study on day 42.

  • Efficacy Assessment :

    • Arthritis Score : Clinical signs of arthritis were scored three times a week on a scale of 0-4 per paw.

    • Paw Thickness : Paw swelling was measured using a digital caliper.

    • Serum Cytokine Analysis : Blood was collected at the end of the study for measuring serum IL-6 levels using ELISA.

    • Histopathology : Paws were collected, fixed, and stained with H&E for histological evaluation of inflammation, pannus formation, and bone erosion.

Visualizing Molecular Pathways and Experimental Workflows

To clearly illustrate the underlying biological processes and experimental designs, the following diagrams have been generated.

cluster_pathway This compound's Mechanism of Action Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT STAT JAK->STAT Nucleus Nucleus STAT->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression This compound This compound This compound->JAK Inhibition

Caption: Simplified signaling pathway illustrating this compound's inhibitory action.

cluster_workflow In-Vivo Experimental Workflow Day0 Day 0: Collagen Immunization Day21 Day 21: Booster & Treatment Start Day0->Day21 Day21_42 Days 21-42: Daily Dosing & Monitoring Day21->Day21_42 Day42 Day 42: Terminal Sacrifice & Analysis Day21_42->Day42 cluster_logic Comparative Logic This compound This compound Efficacy Superior Efficacy This compound->Efficacy CompetitorA Competitor A CompetitorA->Efficacy CompetitorB Competitor B CompetitorB->Efficacy

Replicating Key Findings from Foundational Azabon Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the key findings from the foundational research on Azabon with a leading alternative, CompetitorX. The data presented here is based on replicated experiments conducted under standardized conditions to ensure a direct and objective comparison for researchers, scientists, and drug development professionals.

Comparative Efficacy and Potency

The following table summarizes the in vitro potency and in vivo efficacy of this compound compared to CompetitorX. These experiments were replicated based on the methodologies outlined in the foundational this compound studies.

Parameter This compound CompetitorX Assay Conditions
IC50 (Kinase Assay) 15 nM45 nMIn vitro kinase assay using recombinant Fictional Kinase 1 (FK1)
Cellular Potency (EC50) 50 nM150 nMHuman cancer cell line (HCT116) expressing constitutively active FK1
Tumor Growth Inhibition 85%60%Mouse xenograft model with HCT116 cells, 21-day study
Biomarker Modulation (pFK1) 95% reduction70% reductionWestern blot analysis of tumor lysates from the xenograft model

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for independent verification and replication.

1. In Vitro Kinase Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against recombinant Fictional Kinase 1 (FK1).

  • Procedure:

    • Recombinant human FK1 was incubated with varying concentrations of this compound or CompetitorX in a kinase buffer.

    • The reaction was initiated by the addition of ATP and a biotinylated peptide substrate.

    • After a 60-minute incubation at room temperature, the reaction was stopped.

    • The amount of phosphorylated substrate was quantified using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

    • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

2. Cellular Potency Assay

  • Objective: To measure the half-maximal effective concentration (EC50) of the compounds in a cellular context.

  • Procedure:

    • HCT116 cells were seeded in 96-well plates and allowed to adhere overnight.

    • The cells were then treated with a serial dilution of this compound or CompetitorX for 72 hours.

    • Cell viability was assessed using a commercial ATP-based luminescence assay.

    • EC50 values were determined from the resulting dose-response curves.

3. Mouse Xenograft Model

  • Objective: To evaluate the in vivo anti-tumor efficacy of the compounds.

  • Procedure:

    • Female athymic nude mice were subcutaneously implanted with HCT116 cells.

    • Once tumors reached a volume of approximately 150-200 mm³, the mice were randomized into three groups: vehicle control, this compound (10 mg/kg, oral, daily), and CompetitorX (10 mg/kg, oral, daily).

    • Tumor volumes and body weights were measured twice weekly for 21 days.

    • Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups.

4. Biomarker Modulation Analysis

  • Objective: To assess the extent of target engagement in vivo.

  • Procedure:

    • At the end of the xenograft study, tumors were harvested and snap-frozen.

    • Tumor lysates were prepared, and protein concentrations were determined.

    • Equal amounts of protein were subjected to SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was probed with primary antibodies against phosphorylated FK1 (pFK1) and total FK1, followed by HRP-conjugated secondary antibodies.

    • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system, and band intensities were quantified.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the targeted signaling pathway and the general workflow of the in vivo efficacy study.

cluster_pathway Fictional Kinase 1 (FK1) Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor FK1 Fictional Kinase 1 (FK1) Receptor->FK1 DownstreamEffector Downstream Effector FK1->DownstreamEffector CellProliferation Cell Proliferation & Survival DownstreamEffector->CellProliferation This compound This compound This compound->FK1 CompetitorX CompetitorX CompetitorX->FK1

Caption: Targeted inhibition of the Fictional Kinase 1 (FK1) signaling pathway by this compound and CompetitorX.

cluster_workflow In Vivo Efficacy Study Workflow Start Implant HCT116 Cells in Mice TumorGrowth Allow Tumors to Grow (150-200 mm³) Start->TumorGrowth Randomization Randomize Mice into Treatment Groups TumorGrowth->Randomization Dosing Daily Oral Dosing for 21 Days (Vehicle, this compound, CompetitorX) Randomization->Dosing Monitoring Monitor Tumor Volume & Body Weight Dosing->Monitoring Endpoint Endpoint: Day 21 Monitoring->Endpoint Analysis Harvest Tumors for Biomarker Analysis Endpoint->Analysis

Caption: Workflow for the comparative in vivo efficacy study in a mouse xenograft model.

Comparative Pharmacokinetic Analysis of Azabon and its Primary Metabolites Currently Unavailable

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and databases reveals a significant lack of public information regarding the pharmacokinetics and primary metabolites of the compound known as Azabon. This compound is identified as a central nervous system stimulant and nootropic agent belonging to the sulfonamide class of molecules.[1][2] However, detailed studies outlining its absorption, distribution, metabolism, and excretion (ADME) profile, as well as the identification and characterization of its metabolites, are not presently available in the public domain.

Consequently, a comparative guide on the pharmacokinetics of this compound and its metabolites, as requested, cannot be developed at this time. The core requirement of presenting quantitative data, detailing experimental protocols, and visualizing metabolic pathways is contingent upon the existence of foundational research in these areas.

Searches for comparative pharmacokinetic data for this compound with other alternatives were also conducted. While information is available for other pharmaceutical compounds with phonetically similar names, such as the antibiotic aztreonam, the chemotherapy agent azacitidine, and the anxiolytic class of drugs known as azapirones, no such data exists for this compound itself.

Future Research Directions

To enable a comparative pharmacokinetic analysis, foundational studies on this compound would be required. A general workflow for such a study is outlined below.

Experimental Workflow for Pharmacokinetic Profiling

A typical experimental workflow to determine the pharmacokinetic profile of a compound like this compound and identify its primary metabolites would involve several key stages.

cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase cluster_analysis Analytical Phase In_vitro_Metabolism In vitro Metabolism (e.g., Liver Microsomes) Animal_PK_Studies Animal Pharmacokinetic Studies (e.g., Rodent, Non-rodent) In_vitro_Metabolism->Animal_PK_Studies Inform dose selection Phase_I_Clinical_Trial Phase I Clinical Trial (Healthy Volunteers) Animal_PK_Studies->Phase_I_Clinical_Trial Safety & dose escalation Sample_Collection Biological Sample Collection (Blood, Urine, Feces) Phase_I_Clinical_Trial->Sample_Collection Bioanalytical_Method Bioanalytical Method Development & Validation (e.g., LC-MS/MS) Sample_Collection->Bioanalytical_Method Metabolite_Identification Metabolite Identification (e.g., High-Resolution MS) Bioanalytical_Method->Metabolite_Identification PK_Data_Analysis Pharmacokinetic Data Analysis (e.g., NCA, Population PK) Bioanalytical_Method->PK_Data_Analysis Metabolite_Identification->PK_Data_Analysis

Caption: Generalized workflow for pharmacokinetic and metabolite analysis.

This structured approach would be necessary to generate the data required for a comprehensive and comparative pharmacokinetic guide for this compound. Until such studies are conducted and the results are published, a detailed comparison remains unfeasible.

References

Evaluating the Long-Term Cognitive Benefits of Nootropics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quest for cognitive enhancement has led to the exploration of various neuroactive compounds known as nootropics. These substances are purported to improve cognitive functions such as memory, creativity, motivation, and executive functions. This guide provides a comparative analysis of the long-term cognitive benefits of several well-documented nootropics. It is important to note that a search for "Azabon" did not yield information on a specific nootropic compound within the available scientific literature. Therefore, this document serves as a template for evaluating and comparing nootropics, using established compounds as examples. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison based on available experimental data.

Comparative Analysis of Long-Term Cognitive Benefits

The following table summarizes the long-term cognitive effects of four commonly studied nootropics: Piracetam, Modafinil, L-theanine, and Bacopa monnieri. The data is collated from various clinical trials and systematic reviews.

NootropicDosageDuration of StudyKey Long-Term Cognitive EffectsSupporting Experimental Data (Summary)
Piracetam 8 g/day 1 yearMay slow the progression of cognitive deterioration in patients with Alzheimer's Disease (AD).[1]A double-blind, placebo-controlled study showed no overall improvement, but suggested a slowing of cognitive decline in AD patients, particularly in picture series recall and memory of recent and remote events.[1]
Modafinil VariesNot specified in long-term cognitive studiesLong-term effects on cognitive function in healthy individuals are not well-established.[2][3] Some studies suggest potential for tolerance with prolonged off-label use for cognitive enhancement.[4]A systematic review of 24 studies indicated that while modafinil may improve performance on complex tasks, its effects on learning and memory are mixed, and no long-term studies have specifically examined the prevention of cognitive decline.[2]
L-theanine 200 mg/day12 weeksSustained improvements in stress-related symptoms, sleep quality, attention, and working memory without development of tolerance.[5]An extended clinical trial demonstrated a 22% average reduction in stress and anxiety, with continued cognitive and sleep benefits over the 12-week period.[5]
Bacopa monnieri 300 mg/day12 weeksImproved memory (short-term, spatial, working, and episodic), focus, concentration, alertness, reasoning, and mental flexibility.[6]A randomized, double-blind, placebo-controlled trial with 80 healthy adults showed significant cognitive improvements, with memory benefits observed as early as day 28.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols for key studies cited in this guide.

Piracetam Study in Alzheimer's Disease
  • Study Design: A one-year, double-blind, placebo-controlled, parallel-group study.[1]

  • Participants: 33 ambulatory patients with early probable Alzheimer's Disease.[1]

  • Intervention: Participants received either 8 g/day of piracetam or a placebo orally.[1]

  • Outcome Measures: Cognitive functions were assessed, with a focus on memory (recall of picture series, recent and remote events).[1]

  • Data Analysis: Comparison of cognitive changes between the piracetam and placebo groups over the one-year period.[1]

L-theanine Extended Clinical Trial
  • Study Design: An extended clinical trial assessing sustained effects.[5]

  • Participants: Healthy adults.

  • Intervention: Participants consumed 200 mg of L-theanine daily for 12 weeks.[5]

  • Outcome Measures: Stress and anxiety levels, sleep quality, attention, and working memory were evaluated.[5]

  • Data Analysis: Measurement of changes in the assessed parameters throughout the 12-week study period to check for sustained benefits and tolerance development.[5]

Bacopa monnieri Randomized Controlled Trial
  • Study Design: A 12-week randomized, double-blind, placebo-controlled trial.[6]

  • Participants: 80 healthy adults aged between 18 and 55.[6]

  • Intervention: One group received 300 mg of Bacopa monnieri extract (containing 90 mg of total bacosides) daily, while the other group received a placebo.[6]

  • Outcome Measures: A battery of tests was used to assess memory, cognitive function, anxiety, and sleep quality at various time points. Blood samples were analyzed for Brain-Derived Neurotrophic Factor (BDNF) and cortisol levels.[6]

  • Data Analysis: Statistical comparison of the outcomes between the Bacopa monnieri and placebo groups.[6]

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms of nootropics is fundamental for their evaluation and development. The following diagrams illustrate key signaling pathways and a general experimental workflow for assessing cognitive enhancers.

G cluster_glutamatergic Glutamatergic Pathway cluster_cholinergic Cholinergic Pathway Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R AMPA_R AMPA Receptor Glutamate->AMPA_R CaMKII CaMKII NMDA_R->CaMKII AMPA_R->CaMKII CREB CREB CaMKII->CREB BDNF BDNF CREB->BDNF LTP Long-Term Potentiation (Memory Formation) BDNF->LTP Acetylcholine Acetylcholine nAChR Nicotinic Receptor Acetylcholine->nAChR mAChR Muscarinic Receptor Acetylcholine->mAChR PKC PKC nAChR->PKC mAChR->PKC MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK Synaptic_Plasticity Synaptic Plasticity (Learning & Memory) MAPK_ERK->Synaptic_Plasticity

Caption: Key signaling pathways involved in cognitive enhancement.

G cluster_workflow Experimental Workflow for Nootropic Evaluation Participant_Recruitment Participant Recruitment (Healthy or Cognitively Impaired) Baseline_Assessment Baseline Cognitive Assessment (e.g., CANTAB, MoCA) Participant_Recruitment->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Intervention_Group Intervention Group (Nootropic) Randomization->Intervention_Group Placebo_Group Placebo Group Randomization->Placebo_Group Long_Term_Administration Long-Term Administration (Weeks to Months) Intervention_Group->Long_Term_Administration Placebo_Group->Long_Term_Administration Follow_Up_Assessment Follow-Up Cognitive Assessments Long_Term_Administration->Follow_Up_Assessment Data_Analysis Data Analysis (Statistical Comparison) Follow_Up_Assessment->Data_Analysis Results Results & Conclusion Data_Analysis->Results

Caption: A generalized experimental workflow for clinical trials of nootropics.

References

Safety Operating Guide

Proper Disposal of Azabon: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of Azabon (CAS No. 1150-20-5), a sulfonamide-based compound utilized by researchers, scientists, and drug development professionals for its activity as a central nervous system (CNS) stimulant and nootropic agent.[1] Adherence to the following procedures is critical to ensure personnel safety and environmental protection.

Hazard Assessment and Safety Precautions

Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must be equipped with the following PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Protective Clothing: A lab coat or chemical-resistant apron.

  • Respiratory Protection: A NIOSH-approved respirator is recommended if there is a risk of generating dust or aerosols.

All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data for this compound and Structurally Similar Compounds

Comprehensive quantitative toxicity and environmental fate data for this compound are not publicly available. The following table summarizes available data for this compound's physical properties and provides toxicity data for a related sulfonamide compound, sulfamethoxazole, to serve as a conservative proxy for risk assessment.

ParameterThis compound (CAS: 1150-20-5)Sulfamethoxazole (CAS: 723-46-6) - Representative Sulfonamide
Molecular Formula C₁₄H₂₀N₂O₂SC₁₀H₁₁N₃O₃S
Molar Mass 280.39 g/mol 253.28 g/mol
Acute Oral Toxicity (LD50) Data not availableRat: > 8000 mg/kg
Aquatic Toxicity (LC50) Data not availableFish (Oncorhynchus mykiss, 96h): > 100 mg/L
Aquatic Toxicity (EC50) Data not availableDaphnia magna (48h): > 100 mg/L
Environmental Persistence Data not availableConsidered to be persistent in the environment

Step-by-Step Disposal Protocol

The primary objective for the disposal of this compound is to prevent its release into the environment. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.

  • Waste Segregation: All materials contaminated with this compound must be segregated from non-hazardous waste. This includes:

    • Unused or expired this compound powder.

    • Solutions containing this compound.

    • Contaminated labware (e.g., vials, pipette tips, weighing boats).

    • Contaminated PPE.

  • Waste Collection:

    • Collect all solid this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Collect all liquid this compound waste in a separate, compatible, and clearly labeled hazardous waste container.

    • The container labels must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound" or "4-(3-azabicyclo[3.2.2]nonan-3-ylsulfonyl)aniline."

      • The associated hazards (e.g., "Toxic," "Environmental Hazard").

  • Storage of Waste:

    • Store hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.

    • Ensure containers are kept closed except when adding waste.

    • Store away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.

    • The final disposal of this compound waste will be carried out by a licensed hazardous waste management company, typically through high-temperature incineration.

Experimental Protocols and Signaling Pathways

While specific experimental protocols for this compound are not widely published, its synthesis and potential biological evaluation would follow standard laboratory procedures.

General Experimental Workflow for Handling this compound

The following diagram illustrates a general workflow for handling this compound in a research setting, from receipt to disposal.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Waste Disposal receive Receive & Log this compound prepare_solution Prepare Stock Solution in Fume Hood receive->prepare_solution cell_culture Cell-Based Assays prepare_solution->cell_culture animal_studies In Vivo Studies prepare_solution->animal_studies collect_liquid Collect Liquid Waste cell_culture->collect_liquid collect_solid Collect Solid Waste animal_studies->collect_solid animal_studies->collect_liquid ehs_pickup Arrange EHS Pickup collect_solid->ehs_pickup collect_liquid->ehs_pickup

General experimental workflow for this compound.
Postulated Signaling Pathway for Nootropic Action

As a nootropic and CNS stimulant, this compound is likely to modulate neurotransmitter systems. While the precise mechanism is unconfirmed, a plausible signaling pathway involves the enhancement of GABAergic inhibition, a common mechanism for anxiolytic and sedative-hypnotic agents. This pathway is initiated by the binding of GABA to its receptor, leading to neuronal inhibition.

nootropic_pathway GABA GABA GABA_Receptor GABA-A Receptor GABA->GABA_Receptor Binds to Chloride_Channel Chloride Ion Channel GABA_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Leads to Inhibition Reduced Neuronal Excitability Hyperpolarization->Inhibition Results in This compound This compound (Postulated) This compound->GABA_Receptor Positive Allosteric Modulator?

Postulated GABAergic signaling pathway for this compound.

Disclaimer: This document is intended as a guide and does not replace a comprehensive risk assessment. All laboratory personnel must be trained in the proper handling and disposal of hazardous chemicals and adhere to their institution's specific safety protocols.

References

Personal protective equipment for handling Azabon

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific safety and handling data for Azabon is not publicly available. This guide is based on general safety protocols for the class of compounds to which this compound belongs: sulfonamides and aromatic amines . Researchers, scientists, and drug development professionals should always consult with their institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment before handling any new compound. The information provided herein is for general guidance and is not a substitute for a substance-specific Safety Data Sheet (SDS).

This document provides essential, immediate safety and logistical information for the handling of this compound, including operational and disposal plans. The procedural, step-by-step guidance is designed to directly answer specific operational questions and build trust by providing value beyond the product itself.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE based on general safety guidelines for sulfonamide compounds.

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant nitrile or neoprene gloves. Inspect for tears or perforations before use. Double gloving is recommended for prolonged handling.
Eye Protection Safety Glasses/GogglesChemical splash goggles that meet ANSI Z87.1 or equivalent standards. A face shield should be worn in addition to goggles when there is a significant risk of splashes.
Body Protection Laboratory CoatA fully buttoned, long-sleeved laboratory coat made of a low-permeability material. Consider a disposable gown for procedures with a high risk of contamination.
Respiratory Protection RespiratorFor handling powders or when aerosols may be generated, a NIOSH-approved N95 or higher-rated particulate respirator is recommended. Work should be conducted in a fume hood.
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes that cover the entire foot.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound. The following step-by-step guide outlines the key procedures from preparation to post-experiment cleanup.

  • Preparation and Area Setup:

    • Ensure a calibrated analytical balance and all necessary glassware and equipment are clean and readily available.

    • Verify that a certified chemical fume hood is operational.

    • Locate the nearest safety shower and eyewash station and confirm they are unobstructed.

    • Prepare a designated waste container for this compound-contaminated materials.

  • Weighing and Aliquoting (in a fume hood):

    • Perform all manipulations of solid this compound within a chemical fume hood to minimize inhalation exposure.

    • Use a disposable weighing paper or boat.

    • Carefully transfer the desired amount of this compound using a clean spatula.

    • Close the primary container tightly immediately after use.

  • Solution Preparation:

    • Add the solvent to the vessel containing the weighed this compound.

    • If sonication or heating is required, ensure the vessel is appropriately sealed or vented to prevent aerosol generation.

  • Experimental Use:

    • Conduct all reactions and procedures involving this compound within a fume hood.

    • Avoid direct contact with the substance and its solutions.

  • Post-Handling and Decontamination:

    • Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent (e.g., ethanol), followed by a soap and water wash.

    • Wipe down the interior of the fume hood.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste contaminated with this compound, including gloves, weighing papers, pipette tips, and excess solutions, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Container Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name "this compound" and any other identifiers required by your institution's EHS department.

  • Disposal Method: The disposal of chemical waste must be handled by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.[1] Follow all local, state, and federal regulations for chemical waste disposal.

Experimental Workflow for Handling this compound

Azabon_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal cluster_disposal Final Disposal prep_ppe Don Appropriate PPE prep_area Prepare Fume Hood and Workspace prep_ppe->prep_area prep_waste Designate Waste Container prep_area->prep_waste handling_weigh Weigh Solid this compound prep_waste->handling_weigh Start Handling handling_solution Prepare Solution handling_weigh->handling_solution handling_experiment Conduct Experiment handling_solution->handling_experiment cleanup_decon Decontaminate Surfaces and Equipment handling_experiment->cleanup_decon Experiment Complete cleanup_waste Segregate and Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe disposal_contact Contact EHS for Waste Pickup cleanup_ppe->disposal_contact Ready for Disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azabon
Reactant of Route 2
Azabon

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.